Product packaging for Quinine Hydrochloride(Cat. No.:CAS No. 7549-43-1)

Quinine Hydrochloride

Cat. No.: B3416372
CAS No.: 7549-43-1
M. Wt: 360.9 g/mol
InChI Key: LBSFSRMTJJPTCW-DSXUQNDKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

QUININE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV and has 1 investigational indication.
See also: Quinine (has active moiety);  Quinine Sulfate (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2.ClH<br>C20H25ClN2O2 B3416372 Quinine Hydrochloride CAS No. 7549-43-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSFSRMTJJPTCW-DSXUQNDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30860-23-2
Record name Quinine, hydrochloride (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30860-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7044213
Record name Quinine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7549-43-1, 60-93-5, 130-89-2, 6119-47-7
Record name Cinchonan-9-ol, 6′-methoxy-, hydrochloride (1:?), (8α,9R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7549-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Quinine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007549431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:?), (8.alpha.,9R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (8α,9R)-6'-methoxycinchonan-9-ol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUININE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CS0WNO31M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis and Characterization of Quinine Hydrochloride Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of quinine hydrochloride dihydrate, a significant compound in pharmaceutical development. This document details the synthetic pathway from its common precursor, quinine sulfate, and outlines a suite of analytical techniques for its thorough characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual workflows are provided to facilitate replication and understanding.

Synthesis of this compound Dihydrate

The synthesis of this compound dihydrate is typically achieved through a two-step process involving the conversion of quinine sulfate to quinine free base, followed by the reaction with hydrochloric acid to form the desired hydrochloride salt, which is then crystallized as the dihydrate.

Synthesis Pathway

The overall synthetic pathway can be visualized as a straightforward acid-base reaction and salt formation process.

Synthesis_Pathway Quinine_Sulfate Quinine Sulfate Dihydrate Quinine_Base Quinine (Free Base) Quinine_Sulfate->Quinine_Base  Basification Quinine_HCl This compound Dihydrate Quinine_Base->Quinine_HCl  Protonation Crystallization Crystallization (from water/ethanol) Quinine_HCl->Crystallization NaOH Sodium Hydroxide (aq) NaOH->Quinine_Base HCl Hydrochloric Acid (aq) HCl->Quinine_HCl

Caption: Synthesis pathway of this compound dihydrate.

Experimental Protocol: Synthesis

This protocol is based on methodologies described in the patent literature[1][2].

Step 1: Preparation of Quinine Free Base from Quinine Sulfate

  • Dissolution: Prepare a suspension of quinine sulfate dihydrate in water (e.g., a 1:40 to 1:50 mass ratio of quinine sulfate to water).

  • Acidification: Adjust the pH of the suspension to approximately 4 with 1 mol/L hydrochloric acid to facilitate the dissolution of the quinine sulfate.

  • Basification: Heat the solution to 60 °C with stirring. Add a 5% (w/w) sodium hydroxide solution dropwise until the pH of the solution reaches 10. This will precipitate the quinine free base.

  • Isolation: Continue stirring for at least one hour, then cool the mixture. Filter the precipitated quinine free base and wash the solid with water until the pH of the filtrate is neutral (pH 7).

  • Drying: Dry the obtained quinine free base in an oven at 60-70 °C for 3-4 hours.

Step 2: Formation and Crystallization of this compound Dihydrate

  • Dissolution of Quinine Base: Dissolve the dried quinine free base in a suitable alcohol, such as ethanol or methanol (e.g., 4-10 times the mass of the quinine).

  • Acidification: To the alcoholic solution of quinine, add an equimolar amount of hydrochloric acid. Alternatively, hydrogen chloride gas can be bubbled through the solution.

  • Crystallization: The this compound will begin to precipitate. To promote the formation of the dihydrate, the reaction mixture can be concentrated and then an insoluble solvent like ethyl acetate or acetone can be added to induce crystallization. The solution is then heated under reflux to dissolve the solid, followed by rapid cooling and standing to allow for crystal growth.

  • Isolation and Drying: The resulting crystals of this compound dihydrate are collected by filtration and dried.

Expected Yield: The yield for this process is reported to be high, potentially approaching the theoretical yield[1].

Characterization of this compound Dihydrate

A thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound dihydrate. The following sections detail the expected results from various analytical techniques.

Characterization Workflow

The characterization process involves a series of spectroscopic and analytical techniques to determine the structural and physical properties of the compound.

Characterization_Workflow Sample This compound Dihydrate Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS XRD X-ray Diffraction (Single Crystal/Powder) Sample->XRD Thermal Thermal Analysis (TGA/DSC) Sample->Thermal Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure FTIR->Purity MS->Structure MS->Purity SolidState Solid-State Properties (Crystal Form, Hydration State) XRD->SolidState Thermal->SolidState

Caption: Workflow for the characterization of this compound dihydrate.

Crystallographic Data

Single-crystal X-ray diffraction provides definitive information about the crystal structure.

ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)Value
b (Å)Value
c (Å)Value
α (°)Value
β (°)Value
γ (°)Value
Volume (ų)Value
Z2

Note: Specific unit cell dimensions (a, b, c, α, β, γ, and Volume) would be obtained from the crystallographic information file (CIF) of the determined structure and are represented here as placeholders.

Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound dihydrate. The protonation of the quinuclidine nitrogen by HCl causes shifts in the signals of nearby protons and carbons compared to the free base.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃ [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.640dJAromatic H
7.66dJAromatic H
7.651dJAromatic H
6.935ddJ, JAromatic H
6.853dJAromatic H
6.39dJOlefinic H
5.527ddd17.2, 10.3, 6.7Olefinic H
5.00dd17.2, JOlefinic H
5.00dd10.3, JOlefinic H
4.55m-CH-O
3.641m-CH₂-N
3.445m-CH-N
3.300m-CH-N
3.150m-CH₂-N
3.029m-CH-N
2.70m-CH₂
2.25m-CH
2.13m-CH₂
2.06m-CH₂
1.85m-CH₂
1.28m-CH₂

Note: Specific coupling constants (J) are often complex and require detailed spectral analysis for precise determination.

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃ [4]

Chemical Shift (δ) ppmAssignment
158.14C-O (aromatic)
146.86C (aromatic)
144.30C (aromatic)
143.48C (aromatic)
137.37CH (olefinic)
131.08CH (aromatic)
125.27C (aromatic)
122.19CH (aromatic)
118.81CH₂ (olefinic)
117.20CH (aromatic)
99.78CH (aromatic)
66.02CH-O
60.19CH-N
57.00O-CH₃
54.75CH₂-N
44.14CH-N
37.18CH
26.95CH₂
24.32CH₂
18.16CH₂

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for this compound Dihydrate (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretching (water of hydration and alcohol)
3100-3000MediumC-H stretching (aromatic and olefinic)
2950-2850MediumC-H stretching (aliphatic)
~2500Broad, WeakN⁺-H stretching (ammonium salt)
1620-1600StrongC=C stretching (aromatic)
1500-1400Medium-StrongC=C stretching (aromatic)
1250-1000StrongC-O stretching (ether and alcohol)
~1100StrongC-N stretching

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI), the protonated molecular ion of quinine is typically observed.

Table 4: Major Fragments in the Mass Spectrum of Quinine

m/zProposed Fragment
325.19[M+H]⁺ (protonated quinine)
136Quinuclidine fragment
Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the hydration state and thermal stability of this compound dihydrate.

2.4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound dihydrate (C₂₀H₂₄N₂O₂·HCl·2H₂O, M.W. = 396.91 g/mol ), a two-step weight loss is expected.

Table 5: Expected TGA Data for this compound Dihydrate

Temperature Range (°C)Weight Loss (%)Assignment
~50-120~9.1%Loss of two water molecules of hydration
>200SignificantDecomposition of the organic molecule

Note: The theoretical weight loss for two water molecules is (2 * 18.02 / 396.91) * 100% = 9.08%.

2.4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

Table 6: Expected DSC Data for this compound Dihydrate

Temperature (°C)PhenomenonEnthalpy (ΔH)
~80-120Endothermic peak (dehydration)Value
~115-116Endothermic peak (melting/decomposition)Value

Note: The melting point is reported to be around 115-116 °C with decomposition. The enthalpy values would need to be determined experimentally.

Experimental Protocols: Characterization

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound dihydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

3.2. FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Instrumentation: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the KBr pellet matrix. Then, collect the sample spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

3.4. Thermal Analysis (TGA/DSC)

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., alumina or aluminum).

  • Instrumentation: Use a TGA or DSC instrument.

  • Data Acquisition:

    • TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.

    • DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere and record the heat flow.

  • Data Analysis:

    • TGA: Determine the onset and end temperatures of weight loss events and the percentage of weight loss for each step.

    • DSC: Identify the temperatures of endothermic and exothermic events and calculate the associated enthalpy changes.

References

Physicochemical Properties of Quinine Hydrochloride for Drug Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Quinine hydrochloride, the salt of the natural alkaloid quinine, remains a crucial active pharmaceutical ingredient (API), primarily for the treatment of malaria.[1] The successful development of stable, safe, and effective dosage forms of this compound is fundamentally dependent on a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound relevant to drug formulation. It covers solubility, solid-state properties, and stability, presenting quantitative data in structured tables and outlining key experimental methodologies. This document is intended for researchers, scientists, and drug development professionals to serve as a comprehensive resource for formulation strategy and development.

General Physicochemical Properties

This compound is a salt derived from quinine, an alkaloid extracted from the bark of the Cinchona tree.[2] It typically appears as white or colorless, silky, glittering needles, which may be found in clusters.[3][4] It is odorless but possesses a distinctly bitter taste. The dihydrate form is common and tends to effloresce, or lose its water of hydration, when exposed to warm air.

PropertyValueReferences
Chemical Name (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol hydrochloride
Molecular Formula C₂₀H₂₄N₂O₂·HCl·2H₂O (Dihydrate)
C₂₀H₂₅ClN₂O₂ (Anhydrous)
Molecular Weight 396.91 g/mol (Dihydrate)
360.88 g/mol (Anhydrous)
Appearance White or almost white crystalline powder or fine, colorless, silky needles.
pKa (Strongest Basic) 9.05
pH (1% solution in water) 6.0 - 7.0
Specific Optical Rotation [α]D -245° to -258° (in 0.1 N HCl)

Solubility Profile

The solubility of an API is a critical determinant of its bioavailability and dictates the potential formulation strategies (e.g., oral solids, parenteral solutions). This compound is considered soluble in water, a key advantage for developing aqueous-based formulations such as oral solutions and injections. Its solubility is significantly influenced by pH, a characteristic property of weakly basic drugs. As a hydrochloride salt, it is highly soluble in acidic conditions.

SolventSolubilityReferences
Water Soluble; 62.5 g/L
Ethanol Very Soluble
Chloroform Freely Soluble
Glycerol Soluble (1g / 7mL)
Diethyl Ether Practically Insoluble / Very Slightly Soluble
Acidic Solutions Highly Soluble

The pH-dependent solubility is governed by the pKa of the quinuclidine nitrogen (pKa ≈ 9.05). Below this pKa, the molecule is predominantly in its ionized, more soluble form. As the pH increases above the pKa, the un-ionized free base begins to precipitate, drastically reducing solubility. This relationship is crucial for predicting behavior in the gastrointestinal tract and for designing stable liquid formulations.

Conceptual pH-Solubility Profile for Quinine HCl cluster_0 pH Scale cluster_1 Dominant Species & Solubility Low_pH Low pH (e.g., < 4) Ionized Ionized Form (QH⁺) High Solubility Low_pH->Ionized Protonated Mid_pH pH ≈ pKa Mixed Ionized ⇌ Un-ionized Decreasing Solubility Mid_pH->Mixed Equilibrium High_pH High pH (e.g., > 10) Unionized Un-ionized Form (Q) Low Solubility (Precipitation) High_pH->Unionized De-protonated

Caption: Conceptual diagram of the pH-dependent solubility of Quinine HCl.

Solid-State Characterization

The solid-state properties of an API affect its stability, dissolution rate, and manufacturability. Key characteristics include melting point, polymorphism, and hygroscopicity.

PropertyValue / ObservationReferences
Melting Point 115-116 °C (Dihydrate, with decomposition)
158-160 °C (Anhydrous)
Polymorphism No specific polymorphs reported for hydrochloride, but quinine sulfate exists in multiple polymorphic and solvatomorphic forms, suggesting this is a critical area for investigation.
Water Content 6.0% to 10.0% (Loss on Drying) for the dihydrate form.
Efflorescence The dihydrate effloresces (loses water) in warm air.

The wide range of reported melting points is likely due to differences between the anhydrous and dihydrate forms, as well as decomposition during heating. The potential for polymorphism, as demonstrated by its sulfate counterpart, necessitates careful screening during development. Different polymorphs can have different solubilities and stabilities, impacting the final drug product's performance.

Workflow for Solid-State Characterization cluster_methods Analytical Techniques cluster_outputs Data & Interpretation API_Sample API Sample (Quinine HCl) XRPD X-Ray Powder Diffraction (XRPD) API_Sample->XRPD DSC Differential Scanning Calorimetry (DSC) API_Sample->DSC TGA Thermogravimetric Analysis (TGA) API_Sample->TGA XRPD_Out Crystalline Fingerprint XRPD->XRPD_Out DSC_Out Melting Point, Enthalpy, Phase Transitions DSC->DSC_Out TGA_Out Water/Solvent Content, Decomposition Temp. TGA->TGA_Out Final_Analysis Identify Form (Polymorph, Solvate, Hydrate, Amorphous) XRPD_Out->Final_Analysis DSC_Out->Final_Analysis TGA_Out->Final_Analysis

References

A Historical Perspective of Quinine Hydrochloride in Malaria Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the use of quinine hydrochloride in the treatment of malaria. From its origins in the bark of the Cinchona tree to its isolation, chemical synthesis, and eventual challenges with resistance, this document delves into the scientific milestones that established quinine as the first effective chemotherapeutic agent against an infectious disease. This guide is intended to serve as a valuable resource, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and processes.

Discovery and Early Use

The therapeutic properties of the bark of the Cinchona tree were first recognized by the indigenous peoples of Peru for treating fevers.[1] Jesuit missionaries introduced the bark to Europe in the 17th century, where it became known as "Jesuit's bark" or "sacred bark" and was used to treat malaria, a disease characterized by intermittent fevers and chills.[1][2] For centuries, the bark was dried, powdered, and mixed with liquid, often wine, for administration.[3] The efficacy of Cinchona bark in treating fevers became widely accepted by the 18th century.[4]

A pivotal moment in the history of malaria treatment occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from Cinchona bark, which they named quinine. This discovery allowed for standardized dosing and a more purified treatment, replacing the crude bark preparations.

Chemical and Pharmacological Profile

Quinine is a quinoline alkaloid with a complex chemical structure. Its hydrochloride salt was commonly used for its solubility. The molecular formula of quinine was determined by Adolph Strecker in 1854.

Mechanism of Action

The precise mechanism of action of quinine is not fully resolved, but it is understood to be toxic to the malaria parasite, Plasmodium falciparum. The prevailing hypothesis is that quinine interferes with the parasite's ability to digest hemoglobin in the host's red blood cells. It is a weak base and concentrates in the acidic food vacuole of the parasite. There, it is thought to inhibit the polymerization of heme, a toxic byproduct of hemoglobin digestion, into hemozoin. The accumulation of free heme is cytotoxic to the parasite, leading to its death. In vitro studies have also suggested that quinine can inhibit nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.

QuinineMechanism cluster_RBC Infected Red Blood Cell cluster_Vacuole Food Vacuole Processes cluster_Inhibition Quinine's Inhibitory Action Quinine Quinine Hydrochloride Parasite Plasmodium falciparum Quinine->Parasite Enters InhibitionPoint Inhibition Quinine->InhibitionPoint FoodVacuole Parasite Food Vacuole (Acidic) Parasite->FoodVacuole Concentrates in Hemoglobin Hemoglobin FoodVacuole->Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization (Heme Polymerase) Cytotoxicity Heme Accumulation & Parasite Death Heme->Cytotoxicity InhibitionPoint->Heme QuinineIsolation A 1. Powdered Cinchona Bark B 2. Moisten with Ammonia Water, add Hot Water and Milk of Lime A->B C 3. Evaporate to Dryness B->C D 4. Soxhlet Extraction with Toluene C->D E 5. Toluene Extract Containing Alkaloids D->E F 6. Extract with Dilute Sulfuric Acid E->F G 7. Acidic Aqueous Layer with Alkaloid Sulfates F->G H 8. Neutralize to Crystallize Alkaloid Sulfates G->H I 9. Crude Quinine Sulfate Crystals H->I J 10. Dissolve in Water, Decolorize with Charcoal I->J K 11. Recrystallize J->K L 12. Purified Quinine Sulfate K->L QuinineSynthesis cluster_WoodwardDoering Woodward & Doering Synthesis (1944) cluster_RabeKindler Rabe & Kindler Conversion (1918) A 7-Hydroxyisoquinoline B Synthesis of Homomeroquinene A->B C Conversion to Racemic Quinotoxine B->C D Resolution to d-Quinotoxine C->D E d-Quinotoxine D->E Precursor for Rabe-Kindler method F N-Bromination G Cyclization to Quininone F->G H Reduction G->H I Quinine H->I

References

A Technical Guide to the Aqueous Solubility of Quinine Hydrochloride and Quinine Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the aqueous solubility of two common salt forms of the antimalarial drug quinine: quinine hydrochloride and quinine sulfate. Understanding the solubility differences between these forms is critical for formulation development, bioavailability, and therapeutic efficacy. This document summarizes quantitative solubility data, details relevant experimental protocols, and presents logical workflows for comparative analysis.

Executive Summary

Quinine, a primary treatment for malaria, is most commonly administered as a salt to enhance its dissolution. The choice between its hydrochloride and sulfate forms is significantly influenced by their respective aqueous solubilities. This compound generally exhibits substantially higher solubility in water compared to quinine sulfate. This fundamental difference impacts critical aspects of drug development, from the design of oral and parenteral dosage forms to the rate and extent of drug absorption in the body. This guide consolidates available data to provide a clear comparison and outlines the standard methodologies used to determine these essential physicochemical properties.

Comparative Aqueous Solubility Data

The aqueous solubility of quinine salts can be influenced by factors such as temperature, pH, and the specific hydrate form of the salt (e.g., dihydrate). The data compiled from various scientific and pharmacopeial sources reveals a significant disparity between the hydrochloride and sulfate salts. This compound is consistently reported as being far more soluble in water than quinine sulfate.

However, significant discrepancies exist in the reported literature for the precise solubility of this compound, possibly due to differences in the experimental conditions or the use of anhydrous versus dihydrate forms. Quinine sulfate is consistently characterized by its low water solubility.

Salt FormTemperature (°C)Solubility (g/L)Source / Notes
This compound Not SpecifiedSolubleCharacterized as "soluble in water" by the European Pharmacopoeia and other sources.[1][2]
This compound25549.7 mg/L (0.55)Quantitative value provided by chemical supplier data.[3]
This compound Dihydrate2562.5A significantly higher value reported by a chemical supplier, which may reflect different experimental conditions or represent solubility in a buffered solution.[4]
This compound Dihydrate250.26Labeled as "sparingly soluble," this value presents a notable contrast to other reports for the hydrochloride salt.[5]
Quinine Sulfate Not SpecifiedSlightly SolubleCharacterized as "slightly soluble in water" by the British Pharmacopoeia and other sources.
Quinine Sulfate Dihydrate20~1.23Calculated from 1 g in 810 mL of water.
Quinine Sulfate Dihydrate201.2Reported as 0.12 g/100 mL.
Quinine Sulfate370.82 - 1.25Solubility across a physiological pH range (1.0 to 7.5) as determined in a biowaiver monograph.
Quinine SulfateBoiling WaterSparingly SolubleQualitative description indicating increased solubility at higher temperatures.

Experimental Protocols for Solubility and Dissolution

The determination of aqueous solubility and dissolution rates is governed by standardized experimental protocols, often detailed in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of the quinine salt (either hydrochloride or sulfate) is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a fine-pore membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: The concentration of the dissolved quinine salt in the clear filtrate is determined using a validated analytical method, most commonly UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • UV-Vis Spectrophotometry: The absorbance of the filtered solution is measured at a specific wavelength (e.g., ~347.5 nm for quinine in acidic solution) and the concentration is calculated using a pre-established calibration curve.

  • Reporting: The solubility is reported in units such as g/L or mg/mL at the specified temperature.

Dissolution Testing (USP Apparatus 1 - Basket Method)

Dissolution testing measures the rate at which the active pharmaceutical ingredient (API) dissolves from a solid dosage form (e.g., a tablet). This is a critical parameter for predicting in vivo performance. The USP provides a standard method for quinine sulfate tablets.

Methodology:

  • Apparatus Setup: A USP Apparatus 1 (Basket Apparatus) is used. The dissolution vessel is filled with a specified volume (e.g., 900 mL) of a defined dissolution medium (e.g., 0.1 N Hydrochloric Acid). The medium is maintained at a constant temperature, typically 37°C ± 0.5°C.

  • Sample Introduction: A single tablet containing the quinine salt is placed within the basket, which is then lowered into the dissolution medium. The apparatus is operated at a specified rotation speed (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, aliquots of the dissolution medium are withdrawn from the vessel for analysis. An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume.

  • Analysis: The samples are filtered and the concentration of dissolved quinine is quantified, typically by UV-Vis spectrophotometry at a wavelength of approximately 248 nm.

  • Data Reporting: The results are expressed as the cumulative percentage of the labeled amount of drug dissolved over time, and a dissolution profile (a plot of % dissolved vs. time) is generated.

Visualization of Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of the logical steps involved in comparing the physicochemical and pharmacokinetic properties of this compound and quinine sulfate.

Comparative Dissolution Workflow

This workflow outlines the process for comparing the in vitro dissolution profiles of the two salts, a key indicator of potential bioavailability differences.

G cluster_prep Preparation Stage cluster_dissolution Dissolution Testing (USP Apparatus 1) cluster_analysis Analysis Stage cluster_result Result Comparison Prep_HCl Prepare Quinine HCl Tablets Diss_HCl Run Dissolution on HCl Tablets (Medium: 0.1N HCl, 37°C, 100 rpm) Prep_HCl->Diss_HCl Prep_Sulfate Prepare Quinine Sulfate Tablets Diss_Sulfate Run Dissolution on Sulfate Tablets (Medium: 0.1N HCl, 37°C, 100 rpm) Prep_Sulfate->Diss_Sulfate Sample_HCl Withdraw Aliquots at Timed Intervals Diss_HCl->Sample_HCl Sample_Sulfate Withdraw Aliquots at Timed Intervals Diss_Sulfate->Sample_Sulfate UV_HCl Filter & Analyze HCl Samples (UV Spec at 248 nm) Sample_HCl->UV_HCl UV_Sulfate Filter & Analyze Sulfate Samples (UV Spec at 248 nm) Sample_Sulfate->UV_Sulfate Compare Compare Dissolution Profiles (% Dissolved vs. Time) UV_HCl->Compare UV_Sulfate->Compare G cluster_study_design Study Design cluster_dosing Dosing Periods cluster_sampling Pharmacokinetic Sampling cluster_analysis Bioanalysis & PK Modeling Design Randomized, Crossover Study Design in Healthy Volunteers Dose_HCl Period 1: Administer Oral Dose of Quinine HCl Design->Dose_HCl PK_Sample1 Collect Blood Samples over 24-48h Dose_HCl->PK_Sample1 Washout Washout Period Dose_Sulfate Period 2: Administer Oral Dose of Quinine Sulfate Washout->Dose_Sulfate PK_Sample2 Collect Blood Samples over 24-48h Dose_Sulfate->PK_Sample2 PK_Sample1->Washout LCMS Analyze Plasma Samples for Quinine Concentration (LC-MS/MS) PK_Sample1->LCMS PK_Sample2->LCMS PK_Params Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) LCMS->PK_Params Compare Statistically Compare Bioavailability of Salts PK_Params->Compare

References

An In-depth Technical Guide to the Fluorescence Properties of Quinine Hydrochloride in Acidic Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of quinine hydrochloride in acidic solutions. Quinine, a cinchona alkaloid renowned for its historical use in treating malaria, is also a widely utilized standard in fluorescence spectroscopy due to its strong and stable emission in acidic environments. This document details the quantitative fluorescence characteristics, provides in-depth experimental protocols, and illustrates the underlying chemical principles governing its photophysical behavior.

Core Fluorescence Parameters

Quinine exhibits robust fluorescence when dissolved in acidic solutions, characterized by two primary excitation wavelengths and a single emission maximum. The acidic environment ensures the protonation of the quinoline nitrogen, which is essential for its strong fluorescence. While much of the literature refers to quinine sulfate, the fluorescent properties are attributed to the quinine cation, and thus the data are directly applicable to this compound in solution.

Quantitative Fluorescence Data

The key fluorescence parameters of quinine in acidic solution are summarized in the tables below. These values are critical for its use as a fluorescent standard and in various analytical applications.

Table 1: Excitation and Emission Wavelengths

ParameterWavelength (nm)Notes
Primary Excitation Maximum (S0 → S1)~350 nmThis is the most commonly used excitation wavelength.[1][2]
Secondary Excitation Maximum (S0 → S2)~250 nmExcitation at this wavelength also results in emission at the same wavelength as the primary excitation.[1][2]
Emission Maximum~450 nmThe emission wavelength is largely independent of the excitation wavelength.[1]

Table 2: Fluorescence Quantum Yield (ΦF)

Acid MediumConcentrationQuantum Yield (ΦF)Temperature Dependence
0.1 M Perchloric Acid (HClO₄)Standard concentrations0.60 ± 0.007No significant dependence between 20-45 °C.
0.05 M Sulfuric Acid (H₂SO₄)Standard concentrations~0.55Shows significant temperature dependence (-0.45% per °C near room temperature).
0.5 M Sulfuric Acid (H₂SO₄)Not specified0.546Commonly cited historical value.

Table 3: Fluorescence Lifetime (τ)

Acid MediumQuinine ConcentrationLifetime (τ) in nsNotes
Sulfuric Acid10⁻³ M19.3 ± 0.2Lifetimes can show slight concentration dependence.
Sulfuric Acid10⁻⁴ M19.4 ± 0.2Recent studies show single-exponential decays.
Sulfuric Acid10⁻⁵ M19.6 ± 0.3Older literature reported more complex decay kinetics.

The Influence of pH on Fluorescence

The fluorescence intensity of quinine is highly dependent on the pH of the solution. This is due to the protonation state of the two basic nitrogen atoms in the quinine molecule: the quinoline nitrogen and the quinuclidine nitrogen.

In strongly acidic solutions (pH < 1), both nitrogen atoms are protonated, forming a dication. As the pH increases, the quinuclidine nitrogen is deprotonated first, followed by the quinoline nitrogen. The monocationic species, where the quinoline nitrogen is protonated, is the most fluorescent form of quinine.

// Nodes Dication [label="Dication\n(Low Fluorescence)", fillcolor="#EA4335", fontcolor="#202124"]; Monocation [label="Monocation\n(High Fluorescence)", fillcolor="#34A853", fontcolor="#202124"]; Neutral [label="Neutral Species\n(Very Low Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Dication -> Monocation [label=" Increase pH "]; Monocation -> Neutral [label=" Further pH Increase "]; } caption: "Effect of pH on Quinine Protonation and Fluorescence."

Experimental Protocols

Accurate and reproducible measurements of quinine's fluorescence properties require careful preparation of solutions and standardized instrument parameters.

Preparation of this compound Stock Solution

A standard stock solution is typically prepared in the 100-1000 ppm range.

Materials:

  • This compound (or sulfate)

  • 0.1 M Perchloric acid (or 0.05 M Sulfuric acid)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Accurately weigh the required amount of quinine salt. For example, for a 100 ppm solution, weigh 100.0 mg of quinine.

  • Dissolve the quinine salt in a small amount of the chosen acidic solution in a beaker.

  • Quantitatively transfer the solution to a 1 L volumetric flask.

  • Dilute to the mark with the acidic solution and mix thoroughly.

  • Store the stock solution in a dark, cool place. Prepare fresh solutions regularly for precise measurements.

Measurement of Fluorescence Spectra

Instrumentation:

  • A calibrated spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 0.1 to 10 ppm).

  • Use the acidic solution as a blank to zero the instrument.

  • For the excitation spectrum, set the emission monochromator to 450 nm and scan the excitation wavelengths from 200 nm to 400 nm.

  • For the emission spectrum, set the excitation monochromator to 350 nm and scan the emission wavelengths from 370 nm to 650 nm.

  • Ensure that the absorbance of the solutions is below 0.05 at the excitation wavelength to avoid inner filter effects.

// Nodes prep_stock [label="Prepare Stock Solution\n(e.g., 100 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dilutions [label="Prepare Serial Dilutions\n(0.1 - 10 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; instrument_setup [label="Instrument Setup\n- Calibrate Spectrofluorometer\n- Set Slit Widths", fillcolor="#FBBC05", fontcolor="#202124"]; blank_measurement [label="Measure Blank\n(Acidic Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure_excitation [label="Measure Excitation Spectrum\n(Emission at 450 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure_emission [label="Measure Emission Spectrum\n(Excitation at 350 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n- Determine λmax\n- Plot Intensity vs. Concentration", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep_stock -> prep_dilutions; prep_dilutions -> instrument_setup; instrument_setup -> blank_measurement; blank_measurement -> measure_excitation; blank_measurement -> measure_emission; measure_excitation -> data_analysis; measure_emission -> data_analysis; } caption: "Experimental Workflow for Fluorescence Measurement."

Determination of Fluorescence Quantum Yield

The relative quantum yield of a sample can be determined by comparing its fluorescence to a standard with a known quantum yield. Quinine in 0.1 M perchloric acid is an excellent standard for this purpose.

The equation for relative quantum yield is:

ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

  • ΦF is the fluorescence quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

// Nodes prep_solutions [label="Prepare Sample and Standard\n(Absorbance < 0.05)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure_absorbance [label="Measure Absorbance Spectra\nof Sample and Standard", fillcolor="#FBBC05", fontcolor="#202124"]; measure_emission [label="Measure Corrected Emission Spectra\nof Sample and Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; integrate_intensity [label="Integrate Area Under\nEmission Curves", fillcolor="#EA4335", fontcolor="#FFFFFF"]; calculate_QY [label="Calculate Quantum Yield\nUsing Relative Equation", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep_solutions -> measure_absorbance; prep_solutions -> measure_emission; measure_absorbance -> calculate_QY; measure_emission -> integrate_intensity; integrate_intensity -> calculate_QY; } caption: "Workflow for Relative Quantum Yield Determination."

Fluorescence Quenching

The fluorescence of quinine can be quenched by various substances, most notably halide ions. This quenching can be either static or dynamic. In dynamic (collisional) quenching, the quencher deactivates the excited state of the fluorophore upon collision. The process is described by the Stern-Volmer equation:

F0 / F = 1 + KSV[Q]

Where:

  • F0 and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

  • KSV is the Stern-Volmer quenching constant.

  • [Q] is the concentration of the quencher.

The quenching efficiency of halide ions follows the order I- > Br- > Cl-, which is related to the "heavy atom effect" that promotes intersystem crossing to the triplet state.

Conclusion

This compound is an excellent and widely used fluorescent compound in acidic solutions. Its well-characterized excitation and emission spectra, high quantum yield, and stable fluorescence make it an invaluable tool for researchers in various scientific disciplines. For applications requiring high precision, particularly in quantum yield determination, the use of 0.1 M perchloric acid as a solvent is recommended due to the temperature stability of quinine's fluorescence in this medium. Understanding the principles of its pH-dependent fluorescence and quenching mechanisms is crucial for its effective application in both fundamental research and drug development.

References

A Technical Guide to Quinine Hydrochloride: CAS Number, Molecular Structure, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of quinine hydrochloride, a critical compound in pharmaceutical and research settings. The following sections detail its chemical identity, physicochemical properties, and standardized analytical methodologies for researchers, scientists, and professionals in drug development.

Chemical Identification and Molecular Structure

This compound is the hydrochloride salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[1][2] It is essential to distinguish between the anhydrous and dihydrate forms of this compound, as they are associated with different CAS numbers.

The anhydrous form of this compound is identified by the CAS number 130-89-2 .[1][3][4] The dihydrate form, which contains two molecules of water, is assigned the CAS number 6119-47-7 .

The molecular structure of the active quinine moiety consists of a quinoline and a quinuclidine ring system linked by a methanol bridge. The hydrochloride salt is formed at the quinuclidine nitrogen.

Molecular Formula:

  • Anhydrous: C₂₀H₂₄N₂O₂ · HCl

  • Dihydrate: C₂₀H₂₄N₂O₂ · HCl · 2H₂O

SMILES Notation: COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--O.Cl

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison. These properties are crucial for its handling, formulation, and analytical characterization.

PropertyValueReferences
Molecular Weight 360.88 g/mol (anhydrous), 396.91 g/mol (dihydrate)
Appearance White, silky, glittering needles or crystalline powder.
Odor Odorless.
Taste Very bitter.
Melting Point Approximately 123°C (dihydrate).
Solubility Soluble in water; very soluble in ethanol; freely soluble in chloroform.
Specific Optical Rotation Between -245° and -258° (2% w/v solution in 0.1 N HCl).
pH Between 6.0 and 6.8 (1 in 100 solution).

Experimental Protocols

The following section details key experimental protocols for the identification, purity assessment, and assay of this compound.

Identification Tests

This is a classic qualitative test for cinchona alkaloids.

Methodology:

  • Prepare a 1 in 1000 solution of the this compound sample in water.

  • To 5 ml of this solution, add one to two drops of bromine water.

  • Subsequently, add 1 ml of ammonia solution.

  • Observation: A characteristic emerald green color develops in the presence of quinine.

This test confirms the presence of the hydrochloride salt.

Methodology:

  • Prepare a 1 in 50 solution of the this compound sample in water.

  • Add 1 ml of dilute nitric acid.

  • Add 1 ml of silver nitrate solution.

  • Observation: A white precipitate is formed, which is soluble in an excess of ammonia solution.

Purity Tests

This test ensures the sample is free from significant contamination by other related alkaloids.

Methodology:

  • Dissolve 1 g of the sample in 35 ml of boiling water.

  • To the boiling solution, add 6 ml of a 5% w/v solution of potassium chromate.

  • Allow the solution to cool for 3 hours and then filter it through a sintered glass filter.

  • To the clear filtrate, add 2 drops of sodium hydroxide solution.

  • Observation: No visible change should occur in the solution.

  • Heat the solution in a water bath for 1 hour and then set it aside for 24 hours. The solution should remain clear.

Assay by Titration

This protocol determines the percentage purity of this compound.

Methodology:

  • Accurately weigh approximately 150 mg of the sample.

  • Dissolve the sample in 20 ml of acetic anhydride.

  • Add 2 drops of malachite green as an indicator.

  • Add 5.5 ml of mercuric acetate solution.

  • Titrate with 0.1 N perchloric acid from a microburet until a yellow endpoint is reached.

  • Perform a blank determination and make any necessary corrections to the sample titer.

  • Calculation: Each ml of 0.1 N perchloric acid is equivalent to 18.04 mg of C₂₀H₂₄N₂O₂ · HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification and separation of quinine from related substances.

Methodology: A reverse-phase HPLC method can be employed with a C18 column.

  • Mobile Phase: A mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.

  • Detection: UV detection at 240 nm is suitable for quantifying quinine.

  • Standard Preparation: Prepare a reference solution of known concentration of this compound standard.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the chromatograph and compare the peak areas for quantification. This method is effective in separating quinine from its diastereomer, quinidine.

Visualized Workflows and Mechanisms

The following diagrams illustrate the logical workflow for the analysis of this compound and its primary mechanism of action.

cluster_0 Sample Reception & Preparation cluster_1 Qualitative Identification cluster_2 Quantitative & Purity Analysis cluster_3 Results start Receive Quinine HCl Sample prep Prepare Aqueous Solution start->prep color_test Color Test (Thalleioquin) prep->color_test Qualitative chloride_test Chloride Test prep->chloride_test hplc HPLC Analysis prep->hplc Quantitative titration Titrimetric Assay prep->titration purity_test Other Alkaloids Test prep->purity_test Purity report Generate Certificate of Analysis color_test->report chloride_test->report hplc->report titration->report purity_test->report

Experimental Workflow for this compound Analysis

cluster_cell Cell Membrane k_channel Potassium (K+) Channel k_flow K+ Efflux k_channel->k_flow effect Therapeutic Effects (Antimalarial, Muscle Relaxant) na_channel Sodium (Na+) Channel na_flow Na+ Influx na_flow->na_channel quinine This compound block_k Blockade quinine->block_k block_na Reduction quinine->block_na block_k->k_channel label_k Prevents K+ Efflux block_k->label_k block_na->na_channel label_na Reduces Na+ Influx block_na->label_na label_k->effect label_na->effect

Mechanism of Action of Quinine on Ion Channels

Quinine's therapeutic effects, including its use as an antimalarial and muscle relaxant, are attributed in part to its interaction with ion channels. It is known to block potassium channels in a voltage-dependent manner and also reduce sodium currents. This modulation of ion flow across the cell membrane contributes to its physiological activity.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Quinine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a primary alkaloid from the cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its hydrochloride salt is one of the various forms used in pharmaceutical preparations. Understanding the pharmacokinetics (what the body does to the drug) and bioavailability (the extent and rate at which the active moiety reaches systemic circulation) of quinine hydrochloride is critical for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

Following oral administration, quinine is well-absorbed, with more than 70% of the drug reaching systemic circulation.[1] The salt form of quinine can influence its dissolution and subsequent absorption. While studies have compared different salts, the plasma concentration-time profiles of this compound, sulphate, and ethylcarbonate have shown no statistically significant differences.[2]

Absorption

Quinine is rapidly absorbed from the gastrointestinal tract. After oral administration, maximum plasma concentrations are typically reached between 1 and 3 hours.[1] The absorption of quinine is extensive, fast, and reproducible in healthy volunteers.[3]

Distribution

Quinine is widely distributed throughout the body. In healthy adults, the apparent volume of distribution is significant.[4] Malaria infection can alter the disposition of quinine, leading to a decreased volume of distribution and systemic clearance. Plasma protein binding of quinine is high, predominantly to alpha-1-acid glycoprotein, and this binding increases during a malaria infection.

Metabolism

The liver is the primary site of quinine metabolism, with over 80% of the drug being biotransformed. The major metabolic pathway is 3-hydroxylation, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, to form the main active metabolite, 3-hydroxyquinine. Other metabolites that have been identified include 2'-oxoquininone and quinine glucuronide. The metabolism of quinine can be influenced by co-administered drugs that inhibit or induce CYP3A4. For instance, ketoconazole, a CYP3A4 inhibitor, can decrease the clearance of quinine. Conversely, drugs like rifampicin and even cigarette smoking can enhance quinine's elimination.

Excretion

Quinine and its metabolites are primarily eliminated by the kidneys. Approximately 20% of a dose is excreted as unchanged drug in the urine. The elimination half-life of quinine in healthy adults is around 11 hours, but this can be prolonged by about 50% in patients with malaria. Glucuronidation is an important pathway for the renal elimination of quinine, mainly through direct conjugation of the drug.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for quinine from various studies.

Table 1: Pharmacokinetic Parameters of Quinine Salts in Healthy Adults

Salt FormDose (base equivalent)Cmax (mg/L)tmax (h)AUC (mg·h/L)t½ (h)Reference
Hydrochloride600 mg3.451.661.89.7
Sulphate600 mg5.73.2--
Dihydrochloride600 mg----
Ethylcarbonate600 mg----

Note: A dash (-) indicates data not specified in the cited source.

Table 2: Comparative Bioavailability of Quinine Salts

Salt FormRouteDoseAbsolute Bioavailability (%)Reference
HydrochlorideOral15 mg/kg76
Sulphate (capsule)Oral600 mg64.5
Dihydrochloride (tablet)Oral600 mg64.3
Sulphate (capsule)Oral-73
Sulphate (tablet)Oral-39

Experimental Protocols

Bioavailability Study of Quinine Salts

Objective: To compare the relative bioavailability of different quinine salts (e.g., hydrochloride, sulphate, ethylcarbonate).

Methodology:

  • Study Design: A randomized, crossover study design is typically employed.

  • Subjects: Healthy male volunteers are often recruited for these studies.

  • Dosing: A single oral dose of each quinine salt, equivalent in terms of quinine base, is administered to the subjects after an overnight fast. A washout period of at least 21 days is allowed between each drug administration.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Analytical Method: Plasma concentrations of quinine are determined using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject are analyzed to determine key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (tmax).

HPLC Method for Quinine Quantification in Plasma

Objective: To accurately and precisely measure the concentration of quinine in plasma samples.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is used. A reverse-phase C18 column is commonly employed for separation.

  • Sample Preparation:

    • Liquid-Liquid Extraction: Plasma samples (e.g., 0.25 mL) are alkalinized (basic pH) and the drug is extracted into an organic solvent like chloroform.

    • Solid-Phase Extraction (SPE): Alternatively, after an initial liquid extraction, samples can be further purified using C8 Bond Elut cartridges.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mobile phase, such as a mixture of 0.05 M ammonium formate and acetonitrile (e.g., 93.5:6.5, v/v), adjusted to an acidic pH (e.g., 2.0) with ortho-phosphoric acid, is used. Another example is a mobile phase of methanol and water (e.g., 30:70 v/v).

    • Flow Rate: A typical flow rate is 1 mL/min.

    • Detection: Fluorescence detection can be used with an excitation wavelength of 340 nm and an emission wavelength of 425 nm for high sensitivity. UV detection at around 233 nm is also common.

  • Quantification: Calibration curves are generated using standard solutions of quinine in drug-free plasma. The concentration of quinine in the study samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

Quinine_Metabolism_Pathway Quinine Quinine Metabolite1 3-Hydroxyquinine (Major Metabolite) Quinine->Metabolite1 CYP3A4 Metabolite2 2'-Oxoquininone Quinine->Metabolite2 Metabolite3 Quinine Glucuronide Quinine->Metabolite3 Glucuronidation Excretion Renal Excretion Quinine->Excretion Unchanged Metabolite1->Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Metabolic pathway of quinine.

Pharmacokinetic_Study_Workflow cluster_study_design Study Design & Dosing cluster_sampling_analysis Sample Collection & Analysis cluster_data_interpretation Data Analysis & Interpretation Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization (Crossover Design) Subject_Recruitment->Randomization Dosing Oral Administration of This compound Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation & Storage Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Quantification of Quinine Plasma_Separation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (AUC, Cmax, tmax) HPLC_Analysis->PK_Modeling Bioavailability_Assessment Bioavailability Assessment PK_Modeling->Bioavailability_Assessment

Caption: Workflow for a typical pharmacokinetic study.

References

"natural sources and extraction of quinine from Cinchona bark"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Sources and Extraction of Quinine from Cinchona Bark

Introduction

Quinine, a primary alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Its complex chemical structure and significant therapeutic properties continue to make it a subject of interest for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the natural sources of quinine, with a focus on the Cinchona genus, and details the methodologies for its extraction, purification, and analysis.

Natural Sources of Quinine

The principal natural source of quinine is the bark of several species of the Cinchona tree, native to the Andean forests of South America. The concentration of quinine and other cinchona alkaloids can vary significantly depending on the species, geographical location, and age of the tree.

Table 1: Quinine Content in the Bark of Various Cinchona Species

Cinchona SpeciesTypical Quinine Content in Bark (% by dry weight)Other Major Alkaloids
Cinchona calisaya (Yellow Bark)4 - 8%Quinidine, Cinchonine, Cinchonidine
Cinchona ledgeriana5 - 14%Quinidine
Cinchona succirubra (Red Bark)1 - 4%Cinchonine, Cinchonidine
Cinchona officinalis (Crown Bark)2 - 7.5%Cinchonine, Cinchonidine
Cinchona pubescens1.5 - 5%Cinchonine, Cinchonidine

Extraction of Quinine from Cinchona Bark

The extraction of quinine from Cinchona bark is a multi-step process that involves the liberation of the alkaloid from the plant matrix, followed by solvent extraction and purification. The general principle relies on the fact that quinine is soluble in acidic water and organic solvents but insoluble in alkaline water.

General Extraction Workflow

The overall process for extracting quinine from Cinchona bark can be visualized as a series of sequential steps, starting from the raw bark material and culminating in purified quinine.

G cluster_0 Preparation cluster_1 Alkaloid Liberation cluster_2 Solvent Extraction cluster_3 Acidic Extraction & Purification A Cinchona Bark B Grinding to Powder A->B C Mixing with Alkaline Solution (e.g., Calcium Hydroxide) B->C D Extraction with Organic Solvent (e.g., Toluene) C->D E Separation of Solvent Phase D->E F Extraction with Dilute Sulfuric Acid E->F G Crude Quinine Sulfate Solution F->G H Purification & Recrystallization G->H I Pure Quinine Sulfate H->I

Caption: A generalized workflow for the extraction of quinine from Cinchona bark.

Detailed Experimental Protocol: Laboratory-Scale Extraction

This protocol describes a typical laboratory-scale method for the extraction of quinine from powdered Cinchona bark.

Materials:

  • Powdered Cinchona bark (100 g)

  • Calcium hydroxide (slaked lime)

  • Toluene

  • 2M Sulfuric acid

  • Activated charcoal

  • Distilled water

  • Heating mantle

  • Reflux condenser

  • Separatory funnel

  • Filter paper and funnel

  • pH meter or pH indicator strips

Procedure:

  • Alkaline Treatment: Mix 100 g of powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water. This converts the quinine sulfate (the natural form in the bark) into the free base.

  • Drying: Gently heat the mixture to evaporate the water, resulting in a dry, crumbly powder.

  • Solvent Extraction: Place the dried powder in a flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours to extract the quinine free base into the toluene.

  • Filtration: Allow the mixture to cool and then filter to remove the solid bark residue. The filtrate contains the crude quinine in toluene.

  • Acidic Extraction: Transfer the toluene filtrate to a separatory funnel and extract the quinine by shaking with 100 mL of 2M sulfuric acid. The quinine will move into the acidic aqueous phase as quinine sulfate.

  • Separation: Allow the layers to separate and drain off the lower aqueous layer containing the crude quinine sulfate.

  • Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath, to crystallize the quinine sulfate.

  • Isolation: Collect the quinine sulfate crystals by filtration and wash with a small amount of cold distilled water.

  • Drying: Dry the crystals in a desiccator or a low-temperature oven.

Purification and Analysis

The crude quinine extract often contains other cinchona alkaloids and impurities. Recrystallization is a common method for purification. The purity and concentration of the final product are typically determined using High-Performance Liquid Chromatography (HPLC).

Purification and Analysis Workflow

The following diagram illustrates the steps involved in the purification and subsequent analysis of the extracted quinine.

G cluster_0 Purification cluster_1 Analysis A Crude Quinine Sulfate B Dissolution in Hot Water A->B C Recrystallization B->C D Purified Quinine Sulfate Crystals C->D E Preparation of Standard Solutions F HPLC Analysis D->F E->F G Quantification and Purity Assessment F->G

Caption: Workflow for the purification and HPLC analysis of quinine sulfate.

Detailed Experimental Protocol: HPLC Analysis of Quinine

This protocol provides a standard method for the quantitative analysis of quinine using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate adjusted to pH 4.5 with acetic acid) in a ratio of 30:70 (v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of quinine standard (e.g., 1 mg/mL) in the mobile phase. From this, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh a sample of the extracted quinine sulfate and dissolve it in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the quinine standard against its concentration. Determine the concentration of quinine in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The choice of solvent significantly impacts the efficiency of the extraction process.

Table 2: Comparison of Solvent Efficiency for Quinine Extraction

SolventExtraction MethodRelative Extraction Efficiency (%)
TolueneSoxhlet95
BenzeneSoxhlet92
ChloroformMaceration85
Diethyl EtherMaceration78

Note: Efficiency is relative to the most effective solvent and method shown.

Conclusion

The extraction of quinine from Cinchona bark is a well-established process that has been refined over the years. A thorough understanding of the chemical principles involved, from the selection of the appropriate Cinchona species to the choice of extraction solvents and purification methods, is crucial for maximizing the yield and purity of this vital pharmaceutical compound. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in the field of natural product chemistry and drug development.

Methodological & Application

Application Note: Protocol for Preparing Quinine Hydrochloride Stock Solution for Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine, a natural alkaloid, is a well-established and robust fluorescence standard used for instrument calibration and quantum yield determination. In acidic solutions, it exhibits strong and stable fluorescence, making it an ideal reference compound.[1] This application note provides a detailed protocol for the preparation of a quinine hydrochloride stock solution and subsequent working standards for use in fluorescence spectroscopy. The methodology ensures the accuracy and reproducibility of fluorescence measurements. Quinine displays two primary excitation wavelengths at approximately 250 nm and 350 nm, with a single, strong emission peak around 450 nm when dissolved in dilute sulfuric acid.[2][3]

Quantitative Data Summary

All quantitative data related to the preparation and analysis of the this compound solution are summarized in the table below for easy reference.

ParameterValueReference
Compound Information
AnalyteThis compound Dihydrate[4]
Empirical FormulaC₂₀H₂₄N₂O₂ · HCl · 2H₂O
Molecular Weight396.91 g/mol
Stock Solution (100 µg/mL Quinine)
Mass of this compound Dihydrate~122.3 mgCalculated
Solvent (initial dissolution)50 mL of 1 M Sulfuric Acid
Final Volume1000 mL
Final SolventDeionized Water
Working Standards
Diluent0.05 M Sulfuric Acid
Concentration Range0.1 - 5.0 µg/mL
Spectroscopic Parameters
Excitation Wavelengths (λex)250 nm and 350 nm
Emission Wavelength (λem)~450 nm
Recommended Cuvette10 x 10 mm Quartz

Experimental Workflow

The following diagram illustrates the complete workflow from reagent preparation to data acquisition.

G Workflow for Quinine Standard Preparation and Analysis cluster_prep Solution Preparation cluster_standards Working Standards cluster_analysis Fluorescence Measurement weigh 1. Weigh ~122.3 mg of This compound Dihydrate dissolve 2. Dissolve in 50 mL of 1 M H₂SO₄ weigh->dissolve transfer 3. Quantitatively Transfer to 1 L Volumetric Flask dissolve->transfer dilute_stock 4. Dilute to Mark with Deionized Water (Yields 100 µg/mL Stock) transfer->dilute_stock serial_dilution 5. Perform Serial Dilutions of Stock Solution with 0.05 M H₂SO₄ dilute_stock->serial_dilution standards 6. Prepare Calibration Standards (e.g., 0.1 - 5.0 µg/mL) serial_dilution->standards blank 7. Measure Blank (0.05 M H₂SO₄) standards->blank measure 8. Measure Standards in Quartz Cuvette blank->measure acquire 9. Acquire Emission Spectra (λex = 350 nm, λem = ~450 nm) measure->acquire

Caption: Experimental workflow for preparing and analyzing quinine standards.

Experimental Protocols

3.1. Materials and Equipment

  • This compound dihydrate (C₂₀H₂₄N₂O₂ · HCl · 2H₂O), BioReagent grade or equivalent

  • Sulfuric acid (H₂SO₄), ACS reagent grade

  • Deionized water (18 MΩ·cm)

  • Analytical balance (4-decimal place)

  • 1000 mL Class A volumetric flask

  • 100 mL and 25 mL Class A volumetric flasks

  • Calibrated micropipettes

  • Beakers and other standard laboratory glassware

  • Fluorescence spectrophotometer

  • 10 x 10 mm quartz fluorescence cuvettes

  • Aluminum foil or amber bottles for light protection

3.2. Preparation of 0.05 M Sulfuric Acid Diluent

  • Add approximately 500 mL of deionized water to a 1 L beaker or flask.

  • Carefully and slowly, add 2.8 mL of concentrated sulfuric acid (98%, ~18 M) to the water while stirring. Caution: Always add acid to water, never the other way around, as the reaction is highly exothermic.

  • Allow the solution to cool to room temperature.

  • Transfer the cooled solution to a 1 L volumetric flask and dilute to the mark with deionized water. Mix thoroughly. This solution will be used as the diluent for working standards.

3.3. Protocol for 100 µg/mL this compound Stock Solution

This protocol yields a stock solution with a concentration equivalent to 100 µg/mL of anhydrous quinine.

  • Accurately weigh approximately 122.3 mg of this compound dihydrate using an analytical balance and transfer it into a clean 250 mL beaker.

  • Add 50 mL of 1 M sulfuric acid and stir until the solid is completely dissolved.

  • Quantitatively transfer the solution to a 1000 mL Class A volumetric flask. Rinse the beaker several times with deionized water, adding the rinsings to the flask to ensure a complete transfer.

  • Dilute the solution to the 1000 mL mark with deionized water and invert the flask multiple times to ensure homogeneity.

  • Transfer the stock solution to an amber bottle or a clear bottle wrapped in aluminum foil to protect it from light. Quinine solutions are light-sensitive and should be prepared fresh daily for best results.

3.4. Protocol for Working Calibration Standards

Prepare a series of calibration standards by serially diluting the 100 µg/mL stock solution with 0.05 M sulfuric acid.

  • 10 µg/mL Intermediate Standard: Pipette 10.00 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄ and mix thoroughly.

  • Calibration Standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL): Prepare the final standards from the 10 µg/mL intermediate solution. For example, to prepare a 1.0 µg/mL standard, pipette 10.00 mL of the 10 µg/mL solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄. Adjust volumes as necessary to create the desired concentration range.

3.5. Data Acquisition Protocol

  • Turn on the fluorescence spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Set the instrument parameters. A common setting is an excitation wavelength of 350 nm and an emission scan range from 370 nm to 600 nm. Set excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Use a quartz cuvette to measure the blank solution (0.05 M H₂SO₄) and perform a background correction.

  • Measure the fluorescence intensity of each calibration standard, starting from the lowest concentration.

  • Record the emission maximum (expected around 450 nm) and the intensity at this wavelength for each standard.

Important Considerations and Safety Precautions

  • Quenching: Chloride ions are known to quench quinine fluorescence. While using this compound, the acidic sulfuric acid environment is standard and generally mitigates major quenching effects at the concentrations used. However, avoid introducing other sources of halide ions into the samples.

  • pH Dependence: The fluorescence of quinine is highly dependent on pH and is most stable and intense in acidic conditions (pH < 2). The use of 0.05 M H₂SO₄ ensures an optimal environment.

  • Light Sensitivity: Always protect quinine solutions from light to prevent photodegradation, which can alter fluorescence intensity. Prepare solutions fresh daily.

  • Safety:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle concentrated sulfuric acid with extreme care in a chemical fume hood. It is highly corrosive and can cause severe burns.

    • Refer to the Safety Data Sheet (SDS) for this compound before use.

References

Application Notes and Protocols: Quinine Hydrochloride as a Bitter Taste Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, an alkaloid originally extracted from the bark of the cinchona tree, is a well-established and widely utilized bitter taste standard in sensory analysis.[1][2][3] Its consistent and potent bitterness provides a reliable reference for quantifying the bitterness of other compounds, making it an indispensable tool in pharmaceutical development, food science, and taste research. Quinine hydrochloride, a salt of quinine, is frequently used due to its solubility in water.[4][5]

These application notes provide detailed protocols for the preparation and use of this compound as a bitter taste standard in sensory panels, summarize quantitative data for bitterness scaling, and illustrate the underlying physiological mechanism of quinine-induced bitter taste perception.

Quantitative Data: Bitterness of this compound

The perceived bitterness of this compound is concentration-dependent. Various studies have quantified this relationship using different scales. The following tables summarize this data for easy reference and comparison.

Table 1: Concentration-Bitterness Correspondence for this compound in Human Sensory Panels

Concentration (mM)Bitterness ScoreScale Description
0.0105-point scale (0-4)
0.0315-point scale (0-4)
0.1025-point scale (0-4)
0.3035-point scale (0-4)
1.0045-point scale (0-4)

Source: Data compiled from multiple studies utilizing a trained human taste panel.

Table 2: Generalized Labeled Magnitude Scale (gLMS) Scores for this compound

Concentration (mM)Mean gLMS ScorePerceived Intensity Category
0.115.9"Weak" to "Moderate"
1.040.1"Strong" to "Very Strong"

The gLMS is a scale that allows panelists to rate the intensity of a sensation by spacing verbal labels (e.g., "barely detectable," "weak," "moderate," "strong," "very strong," "strongest imaginable") on a vertical line.

Table 3: this compound Concentrations for Taste Strip Preparation

ApplicationConcentration (g/mL)
Low Concentration0.00024
High Concentration0.0004
Additional Concentrations0.0009, 0.0024, 0.006

Taste strips are a standardized method for regional and whole-mouth taste testing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Standard Solutions

Objective: To prepare a stock solution of this compound and a series of standard solutions for use in sensory panel evaluations.

Materials:

  • This compound dihydrate (C₂₀H₂₄N₂O₂ · HCl · 2H₂O, FW: 396.92 g/mol )

  • Deionized or purified water

  • Volumetric flasks (various sizes)

  • Pipettes

  • Analytical balance

Procedure:

  • Calculate the required mass for the stock solution. To prepare a 10 mM stock solution, weigh out 0.3969 g of this compound dihydrate and dissolve it in a 100 mL volumetric flask with deionized water.

  • Ensure complete dissolution. Mix thoroughly by inverting the flask multiple times until all the solid has dissolved.

  • Prepare standard solutions by serial dilution.

    • To prepare a 1 mM solution, pipette 10 mL of the 10 mM stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

    • To prepare a 0.1 mM solution, pipette 1 mL of the 10 mM stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.

    • Continue this process to create the desired range of concentrations as outlined in the tables above or as required by the specific experimental design.

  • Label all solutions clearly with the compound name, concentration, and preparation date. Store solutions in a cool, dark place.

Protocol 2: Sensory Panel Evaluation of Bitterness Using this compound Standards

Objective: To conduct a sensory panel to evaluate the bitterness of a test sample relative to this compound standards.

Panelist Selection and Training:

  • Select panelists based on their ability to detect and discriminate basic tastes.

  • Train panelists using this compound solutions of varying concentrations to familiarize them with different bitterness intensities. ISO 8586:2012 provides general guidelines for the selection, training, and monitoring of sensory assessors.

Materials:

  • This compound standard solutions (prepared as in Protocol 1)

  • Test sample solutions

  • Deionized or purified water for rinsing

  • Unsalted crackers or bread for palate cleansing

  • Disposable cups, labeled with random three-digit codes

  • Data collection forms or software

Procedure:

  • Sample Preparation: Prepare the test sample at the desired concentration(s). Pour approximately 10-15 mL of each standard and test sample into the coded cups.

  • Presentation Order: Present the samples to the panelists in a randomized or counterbalanced order to minimize carry-over effects.

  • Evaluation:

    • Instruct panelists to take a sip of water to cleanse their palate before the first sample.

    • Panelists should then take a specific volume (e.g., 5-10 mL) of the first sample into their mouth, hold it for a defined period (e.g., 10-15 seconds), and then expectorate.

    • Panelists will then rate the perceived bitterness intensity on a chosen scale (e.g., a 5-point scale or a gLMS).

    • After each sample, panelists must rinse their mouth thoroughly with water and are encouraged to eat a small piece of an unsalted cracker to cleanse their palate. A waiting period of at least 1-2 minutes between samples is recommended.

  • Data Analysis: Collect the ratings from all panelists and calculate the mean or median bitterness score for each sample. Compare the bitterness of the test sample to the this compound standards to determine its relative bitterness.

Signaling Pathway for Quinine-Induced Bitter Taste

Bitter taste perception is initiated by the binding of bitter compounds to Taste 2 Receptors (T2Rs), which are G-protein coupled receptors (GPCRs) located on the surface of taste receptor cells. Quinine is known to activate multiple T2Rs. This binding event triggers a downstream signaling cascade, leading to neurotransmitter release and the perception of bitterness.

G Quinine Bitter Taste Signaling Pathway Quinine Quinine T2R Taste 2 Receptor (T2R) (GPCR) Quinine->T2R Binds to G_Protein G-protein (Gustducin) T2R->G_Protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release (e.g., ATP) Depolarization->Neurotransmitter Triggers Neuron Gustatory Neuron Neurotransmitter->Neuron Activates Brain Brain (Bitter Perception) Neuron->Brain Signals to

Caption: Intracellular signaling cascade of quinine-induced bitter taste.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a sensory analysis experiment using this compound as a standard.

G Sensory Analysis Experimental Workflow Prep Preparation of Quinine HCl Standards and Test Samples Random Sample Randomization and Coding Prep->Random Panelist Panelist Training and Selection Eval Sensory Evaluation Session Panelist->Eval Random->Eval Rinse Palate Cleansing (Water, Crackers) Eval->Rinse Data Data Collection (Bitterness Ratings) Eval->Data Analysis Statistical Analysis and Interpretation Data->Analysis Report Reporting of Results Analysis->Report

Caption: Standard workflow for sensory evaluation of bitterness.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinine, a primary alkaloid from the cinchona tree, is a widely used antimalarial drug.[1][2][3] Accurate and reliable quantification of quinine hydrochloride in pharmaceutical formulations and biological matrices is crucial for ensuring dosage accuracy, performing pharmacokinetic studies, and maintaining quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the specificity and sensitivity required for these applications.[1][4] This document provides a detailed protocol for the quantification of this compound using a validated reverse-phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with UV or fluorescence detection to separate and quantify quinine. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The choice of detector depends on the required sensitivity, with fluorescence detection offering higher sensitivity for biological samples.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required. The specific conditions can be adapted based on the available instrumentation and the sample matrix.

Table 1: HPLC Instrumentation and Operating Conditions

ParameterCondition 1 (UV Detection)Condition 2 (Fluorescence Detection)
HPLC System Agilent 1260 Infinity II or equivalentShimadzu LC-20AD or equivalent
Column Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm)ODS Hypersil C18 (5 µm)
Mobile Phase Acetonitrile:Buffer (pH 2.7)Acetonitrile:Aqueous Phosphate Buffer (pH 2.0) (50:50, v/v) containing 25 mM Sodium Dodecyl Sulfate (SDS) and 3 mM Tetrabutylammonium Bromide (TBA)
Buffer Preparation Dissolve 6.8 g of sodium phosphate monobasic in 700 mL of water, add 2.5 mL of 1-amino hexane, adjust pH to 2.7 with orthophosphoric acid, and dilute to 1000 mL with water.10 mM Phosphate Buffer adjusted to pH 2.0 with orthophosphoric acid.
Flow Rate 1.2 mL/min0.5 mL/min
Injection Volume 20 µL30 µL
Column Temperature 35°CAmbient
Detection UV at 316 nmFluorescence (Excitation: 350 nm, Emission: 450 nm)
Run Time 15 minutes~15 minutes
Reagents and Standards
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium phosphate monobasic (AR grade)

  • Orthophosphoric acid (AR grade)

  • Sodium Dodecyl Sulfate (SDS)

  • Tetrabutylammonium Bromide (TBA)

  • Water (HPLC grade)

Standard Solution Preparation

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Pharmaceutical Formulations (Tablets):

  • Weigh and crush 20 tablets to obtain a fine powder.

  • Accurately weigh a portion of the powder equivalent to 20 mg of this compound and transfer it to a 20 mL volumetric flask.

  • Add approximately 15 mL of the diluent (e.g., mobile phase), sonicate for 15 minutes, and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

For Biological Samples (Plasma):

  • To 200 µL of plasma, add 400 µL of an internal standard solution (e.g., cinchocaine 30 µg/mL in methanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Table 2: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results
Linearity (R²) ≥ 0.9980.9998
Range Dependent on application48.7 - 193.87 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.4%
Precision (% RSD) ≤ 2.0%1.4%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.003 mg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 1013.09 µg/mL
Specificity No interference at the retention time of the analytePeak purity should be confirmed

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format.

Table 3: Example Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 14.615234510.0
Standard 24.630145620.0
Standard 34.660587940.0
Sample 14.645321029.7
Sample 24.646123430.2

Visualization

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh Quinine HCl Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standard Solutions Stock->Working Filter Filter Sample/ Standard Working->Filter HPLC Inject into HPLC System Sample Prepare Sample (e.g., Tablet or Plasma) Sample->Filter Filter->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV or Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Quinine HCl in Sample Integration->Quantification Calibration Generate Calibration Curve Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC quantification of this compound.

The described HPLC method provides a reliable and robust approach for the quantification of this compound in various samples. Proper method validation is essential to ensure the accuracy and precision of the results. The flexibility in the choice of chromatographic conditions and detection methods allows for adaptation to specific laboratory needs and sample types.

References

Application of Quinine Hydrochloride in Treating Chloroquine-Resistant Malaria: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of chloroquine-resistant Plasmodium falciparum have posed a significant challenge to malaria control efforts. Quinine, a cinchona alkaloid, has long been a cornerstone in the treatment of malaria and remains a crucial therapeutic option, particularly for infections caused by chloroquine-resistant strains. This document provides detailed application notes and experimental protocols for researchers and drug development professionals on the use of quinine hydrochloride in the context of chloroquine-resistant malaria.

Mechanism of Action and Resistance

Quinine's primary mechanism of action is the disruption of heme detoxification in the parasite's food vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin (malaria pigment). Quinine is thought to interfere with this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[1]

Chloroquine resistance in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the parasite's digestive vacuole membrane. These mutations result in an increased efflux of chloroquine from the vacuole, reducing its concentration at the site of action.[1] While some cross-resistance between chloroquine and quinine can occur, quinine generally retains its efficacy against many chloroquine-resistant strains.

cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic pigment) Heme->Hemozoin Heme Polymerase Toxic Heme Accumulation Toxic Heme Accumulation Heme->Toxic Heme Accumulation Quinine This compound Heme Polymerase Heme Polymerase Quinine->Heme Polymerase Inhibition Parasite Death Parasite Death Toxic Heme Accumulation->Parasite Death

Caption: Mechanism of action of this compound.

In Vitro Susceptibility Testing

Determining the in vitro susceptibility of P. falciparum isolates to quinine is essential for monitoring drug resistance and for preclinical drug development. The SYBR Green I-based fluorescence assay is a widely used method for this purpose.

Protocol: SYBR Green I-based in vitro Drug Susceptibility Assay

This protocol is adapted from previously described methods.[2][3][4]

1. Materials:

  • P. falciparum culture (chloroquine-resistant and sensitive strains for controls)

  • Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax II)

  • This compound stock solution (e.g., 1 mg/mL in 70% ethanol, then diluted in culture medium)

  • 96-well flat-bottom microplates

  • SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

2. Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a separate 96-well plate.

  • Add 50 µL of each drug dilution to the corresponding wells of the assay plate. Include drug-free wells as controls.

  • Prepare a parasite suspension of predominantly ring-stage parasites at 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add 200 µL of the parasite suspension to each well of the assay plate.

  • Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • After incubation, carefully remove 150 µL of the supernatant from each well.

  • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow In Vitro Susceptibility Assay Workflow A Prepare Quinine Dilutions B Add Parasite Culture A->B C Incubate (72h) B->C D Add SYBR Green I Lysis Buffer C->D E Incubate (1-2h, Dark) D->E F Read Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the SYBR Green I in vitro assay.

Quantitative Data: In Vitro Susceptibility of P. falciparum to Quinine

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) P. falciparum strains from different studies.

Strain/IsolateChloroquine SusceptibilityQuinine IC50 (nM)Reference
3D7Sensitive39.83 - 46.42
K1Resistant39.26 - 45.75
MZR-IResistantSignificantly higher than reference strains
Dd2Resistant~200
HB3Sensitive<200
Field Isolates (Ghana)MixedGeometric Mean: 107.20
Field Isolates (Brazil)MixedGeometric Mean: 361.8 (P. falciparum)

In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of antimalarial compounds. The murine model using Plasmodium berghei or humanized mouse models with P. falciparum are commonly employed.

Protocol: In Vivo Efficacy of Quinine in a P. berghei-infected Mouse Model

This protocol provides a general framework for assessing the in vivo antimalarial activity of quinine.

1. Materials:

  • Plasmodium berghei (chloroquine-resistant strain)

  • Swiss albino mice (4-6 weeks old)

  • This compound

  • Vehicle for drug administration (e.g., 0.9% saline, 7% Tween 80)

  • Giemsa stain

  • Microscope

2. Procedure:

  • Parasite Inoculation: Infect mice intraperitoneally with 1x10^6 P. berghei-parasitized red blood cells.

  • Group Allocation: Randomly divide the infected mice into control and treatment groups (n=5-6 per group).

  • Drug Administration:

    • Treatment Group: On day 4 post-infection (when parasitemia is established), administer this compound orally or intraperitoneally at the desired dose (e.g., 10-20 mg/kg/day) for four consecutive days.

    • Control Group: Administer the vehicle only.

  • Monitoring Parasitemia:

    • Prepare thin blood smears from the tail vein of each mouse daily from day 4 to day 7 post-infection.

    • Stain the smears with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells.

  • Data Analysis:

    • Calculate the average percent suppression of parasitemia using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the control group and B is the average parasitemia in the treated group.

    • Monitor the survival of the mice.

cluster_workflow In Vivo Efficacy Study Workflow A Infect Mice with P. berghei B Group Allocation A->B C Administer Quinine/Vehicle B->C D Monitor Parasitemia (Daily) C->D E Analyze Data (Suppression, Survival) D->E

Caption: Workflow for an in vivo efficacy study.

Clinical Application and Protocols

This compound is recommended as a second-line treatment for uncomplicated chloroquine-resistant falciparum malaria and as a first-line treatment for severe malaria. It is often used in combination with an antibiotic like doxycycline, tetracycline, or clindamycin to improve efficacy and reduce the duration of treatment.

Treatment of Uncomplicated Chloroquine-Resistant Falciparum Malaria

Dosage and Administration (Oral):

  • Adults: 600 mg of quinine salt (equivalent to 500 mg base) every 8 hours for 7 days.

  • Children: 10 mg of quinine salt/kg body weight every 8 hours for 7 days.

Combination Therapy:

  • Quinine is often combined with doxycycline (100 mg daily for 7 days for adults) or clindamycin (10 mg/kg every 12 hours for 7 days for children and pregnant women).

Treatment of Severe Falciparum Malaria

Dosage and Administration (Intravenous):

  • Loading Dose: 20 mg of quinine dihydrochloride/kg body weight infused over 4 hours. The loading dose should be omitted if the patient has received quinine, quinidine, or mefloquine in the preceding 24 hours.

  • Maintenance Dose: 10 mg of quinine dihydrochloride/kg body weight infused over 4 hours, given every 8 hours.

  • The infusion should be slow to avoid cardiotoxicity.

  • Oral therapy should be initiated as soon as the patient's condition improves.

Quantitative Data: Clinical Efficacy of Quinine

The following table presents data from clinical trials on the efficacy of quinine in treating chloroquine-resistant falciparum malaria.

Treatment RegimenCountryParasite Clearance Time (hours, mean ± SD)Fever Clearance Time (hours, mean ± SD)Cure Rate (Day 28)Reference
Quinine (10 mg/kg 3x/day for 5 days)Philippines60.3 ± 12.543.2 ± 20.0Not specified
Quinine (10 mg/kg 3x/day for 7 days)SudanNot specifiedNot specified93.7%
Quinine (10 mg/kg 2x/day for 7 days)SudanNot specifiedNot specified83.9%
Quinine (15 mg/kg 1x/day for 7 days)SudanNot specifiedNot specified83.3%
Quinine + Pyrimethamine-SulfadoxineThailandNot specifiedNot specified92%
Quinine + MefloquineThailandNot specifiedNot specified100%
Quinine + TetracyclineThailand83 ± 2141 ± 2794%

Adverse Effects

The use of quinine is associated with a range of adverse effects, collectively known as cinchonism. Mild symptoms include tinnitus, headache, nausea, and blurred vision. More severe effects can include deafness, blindness, and cardiac arrhythmias. Hypoglycemia is also a notable side effect.

Conclusion

This compound remains an indispensable tool in the fight against chloroquine-resistant malaria. Its application, guided by appropriate in vitro susceptibility testing and well-designed in vivo studies, is crucial for effective treatment. The protocols and data presented here provide a valuable resource for researchers and clinicians working to optimize the use of this vital antimalarial agent. Adherence to recommended clinical guidelines is essential to ensure both efficacy and patient safety.

References

Quinine Hydrochloride and Derivatives as Chiral Catalysts in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of quinine hydrochloride and its derivatives as chiral catalysts in asymmetric synthesis. The information is intended to guide researchers in the development of stereoselective transformations, a critical aspect of modern drug discovery and development.

Introduction

Cinchona alkaloids, particularly quinine, have emerged as powerful and versatile chiral organocatalysts in a wide array of asymmetric transformations. Their unique scaffold, featuring a rigid quinuclidine core, a quinoline moiety, and key functional groups such as a secondary alcohol and a tertiary amine, allows for effective bifunctional catalysis. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and Brønsted base catalysis, leading to high levels of stereocontrol. This document focuses on the application of quinine derivatives in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Featured Asymmetric Reactions

Asymmetric Aldol Reaction of Isatins with Ketones

The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Quinine-derived thioureas have proven to be highly effective catalysts for the enantioselective aldol reaction between isatins and unactivated ketones, yielding valuable 3-alkyl-3-hydroxyindolin-2-ones, which are prevalent motifs in biologically active compounds.

Quantitative Data Summary:

EntryIsatin SubstituentKetoneCatalystYield (%)ee (%)
1HAcetoneQuinidine Thiourea9585
25-BrAcetoneQuinidine Thiourea9288
35-MeOAcetoneQuinidine Thiourea9682
4HAcetophenoneQuinidine Thiourea9891
55-BrAcetophenoneQuinidine Thiourea9794
65-MeOAcetophenoneQuinidine Thiourea9989

Experimental Protocol: General Procedure for the Aldol Reaction of Isatins with Ketones [1]

  • To a stirred solution of the appropriate isatin (0.10 mmol) and quinidine thiourea catalyst (5.9 mg, 0.01 mmol, 10 mol%) in tetrahydrofuran (THF, 2.0 mL) at 5 °C, add the corresponding ketone (1.0 mmol for methyl ketones other than acetone, or 7.0 mmol for acetone).

  • Stir the reaction mixture at 5 °C for the time specified in the data table (typically 12-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-alkyl-3-hydroxyindolin-2-one product.

  • Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC).

Proposed Catalytic Cycle:

Aldol_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Catalyst Quinidine Thiourea Enolate_Complex Catalyst-Enolate Complex Catalyst->Enolate_Complex + Ketone - H+ Transition_State Ternary Transition State Enolate_Complex->Transition_State + Isatin Product_Complex Catalyst-Product Complex Transition_State->Product_Complex C-C bond formation Product_Complex->Catalyst - Aldol Product Aldol_Product β-Hydroxy Ketone Ketone Ketone Isatin Isatin caption Catalytic cycle for the quinidine thiourea-catalyzed aldol reaction.

Caption: Catalytic cycle for the quinidine thiourea-catalyzed aldol reaction.

Asymmetric Vinylogous Mannich Reaction

The vinylogous Mannich reaction provides access to δ-amino carbonyl compounds, which are important synthetic intermediates. Quinine-derived squaramide catalysts have been successfully employed in the diastereo- and enantioselective vinylogous Mannich reaction of alkylidenepyrazolones with isatin-derived ketimines.[2][3]

Quantitative Data Summary:

EntryIsatin N-SubstituentAlkylidenepyrazolone SubstituentCatalystYield (%)ee (%)
1MePhQuinine-Squaramide IV6898
2BnPhQuinine-Squaramide IV7597
3AllylPhQuinine-Squaramide IV6598
4Me4-Cl-PhQuinine-Squaramide IV8299
5Me4-MeO-PhQuinine-Squaramide IV6597
6Me2-ThienylQuinine-Squaramide IV5596

Experimental Protocol: General Procedure for the Vinylogous Mannich Reaction [2]

  • To a solution of the isatin-derived ketimine (0.2 mmol) and the quinine-derived squaramide catalyst IV (5 mol%) in dichloromethane (1 mL) under a nitrogen atmosphere, add the alkylidenepyrazolone (0.2 mmol).

  • Stir the reaction mixture at room temperature for the time indicated in the data table (typically 24-72 hours).

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the Mannich adduct.

  • Determine the enantiomeric excess by chiral HPLC.

Experimental Workflow:

Mannich_Workflow Reactants Isatin Ketimine + Alkylidenepyrazolone + Catalyst Reaction Stir in CH2Cl2 at room temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Concentrate and purify by column chromatography Monitoring->Workup Reaction Complete Analysis Characterize Product (NMR, HRMS) Determine ee% (Chiral HPLC) Workup->Analysis

Caption: General experimental workflow for the asymmetric vinylogous Mannich reaction.

Asymmetric Aza-Michael Cyclization

The aza-Michael reaction is a powerful tool for the synthesis of nitrogen-containing compounds. Quinine-derived quaternary ammonium salts act as efficient phase-transfer catalysts for the enantioselective aza-Michael cyclization, a key step in the synthesis of antiviral drugs like letermovir.[4]

Quantitative Data Summary:

EntryCatalystSolvent SystemBaseYield (%)ee (%)
1Quinine-derived Q1Toluene/H₂OK₃PO₄91.958
2Cinchonidine-derived C1Toluene/H₂OK₃PO₄85.245
3Quinine-derived Q2Toluene/H₂OK₃PO₄88.752
4Quinine-derived Q1MTBE/H₂OK₃PO₄89.562
5Quinine-derived Q1Toluene/H₂OK₂CO₃82.155

Experimental Protocol: General Procedure for Aza-Michael Cyclization

  • To a mixture of the aza-Michael precursor (e.g., compound 7 in the synthesis of letermovir, 1.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and the quinine-derived quaternary ammonium salt catalyst (Q1, 10 mol%) is added a biphasic solvent system of toluene and water.

  • Stir the reaction mixture vigorously at the specified temperature (e.g., room temperature or slightly elevated) for the required time (e.g., 24-48 hours).

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclized product.

  • Determine the enantiomeric excess by chiral HPLC.

Logical Relationship of Catalyst Selection:

Catalyst_Selection Goal High Enantioselectivity in Aza-Michael Cyclization Catalyst_Class Cinchona Alkaloid-Derived Quaternary Ammonium Salts Goal->Catalyst_Class Quinine_Deriv Quinine Derivatives (Q1-Q4) Catalyst_Class->Quinine_Deriv Cinchonidine_Deriv Cinchonidine Derivatives (C1-C4) Catalyst_Class->Cinchonidine_Deriv Result_Q Higher ee% observed with Quinine catalysts Quinine_Deriv->Result_Q Result_C Lower ee% observed with Cinchonidine catalysts Cinchonidine_Deriv->Result_C Conclusion Quinine-derived catalyst (Q1) is the optimal choice for this transformation. Result_Q->Conclusion Result_C->Conclusion

Caption: Catalyst selection logic for the asymmetric aza-Michael cyclization.

Conclusion

This compound and its derivatives are powerful, readily available, and cost-effective chiral catalysts for a variety of important asymmetric transformations. The modularity of the cinchona alkaloid scaffold allows for fine-tuning of the catalyst structure to achieve high levels of enantioselectivity and reactivity for specific applications. The protocols and data presented herein serve as a valuable resource for researchers in academic and industrial settings, facilitating the development of efficient and stereoselective synthetic routes to valuable chiral molecules.

References

Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Quinine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, a primary alkaloid from the cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Despite the emergence of newer synthetic drugs, it remains a crucial therapeutic agent, particularly for severe malaria and in regions with resistance to other antimalarials. The in vitro assessment of its antimalarial activity is fundamental for drug susceptibility monitoring, screening of new derivatives, and research into resistance mechanisms. This document provides a detailed protocol for determining the in vitro antimalarial activity of quinine hydrochloride against Plasmodium falciparum, the most virulent human malaria parasite. The most common and established methods for this purpose are the SYBR Green I-based fluorescence assay, the parasite lactate dehydrogenase (pLDH) assay, and the microscopic schizont maturation assay.[1][2][3][4] This protocol will focus on the widely used SYBR Green I method due to its high throughput, sensitivity, and cost-effectiveness.[5]

Principle of the SYBR Green I Assay

The SYBR Green I assay is a fluorescence-based method that quantifies parasite growth by measuring the amount of parasite DNA. SYBR Green I is a fluorescent dye that specifically intercalates with double-stranded DNA. In the context of an in vitro malaria culture, mature erythrocytes, which are the host cells for the parasite, are anucleated and thus lack DNA. Therefore, the fluorescence intensity of SYBR Green I in a culture of infected red blood cells is directly proportional to the number of parasites. By exposing the parasites to serial dilutions of this compound, a dose-response curve can be generated, and the 50% inhibitory concentration (IC50) can be calculated.

Data Presentation: In Vitro Activity of Quinine

The following table summarizes the 50% inhibitory concentration (IC50) values of quinine against various strains of P. falciparum as reported in the literature. These values can serve as a reference for researchers performing in vitro susceptibility testing.

P. falciparum StrainQuinine IC50 (nM)Reference
Cam3.II~90
NF54~10
K1 (chloroquine-resistant)354 ng/mL
Field Isolates (Indian)Higher than reference strains
Thai Isolates (60)10 - 500
Fresh Isolates (97)64.36 ng/mL (geometric mean)

Note: IC50 values can vary depending on the assay conditions, laboratory, and specific parasite line.

Experimental Protocol: SYBR Green I-Based Assay

This protocol is adapted from established methodologies for in vitro antimalarial drug susceptibility testing.

Materials and Reagents
  • Plasmodium falciparum culture (e.g., 3D7, K1)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate) supplemented with human serum or Albumax I

  • This compound

  • Solvent for stock solution (e.g., 70% ethanol, DMSO)

  • Sterile, 96-well flat-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence microplate reader (excitation: 485 nm, emission: 530 nm)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Experimental Workflow Diagram

Antimalarial_Assay_Workflow cluster_preparation Preparation cluster_incubation Assay Execution cluster_detection Detection & Analysis parasite_culture 1. P. falciparum Culture (asynchronous or synchronized rings) add_parasites 4. Add Parasitized RBCs to each well parasite_culture->add_parasites drug_prep 2. Prepare Quinine HCl Stock & Serial Dilutions plate_prep 3. Add Drug Dilutions to 96-well Plate drug_prep->plate_prep plate_prep->add_parasites incubation 5. Incubate for 72 hours (37°C, mixed gas) add_parasites->incubation add_lysis 6. Add SYBR Green I Lysis Buffer incubation->add_lysis dark_incubation 7. Incubate in Dark (Room Temperature) add_lysis->dark_incubation read_plate 8. Read Fluorescence (Ex:485nm, Em:530nm) dark_incubation->read_plate data_analysis 9. Data Analysis (Calculate IC50) read_plate->data_analysis

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Step-by-Step Methodology
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in an appropriate solvent, such as 70% ethanol or DMSO, to prepare a stock solution of 1 mg/mL.

    • Further dilute the stock solution with complete culture medium to obtain the desired starting concentration for serial dilutions.

  • Preparation of Drug-Coated Plates:

    • In a 96-well microplate, add 25 µL of complete medium to all wells.

    • Add 25 µL of the highest concentration of this compound to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 25 µL from the first well to the second, and so on, down the plate. Discard the final 25 µL from the last well.

    • Include drug-free control wells (containing only medium) and uninfected erythrocyte control wells.

  • Parasite Culture and Inoculation:

    • Maintain a continuous culture of P. falciparum in human erythrocytes in complete RPMI 1640 medium.

    • For the assay, use a parasite culture with a parasitemia of 0.5-1% at the ring stage (synchronization may be required for stage-specific assays).

    • Prepare a suspension of parasitized erythrocytes in complete medium at a 2% hematocrit.

    • Add 200 µL of this parasite suspension to each well of the drug-coated plate.

  • Incubation:

    • Place the microplate in a modular incubation chamber.

    • Flush the chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Incubate at 37°C for 72 hours.

  • Lysis and Staining:

    • Prepare the lysis buffer containing SYBR Green I. A common recipe includes Tris buffer, EDTA, saponin, and Triton X-100.

    • After the incubation period, carefully remove the plates from the incubator.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plates in the dark at room temperature for 1 to 24 hours.

  • Fluorescence Measurement:

    • Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence from the uninfected erythrocyte control wells.

    • Express the fluorescence readings as a percentage of the drug-free control wells.

    • Plot the percentage of parasite growth inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, R).

Alternative and Complementary Assays

While the SYBR Green I assay is robust, other methods can also be employed:

  • pLDH Assay: This colorimetric assay measures the activity of parasite-specific lactate dehydrogenase, an enzyme produced by the parasite. It is a reliable alternative to fluorescence-based methods and does not require a fluorescence plate reader.

  • Microscopy-Based Assay: This classic method involves the microscopic counting of schizonts after a 24- to 48-hour incubation period. While more labor-intensive, it provides a direct visual confirmation of parasite growth inhibition.

Conclusion

This protocol provides a detailed framework for the in vitro assessment of the antimalarial activity of this compound using the SYBR Green I assay. Adherence to standardized procedures is crucial for obtaining reproducible and comparable results. These in vitro assays are indispensable tools in the global effort to monitor drug resistance and discover new therapeutic agents to combat malaria.

References

Application Notes: Formulation of Quinine Dihydrochloride Injectables for Severe Malaria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the formulation, quality control, and mechanism of action of quinine dihydrochloride injectables for the treatment of severe malaria.

Introduction

Quinine, an alkaloid originally derived from the bark of the cinchona tree, remains a critical therapeutic agent for severe malaria, particularly when artesunate is unavailable.[1][2] Its injectable form, typically as quinine dihydrochloride, is administered intravenously to manage life-threatening Plasmodium falciparum infections.[2][3][4] This document outlines the key formulation characteristics, analytical protocols for quality assurance, and the pathophysiological context of its use.

Formulation and Composition

Quinine dihydrochloride is the preferred salt for parenteral administration due to its solubility in water. The injectable solution is a sterile concentrate that must be diluted prior to administration.

Table 1: Typical Composition of Quinine Dihydrochloride Injection Concentrate

ComponentFunctionTypical Concentration/SpecificationReferences
Quinine Dihydrochloride BPActive Pharmaceutical Ingredient300 mg/mL (600 mg in 2 mL)
Water for Injections BPSolventq.s. to final volume
Disodium Edetate BPChelating Agent~0.12 mg/mL (0.24 mg in 2 mL)
Benzyl Alcohol BPPreservative~0.5% w/v

Note: Not all formulations contain a chelating agent or preservative. Formulations without preservatives should be for single use only.

Table 2: Recommended Diluents and Final Concentrations for Intravenous Infusion

DiluentTypical Final Concentration RangeAdministration NotesReferences
5% Glucose (Dextrose) Solution1 - 2 mg/mLPreferred diluent, as malaria and quinine can induce hypoglycemia.
0.9% Sodium Chloride Solution1 - 2 mg/mLAn alternative to 5% Glucose. The solubility of quinine hydrochloride is lower in saline.

Physicochemical Properties and Stability

The stability of the diluted quinine infusion is critical for ensuring patient safety and therapeutic efficacy.

Table 3: Stability Data for Diluted Quinine Dihydrochloride Infusions

Storage ConditionDurationStability ProfileReferences
Room Temperature (~22°C)8 hoursNo substantial loss of quinine.
Refrigerated (4°C)48-72 hoursNo substantial loss of quinine. Recommended to infuse immediately or store for a maximum of 48 hours.
Elevated Temperature (45°C)96 hoursNo substantial loss of quinine, but significant leaching of DEHP from PVC containers was observed.

pH: Quinine dihydrochloride solutions are acidic, with a pH of approximately 2. The stability of the solution is maintained in this acidic range.

Experimental Protocols

This protocol is for the quantitative determination of quinine in the injectable formulation.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.
  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Quinine Dihydrochloride Reference Standard.
  • Methanol, HPLC grade.
  • Acetonitrile, HPLC grade.
  • Ammonium formate buffer (e.g., 10 mM, pH adjusted to 2.8 with formic acid).
  • Water, HPLC grade.
  • Volumetric flasks, pipettes, and syringes.
  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

ParameterConditionReferences
Mobile PhaseMethanol: 10 mM Ammonium Formate Buffer (pH 2.8) (30:70, v/v)
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Flow Rate1.0 mL/min
Detection Wavelength254 nm or 316 nm
Injection Volume10-20 µL
Column Temperature35°C

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Quinine Dihydrochloride Reference Standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards (e.g., 10-50 µg/mL).
  • Sample Preparation: Dilute the Quinine Dihydrochloride Injection sample with the mobile phase to a final concentration within the calibration range.
  • Analysis: Filter all solutions through a 0.45 µm filter. Inject the standard and sample solutions into the HPLC system.
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of quinine in the sample by interpolating its peak area on the calibration curve.

This protocol is based on the USP <71> guidelines and should be performed under strict aseptic conditions.

1. Method: Membrane Filtration is the preferred method for filterable aqueous solutions like quinine injectables.

2. Media:

  • Fluid Thioglycollate Medium (FTM): For the culture of anaerobic and aerobic bacteria.
  • Soybean-Casein Digest Medium (SCDM) / Trypticase Soy Broth (TSB): For the culture of fungi and aerobic bacteria.

3. Procedure:

  • Aseptically pass a defined volume of the diluted quinine injectable solution through a sterile membrane filter (nominal pore size ≤ 0.45 µm).
  • Rinse the filter with a sterile diluent to remove any antimicrobial properties of the drug.
  • Aseptically transfer the membrane filter to a suitable volume of FTM and another to SCDM.
  • Incubate FTM at 30–35°C and SCDM at 20–25°C for not less than 14 days.
  • Observe the media for evidence of microbial growth (turbidity). The absence of growth indicates that the product passes the test for sterility.

This protocol utilizes the Limulus Amebocyte Lysate (LAL) test to detect bacterial endotoxins.

1. Method: The Kinetic Chromogenic LAL assay is a sensitive method for quantifying endotoxins.

2. Reagents and Materials:

  • LAL reagent kit (Kinetic Chromogenic).
  • Endotoxin-free tubes and pipette tips.
  • Incubating microplate reader.
  • LAL Reagent Water.
  • Control Standard Endotoxin.

3. Procedure:

  • Reconstitute the LAL reagent and Control Standard Endotoxin according to the manufacturer's instructions.
  • Prepare a standard curve using serial dilutions of the Control Standard Endotoxin.
  • Dilute the quinine injectable sample to a concentration that does not interfere with the test (Maximum Valid Dilution).
  • Add samples, standards, and controls (negative control: LAL Reagent Water) to a microplate.
  • Add the LAL reagent to all wells.
  • Place the microplate in the incubating reader and monitor the color change over time.
  • The rate of color development is proportional to the amount of endotoxin present. The endotoxin level in the sample is calculated from the standard curve.

Mandatory Visualizations

Formulation_Workflow cluster_0 Raw Material QC cluster_1 Compounding and Filling cluster_2 Finished Product QC Quinine Dihydrochloride API Quinine Dihydrochloride API Mixing Mixing Quinine Dihydrochloride API->Mixing Water for Injections Water for Injections Water for Injections->Mixing Excipients Excipients Excipients->Mixing Sterile Filtration Sterile Filtration Mixing->Sterile Filtration Aseptic Filling Aseptic Filling Sterile Filtration->Aseptic Filling HPLC Assay HPLC Assay Aseptic Filling->HPLC Assay Sterility Test Sterility Test Aseptic Filling->Sterility Test Pyrogen Test Pyrogen Test Aseptic Filling->Pyrogen Test Visual Inspection Visual Inspection Aseptic Filling->Visual Inspection Release Release HPLC Assay->Release Sterility Test->Release Pyrogen Test->Release Visual Inspection->Release Quinine_Mechanism_of_Action cluster_0 Plasmodium Food Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Detoxification Toxic Heme Accumulation Toxic Heme Accumulation Heme->Toxic Heme Accumulation Heme Polymerase Heme Polymerase Heme Polymerase->Hemozoin Heme Polymerase->Toxic Heme Accumulation Inhibition leads to Quinine Quinine Quinine->Heme Polymerase Inhibits Parasite Death Parasite Death Toxic Heme Accumulation->Parasite Death Severe_Malaria_Pathophysiology cluster_0 Cerebral Microvasculature cluster_1 Pathogenic Consequences Endothelium Endothelium ICAM-1 ICAM-1 EPCR EPCR iRBC Infected RBC (PfEMP1) iRBC->ICAM-1 Binds to iRBC->EPCR Binds to Sequestration Sequestration iRBC->Sequestration Endothelial Activation Endothelial Activation Sequestration->Endothelial Activation Microvascular Obstruction Microvascular Obstruction Sequestration->Microvascular Obstruction Endothelial Activation->Microvascular Obstruction BBB Disruption BBB Disruption Endothelial Activation->BBB Disruption Cerebral Malaria Cerebral Malaria Microvascular Obstruction->Cerebral Malaria BBB Disruption->Cerebral Malaria

References

Application Notes and Protocols: Quinine Hydrochloride as a Potassium Channel Blocker in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine, an alkaloid originally isolated from the bark of the cinchona tree, is a well-established anti-malarial drug.[1] In the field of neuroscience, quinine hydrochloride serves as a valuable pharmacological tool due to its ability to block a variety of potassium (K+) channels.[2][3][4] This blockade alters neuronal excitability, action potential waveforms, and neurotransmitter release, making it instrumental in studying the physiological roles of specific potassium channels in both healthy and diseased nervous systems. These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

Quinine exerts its effects by physically occluding the pore of various potassium channels, thereby inhibiting the flow of potassium ions across the neuronal membrane. This action is often voltage-dependent, with the blocking potency increasing at more depolarized membrane potentials. The primary consequence of potassium channel blockade by quinine is a reduction in the repolarizing currents that follow an action potential. This leads to a significant broadening of the action potential duration. By prolonging the depolarization phase, quinine can indirectly affect voltage-gated calcium channels, leading to altered neurotransmitter release.

While effective as a potassium channel blocker, it is crucial to note that quinine is not entirely specific and can also affect other ion channels, such as sodium (Na+) channels, particularly at higher concentrations (>20 µM). Therefore, careful dose-response studies are essential for interpreting experimental results.

Quantitative Data: Effects of Quinine on Neuronal Properties

The following tables summarize the quantitative effects of this compound on various neuronal parameters as reported in the literature.

Target Neuron/Cell TypePotassium Current TypeIC50 Value (µM)Experimental ConditionsReference
Bullfrog Sympathetic NeuronsA-type Current (IA)~22Whole-cell voltage-clamp
Bullfrog Sympathetic NeuronsDelayed Rectifier-type Current (IK)~115Whole-cell voltage-clamp
Bullfrog Sympathetic NeuronsM-type Current (IM)~445Whole-cell voltage-clamp
Jurkat T cellsInstantaneous K+ Current (Kinst)~17 (at 0 mV)Whole-cell patch-clamp
Jurkat T cellsKv1.3 Current~22 (at 0 mV)Whole-cell patch-clamp
Mouse Spiral Ganglion NeuronsWhole-cell Potassium Current (IK)8 (at +65 mV)Voltage-clamp
Mouse SpermmSlo3 (KCa 5.1) Channel169Voltage-clamp at +100 mV
Neuronal ParameterNeuron TypeQuinine Concentration (µM)Observed EffectReference
Action Potential DurationSpiral Ganglion Neurons20 - 200Gradual increase, >3.5 times control at 200 µM
Action Potential AmplitudeSpiral Ganglion Neurons>20Reduction
Resting Membrane PotentialSpiral Ganglion NeuronsUp to 100No appreciable effect
Resting Membrane PotentialDopaminergic Neurons12.5 - 200Depolarization
Firing FrequencyCA1 Pyramidal CellsNot specifiedReduced during sustained depolarization
Sodium Current (INa)Spiral Ganglion Neurons>20Reduction (use-dependent)
Sodium Current (INa)Spiral Ganglion Neurons~85 (IC50)Inhibition
Calcium Current (ICa)Spiral Ganglion NeuronsUp to 100Relatively unaffected

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate the Effect of Quinine on Neuronal Excitability

This protocol outlines the procedure for recording voltage and current from a single neuron in culture or an acute brain slice to assess the impact of this compound on its electrical properties.

Materials:

  • This compound stock solution (e.g., 100 mM in dH2O, stored at -20°C)

  • Artificial cerebrospinal fluid (aCSF) or external recording solution

  • Internal pipette solution

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Cell culture or brain slice preparation

Procedure:

  • Preparation of Solutions:

    • Prepare aCSF and internal solution on the day of the experiment. Filter the aCSF before use.

    • The osmolarity of the internal solution should be slightly lower (~10 mOsm) than the external solution.

    • Prepare fresh dilutions of this compound in aCSF from the stock solution to the desired final concentrations (e.g., 1, 10, 50, 100 µM).

  • Pipette Pulling and Filling:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

    • Fill the pipette with the internal solution, ensuring no air bubbles are trapped in the tip.

  • Establishing a Whole-Cell Recording:

    • Place the cell culture dish or brain slice in the recording chamber and perfuse with oxygenated aCSF.

    • Under visual guidance, approach a healthy neuron with the patch pipette while applying positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a giga-ohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Recording Neuronal Activity:

    • Current-Clamp Mode:

      • Record the resting membrane potential.

      • Inject a series of hyperpolarizing and depolarizing current steps to elicit voltage responses and action potentials.

      • Establish a baseline recording in control aCSF.

    • Voltage-Clamp Mode:

      • Hold the neuron at a specific membrane potential (e.g., -70 mV).

      • Apply voltage steps to evoke voltage-gated currents (e.g., potassium and sodium currents).

      • Establish a baseline recording of the currents in control aCSF.

  • Application of this compound:

    • Switch the perfusion to aCSF containing the desired concentration of quinine.

    • Allow sufficient time for the drug to equilibrate and exert its effect (typically a few minutes).

    • Record the changes in action potential firing, waveform, or voltage-gated currents in the presence of quinine.

  • Washout and Data Analysis:

    • Switch the perfusion back to the control aCSF to assess the reversibility of the quinine effect.

    • Analyze the recorded data to quantify changes in parameters such as action potential duration, amplitude, firing frequency, and current amplitudes.

    • For dose-response experiments, apply increasing concentrations of quinine and fit the data to a Hill equation to determine the IC50.

Visualizations

Signaling Pathway: Quinine's Effect on Neuronal Action Potential

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Effects Quinine Quinine Hydrochloride K_Channel Voltage-Gated K+ Channel Quinine->K_Channel Blocks Na_Channel Voltage-Gated Na+ Channel Quinine->Na_Channel Blocks (at higher conc.) Reduced_Repolarization Reduced Repolarization K_Channel->Reduced_Repolarization Inhibits K+ efflux Altered_Excitability Altered Neuronal Excitability Na_Channel->Altered_Excitability Reduces AP amplitude AP_Broadening Action Potential Broadening AP_Broadening->Altered_Excitability Reduced_Repolarization->AP_Broadening

Caption: Quinine's primary mechanism of action on neuronal excitability.

Experimental Workflow: Patch-Clamp Analysis of Quinine Effects

G Start Prepare Neuron (Culture or Slice) Establish_WCR Establish Whole-Cell Recording Start->Establish_WCR Baseline_Rec Record Baseline Activity (Current/Voltage Clamp) Establish_WCR->Baseline_Rec Apply_Quinine Perfuse with Quinine Solution Baseline_Rec->Apply_Quinine Record_Effect Record Neuronal Activity in Presence of Quinine Apply_Quinine->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Record_Washout Record Post-Washout Activity Washout->Record_Washout Analyze Data Analysis (AP Duration, IC50, etc.) Record_Washout->Analyze

Caption: Workflow for a patch-clamp experiment investigating quinine's effects.

Logical Relationship: Quinine's Impact on Neurotransmission

G Quinine_Block Quinine Blocks K+ Channels AP_Broadening Action Potential Broadening Quinine_Block->AP_Broadening Ca_Influx Increased Ca2+ Influx AP_Broadening->Ca_Influx Prolongs depolarization NT_Release Altered Neurotransmitter Release Ca_Influx->NT_Release Synaptic_Plasticity Modulation of Synaptic Plasticity NT_Release->Synaptic_Plasticity

References

Application Note: Spectrofluorometric Determination of Quinine Hydrochloride in Tonic Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinine, historically utilized as an antimalarial drug, is now commonly employed as a flavoring agent in beverages like tonic water, imparting a characteristic bitter taste.[1][2] Due to potential side effects at high concentrations, its levels in commercial products are regulated, with the U.S. FDA setting a maximum limit of 83 ppm.[1][2][3] Fluorescence spectroscopy offers a highly sensitive and selective method for quantifying quinine. In a dilute sulfuric acid solution, quinine exhibits strong fluorescence, with excitation maxima around 250 nm and 350 nm, and an emission maximum at approximately 450 nm. This application note provides a detailed protocol for the spectrofluorometric determination of quinine hydrochloride in tonic water.

Data Presentation

The following table summarizes typical quantitative data for the spectrofluorometric analysis of quinine.

ParameterValueReference
Excitation Wavelength (λex)350 nm
Emission Wavelength (λem)450 nm
Linearity Range0.2 - 5.0 ppm (µg/mL)
Limit of Detection (LOD)0.2 ppm
Limit of Quantification (LOQ)~0.6 ppm (calculated as 3*LOD)
Typical Concentration in Tonic Water25 - 65 ppm
Correlation Coefficient (R²)> 0.99

Experimental Protocols

This section details the methodology for the spectrofluorometric determination of quinine in tonic water.

1. Materials and Reagents

  • Quinine sulfate dihydrate (or this compound)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Commercial tonic water samples

  • Volumetric flasks (various sizes: 100 mL, 250 mL, 500 mL, 1000 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes

2. Preparation of Solutions

  • 0.05 M Sulfuric Acid Solution: Carefully add 2.78 mL of concentrated H₂SO₄ to approximately 500 mL of deionized water in a 1000 mL volumetric flask. Dilute to the mark with deionized water and mix well. This solution will serve as the diluent for all standards and samples.

  • 1000 ppm Quinine Stock Solution: Accurately weigh approximately 121 mg of quinine sulfate dihydrate and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the 0.05 M H₂SO₄ solution.

  • 100 ppm Quinine Standard Solution: Pipette 10.0 mL of the 1000 ppm quinine stock solution into a 100 mL volumetric flask and dilute to the mark with 0.05 M H₂SO₄.

  • Calibration Standards (0.2 - 5.0 ppm): Prepare a series of calibration standards by appropriately diluting the 100 ppm quinine standard solution with 0.05 M H₂SO₄. For example, to prepare a 1 ppm standard, dilute 1.0 mL of the 100 ppm standard to 100 mL.

3. Sample Preparation

  • Degas the tonic water sample by gentle stirring or sonication to remove carbonation.

  • Pipette 2.0 mL of the degassed tonic water into a 50 mL volumetric flask.

  • Dilute to the mark with 0.05 M H₂SO₄ and mix thoroughly. This represents a 1:25 dilution. Further dilutions may be necessary to ensure the fluorescence intensity falls within the linear range of the calibration curve.

4. Spectrofluorometric Analysis

  • Turn on the spectrofluorometer and allow the lamp to stabilize.

  • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm. Set the excitation and emission slit widths to 5 nm.

  • Use the 0.05 M H₂SO₄ solution as a blank to zero the instrument.

  • Measure the fluorescence intensity of each calibration standard, starting from the least concentrated.

  • Measure the fluorescence intensity of the prepared tonic water sample(s).

5. Data Analysis

  • Construct a calibration curve by plotting the fluorescence intensity of the standards versus their known concentrations.

  • Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Use the equation of the line to calculate the concentration of quinine in the diluted tonic water sample.

  • Multiply the calculated concentration by the dilution factor to determine the original concentration of quinine in the tonic water sample.

Note on Quenching: Halide ions, such as chloride (Cl⁻), can quench the fluorescence of quinine, leading to an underestimation of its concentration. While the dilution in 0.05 M H₂SO₄ typically minimizes this effect for tonic water analysis, it is a factor to consider for samples with high chloride content.

Visualization

experimental_workflow prep_reagents Reagent Preparation (0.05M H₂SO₄) prep_stock Prepare 1000 ppm Quinine Stock Solution prep_reagents->prep_stock prep_sample Sample Preparation (Degas & Dilute Tonic Water) prep_reagents->prep_sample prep_standards Prepare Calibration Standards (0.2 - 5.0 ppm) prep_stock->prep_standards measure_standards Measure Standards prep_standards->measure_standards measure_sample Measure Sample prep_sample->measure_sample instrument_setup Instrument Setup (λex=350nm, λem=450nm) measure_blank Measure Blank (0.05M H₂SO₄) instrument_setup->measure_blank measure_blank->measure_standards calibration_curve Construct Calibration Curve measure_standards->calibration_curve concentration_calc Calculate Quinine Concentration measure_sample->concentration_calc calibration_curve->concentration_calc final_result Final Concentration in Tonic Water (ppm) concentration_calc->final_result

Caption: Workflow for the spectrofluorometric determination of quinine in tonic water.

References

Application Note: Purity Assessment of Quinine Hydrochloride by Non-Aqueous Titration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of Quinine Hydrochloride using a non-aqueous potentiometric titration method.

Introduction

This compound, the hydrochloride salt of the natural alkaloid quinine, is a crucial pharmaceutical compound primarily used for the treatment of malaria. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a robust and accurate method for the purity assessment of this compound by non-aqueous titration with perchloric acid. This method is suitable for routine quality control and analysis in a laboratory setting.

The principle of this assay is based on the basic nature of the nitrogen atoms in the quinine molecule. In a non-aqueous acidic medium, such as a mixture of acetic acid and acetic anhydride, the hydrochloride salt can be titrated as a base with a strong acid, perchloric acid. The endpoint of the titration is determined potentiometrically, which offers high precision and obviates the need for a visual indicator, although a visual indicator method is also described.

Experimental Protocols

Non-Aqueous Potentiometric Titration

This is the recommended method for accurate and precise purity determination.

Reagents and Materials:

  • This compound, previously dried

  • Acetic acid, glacial (100%)

  • Acetic anhydride

  • 0.1 mol/L Perchloric acid in glacial acetic acid (VS)

  • Potentiometric titrator with a suitable electrode (e.g., glass-Ag/AgCl combination electrode)

  • Analytical balance

  • Volumetric flasks

  • Burette

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of the Titrant (0.1 mol/L Perchloric Acid VS): To 8.5 mL of perchloric acid (70%), add 900 mL of glacial acetic acid and 30 mL of acetic anhydride. Mix thoroughly and allow the solution to stand for 24 hours. Standardize the solution against primary standard potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh about 0.4 g of previously dried this compound.[1]

  • Dissolution: Dissolve the sample in 100 mL of a mixture of acetic anhydride and glacial acetic acid (7:3) by warming if necessary.[1] Allow the solution to cool to room temperature.

  • Titration: Immerse the electrode of the potentiometric titrator into the sample solution. Titrate with 0.1 mol/L perchloric acid VS.[1]

  • Blank Determination: Perform a blank titration using the same quantities of reagents but without the sample. Make any necessary corrections to the titration volume.[1]

  • Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 36.09 mg of C₂₀H₂₄N₂O₂·HCl.[1]

    Purity (%) = [(V_sample - V_blank) * C * E] / W * 100

    Where:

    • V_sample = Volume of perchloric acid used for the sample (mL)

    • V_blank = Volume of perchloric acid used for the blank (mL)

    • C = Concentration of perchloric acid (mol/L)

    • E = Equivalence factor (36.09 mg/mL)

    • W = Weight of the sample (mg)

Non-Aqueous Titration with Visual Indicator

This method provides a viable alternative when a potentiometric titrator is not available.

Reagents and Materials:

  • This compound

  • Acetic anhydride

  • Mercuric acetate TS (a solution of mercuric acetate in glacial acetic acid)

  • Malachite green TS (a solution of malachite green in glacial acetic acid)

  • 0.1 N Perchloric acid

  • Micro-burette

  • Analytical balance

  • Erlenmeyer flask

  • Magnetic stirrer and stir bars

Procedure:

  • Sample Preparation: Accurately weigh about 150 mg of the sample.

  • Dissolution: Dissolve the sample in 20 mL of acetic anhydride.

  • Addition of Reagents: Add 2 drops of malachite green TS and 5.5 mL of mercuric acetate TS. The mercuric acetate is added to complex with the chloride ions, which would otherwise interfere with the titration.

  • Titration: Titrate with 0.1 N perchloric acid from a micro-burette to a yellow endpoint.

  • Blank Determination: Perform a blank determination and correct the sample titre as necessary.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 18.04 mg of C₂₀H₂₄N₂O₂·HCl.

    Purity (%) = [(V_sample - V_blank) * N * E] / W * 100

    Where:

    • V_sample = Volume of perchloric acid used for the sample (mL)

    • V_blank = Volume of perchloric acid used for the blank (mL)

    • N = Normality of perchloric acid (N)

    • E = Equivalence factor (18.04 mg/mL)

    • W = Weight of the sample (mg)

Data Presentation

The following table summarizes the key parameters for the described titration methods.

ParameterPotentiometric TitrationVisual Indicator Titration
Sample Weight ~ 0.4 g~ 150 mg
Solvent Acetic anhydride & Glacial acetic acid (7:3)Acetic anhydride
Titrant 0.1 mol/L Perchloric acid VS0.1 N Perchloric acid
Endpoint Detection PotentiometricMalachite green indicator (to yellow endpoint)
Additional Reagents NoneMercuric acetate TS
Equivalence 1 mL 0.1 M HClO₄ ≙ 36.09 mg C₂₀H₂₄N₂O₂·HCl1 mL 0.1 N HClO₄ ≙ 18.04 mg C₂₀H₂₄N₂O₂·HCl
Acceptance Criteria Not less than 98.5% (on dried basis)Not less than 99.0% and not more than 101.0% (on the dried basis)

Visualization

The following diagram illustrates the logical workflow of the potentiometric titration method for the purity assessment of this compound.

Titration_Workflow start Start prep_sample Accurately weigh ~0.4 g of dried this compound start->prep_sample dissolve Dissolve in 100 mL of Acetic Anhydride:Acetic Acid (7:3) prep_sample->dissolve setup Set up potentiometric titrator with a suitable electrode dissolve->setup titrate Titrate with 0.1 M Perchloric Acid VS setup->titrate endpoint Record the volume at the equivalence point titrate->endpoint calculate Calculate Purity (%) endpoint->calculate blank Perform Blank Titration blank->calculate end End calculate->end

Caption: Workflow for Potentiometric Titration of Quinine HCl.

References

Troubleshooting & Optimization

"how to overcome chloride quenching of quinine hydrochloride fluorescence"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinine hydrochloride fluorescence analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges during their experiments, with a specific focus on chloride-induced fluorescence quenching.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound solution weaker than expected?

A1: Weak fluorescence intensity of quinine is often due to quenching, a process that decreases the fluorescence signal. The most common quencher for quinine is the chloride ion (Cl⁻), which is present in this compound itself and can be introduced from other sources like hydrochloric acid (HCl) used for pH adjustment.[1][2] Other halide ions such as bromide (Br⁻) and iodide (I⁻) can also quench quinine fluorescence, with the quenching efficiency increasing with the atomic mass of the halide.[3][4]

Q2: What is the mechanism of chloride quenching of quinine fluorescence?

A2: Chloride ions quench quinine fluorescence primarily through a dynamic or collisional quenching mechanism.[3] This means that the chloride ions collide with the excited quinine molecules, causing them to return to the ground state without emitting a photon (fluorescence). This process is dependent on the concentration of the quencher and the temperature of the solution.

Q3: How does pH affect quinine fluorescence?

A3: Quinine fluorescence is highly pH-dependent. It is most fluorescent in acidic solutions (optimally around pH 1-2) where the quinoline nitrogen is protonated. As the pH increases, the fluorescence intensity decreases due to deprotonation. Therefore, maintaining a consistent and acidic pH is crucial for reproducible results.

Q4: Can I use hydrochloric acid (HCl) to acidify my quinine solutions?

A4: It is strongly discouraged to use hydrochloric acid to acidify quinine solutions for fluorescence measurements. The chloride ions from HCl will quench the fluorescence, leading to significantly lower and potentially variable readings.

Q5: What are the recommended acids for preparing quinine solutions?

A5: The standard and most recommended acid is sulfuric acid (H₂SO₄), typically at a concentration of 0.05 M or 0.1 M. Sulfuric acid provides the necessary acidic environment without introducing quenching ions. Perchloric acid (HClO₄) at 0.1 M is also an excellent alternative and has been shown to provide better temperature stability for fluorescence quantum yield measurements. Nitric acid (HNO₃) can also be used.

Q6: My sample inherently contains a high concentration of chloride. What can I do?

A6: If your sample has a high chloride content, you have several options:

  • Chloride Removal: You can remove the chloride ions before measurement using methods like precipitation with silver nitrate or ion-exchange chromatography. See the Troubleshooting Guide and Experimental Protocols sections for more details.

  • Matrix Matching: For quantitative analysis, you can prepare your calibration standards in a solution with the same chloride concentration as your samples (matrix matching). This ensures that the quenching effect is consistent across your standards and unknowns, allowing for accurate quantification, although the overall signal will be lower.

  • Use of Protective Agents: Incorporating agents like surfactants to form micelles or using cyclodextrins can help shield the quinine molecule from the chloride ions in the solution, thus reducing the quenching effect.

Troubleshooting Guide

This guide provides solutions to common problems encountered during quinine fluorescence experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal 1. Chloride Quenching: Presence of chloride ions from this compound, HCl, or the sample matrix.2. Incorrect pH: The solution is not sufficiently acidic.3. Instrument Settings: Incorrect excitation/emission wavelengths or slit widths.4. Low Quinine Concentration: The concentration of quinine is below the detection limit of the instrument.1. Avoid Chloride Sources: Use quinine sulfate instead of hydrochloride if possible. Use sulfuric or perchloric acid for pH adjustment.2. pH Adjustment: Ensure the pH of the solution is between 1 and 2 using a non-quenching acid.3. Optimize Instrument Settings: Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm. Adjust slit widths and PMT voltage to optimize the signal.4. Increase Concentration: Prepare a more concentrated solution of quinine.
Inconsistent or Drifting Readings 1. Temperature Fluctuations: The fluorescence quantum yield of quinine in sulfuric acid is temperature-dependent.2. Photodegradation: Prolonged exposure to the excitation light can cause the quinine to degrade.3. Evaporation: The solvent may be evaporating from an uncovered cuvette, changing the concentration.1. Use a Temperature-Controlled Cuvette Holder: Maintain a constant temperature for all measurements.2. Minimize Light Exposure: Keep samples in the dark when not being measured and minimize the measurement time.3. Use a Cuvette with a Lid: Prevent solvent evaporation during the experiment.
Non-linear Calibration Curve 1. Inner Filter Effect: At high concentrations, the solution can absorb too much of the excitation or emission light, leading to a non-linear response.2. Inconsistent Quenching: Varying levels of chloride or other quenchers in the standards.1. Dilute Samples: Work within a linear concentration range. Dilute your standards and samples to have an absorbance of less than 0.1 at the excitation wavelength.2. Consistent Standard Preparation: Ensure all standards are prepared using the same procedure and reagents to maintain a consistent matrix.

Data Presentation

Table 1: Effect of Halide Ions on Quinine Fluorescence Quenching

The quenching efficiency of halide ions on quinine fluorescence follows the "heavy atom effect," where heavier ions cause more significant quenching.

QuencherQuenching Efficiency
Fluoride (F⁻)Negligible
Chloride (Cl⁻) Moderate
Bromide (Br⁻)High
Iodide (I⁻)Very High

Source: Compiled from qualitative descriptions in multiple sources.

Table 2: Recommended Acids for Quinine Fluorescence Measurements

AcidTypical ConcentrationAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 0.05 M - 0.1 MStandard and widely used, no quenching ions.Fluorescence quantum yield is temperature-dependent.
Perchloric Acid (HClO₄) 0.1 MNo quenching ions, fluorescence quantum yield shows no temperature dependence between 20-45°C.Can be a safety hazard if not handled properly.
Nitric Acid (HNO₃) -No quenching ions.Less commonly cited in standard protocols.

Experimental Protocols

Protocol 1: Removal of Chloride Ions by Precipitation with Silver Nitrate

This protocol describes how to remove chloride ions from a solution to mitigate quenching before fluorescence measurement.

Materials:

  • Quinine solution containing chloride ions

  • Silver nitrate (AgNO₃) solution (e.g., 0.1 M)

  • Centrifuge and centrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Take a known volume of your quinine solution.

  • Slowly add a stoichiometric amount of silver nitrate solution while stirring. A white precipitate of silver chloride (AgCl) will form.

  • To ensure complete precipitation, add one more drop of the silver nitrate solution. If more precipitate forms, continue adding silver nitrate dropwise until no more precipitate is observed.

  • Centrifuge the solution at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the AgCl precipitate.

  • Carefully decant the supernatant containing the quinine into a clean tube.

  • For complete removal of any remaining fine precipitate, pass the supernatant through a 0.22 µm syringe filter.

  • The resulting chloride-free quinine solution can now be used for fluorescence measurements.

Protocol 2: Standard Preparation for Quinine Fluorescence Calibration

This protocol outlines the preparation of a standard calibration curve for quinine quantification.

Materials:

  • Quinine sulfate dihydrate

  • 0.05 M Sulfuric acid (H₂SO₄)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 100 ppm Stock Solution: Accurately weigh approximately 120.7 mg of quinine sulfate dihydrate and dissolve it in a 1 L volumetric flask with 0.05 M H₂SO₄. Ensure it is fully dissolved and protected from light.

  • Prepare Intermediate Standards: Perform serial dilutions of the stock solution with 0.05 M H₂SO₄ to create a series of standards in the desired concentration range (e.g., 0.1 ppm to 10 ppm).

  • Measure Fluorescence: Measure the fluorescence intensity of each standard at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Plot Calibration Curve: Plot the fluorescence intensity versus the quinine concentration. The resulting graph should be linear in the lower concentration range and can be used to determine the concentration of unknown samples.

Visualizations

Quinine_Fluorescence_Pathway cluster_ground_state Ground State cluster_excited_state Excited State Quinine_Ground Quinine (S₀) Quinine_Excited Quinine* (S₁) Quinine_Ground->Quinine_Excited Excitation (Light Absorption) Quinine_Excited->Quinine_Ground Fluorescence (Light Emission) Quinine_Excited->Quinine_Ground Quenching (No Light) Chloride Chloride Ion (Cl⁻) Chloride->Quinine_Excited Troubleshooting_Workflow Start Start: Low Fluorescence Signal Check_Acid Are you using HCl? Start->Check_Acid Check_pH Is pH between 1 and 2? Check_Acid->Check_pH No Solution_Acid Switch to H₂SO₄ or HClO₄ Check_Acid->Solution_Acid Yes Check_Sample_Cl Does sample contain high [Cl⁻]? Check_pH->Check_Sample_Cl Yes Solution_pH Adjust pH with H₂SO₄ Check_pH->Solution_pH No Check_Instrument Are instrument settings optimal? Check_Sample_Cl->Check_Instrument No Solution_Cl_Removal Remove Cl⁻ (Precipitation/Ion Exchange) or use Matrix Matching Check_Sample_Cl->Solution_Cl_Removal Yes Solution_Instrument Set λex=350nm, λem=450nm Optimize slits and PMT Check_Instrument->Solution_Instrument No End Problem Solved Check_Instrument->End Yes Solution_Acid->Check_pH Solution_pH->Check_Sample_Cl Solution_Cl_Removal->Check_Instrument Solution_Instrument->End

References

Technical Support Center: Optimizing HPLC Separation of Quinine and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the separation of quinine and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical mobile phase parameters for separating quinine and its impurities?

A1: The most critical parameters are the pH of the aqueous portion of the mobile phase, the type and concentration of the organic modifier, and the choice of a suitable buffer. Quinine is a basic compound, so controlling the pH is essential to manage its ionization state, which directly impacts retention and peak shape.[1][2] The organic modifier (e.g., acetonitrile or methanol) controls the elution strength, while the buffer maintains a stable pH.

Q2: Why is the mobile phase pH so important for quinine analysis?

A2: Quinine is a weak basic compound with two pKa values (approximately 4.13 and 8.52).[1] The mobile phase pH determines whether quinine and its basic impurities are in their ionized (protonated) or neutral forms. At low pH (e.g., pH 2.5-4.0), these compounds are protonated, which can lead to strong interactions with residual silanol groups on silica-based columns, causing peak tailing.[1][2] Adjusting the pH to an optimal acidic range, often around pH 2.5-3.0, can improve peak shape and enhance separation.

Q3: What are the common impurities of quinine I need to separate?

A3: The most common and critical impurities include dihydroquinine (often the main impurity), quinidine (a diastereomer of quinine), and cinchonidine. Dihydroquinine is structurally very similar, making it challenging to resolve. Quinidine, being a diastereomer, can also be difficult to separate and may be considered an impurity depending on the drug product's specifications.

Q4: When should I consider using mobile phase additives like triethylamine (TEA) or ion-pairing agents?

A4: Mobile phase additives are used to improve peak shape, especially for basic compounds like quinine. Triethylamine (TEA) is a competing base that can mask the active silanol sites on the stationary phase, reducing peak tailing. Ion-pairing agents, such as methanesulfonic acid, are sometimes used in official methods (like the USP) to improve the retention and resolution of basic analytes. However, simpler mobile phases using just an acid like trifluoroacetic acid (TFA) or phosphoric acid to control pH can often achieve excellent separation without the need for these additives.

Troubleshooting Guide

Q5: My quinine peak is showing significant tailing. How can I fix this?

A5: Peak tailing for quinine is typically caused by secondary interactions with the HPLC column's stationary phase. Here are steps to resolve it:

  • Adjust Mobile Phase pH: Lowering the pH to a range of 2.5-3.0 with an acid like phosphoric acid or TFA can dramatically improve peak symmetry. This protonates the silanol groups and ensures consistent protonation of the analyte.

  • Add a Tailing Inhibitor: Incorporate a small amount of an amine additive, such as triethylamine (TEA), into the mobile phase (e.g., 0.1-0.25%). TEA acts as a competing base, binding to active silanol sites and preventing them from interacting with quinine.

  • Change the Organic Modifier: In some cases, switching from methanol to acetonitrile, or vice versa, can alter selectivity and improve peak shape.

  • Use a Different Column: Consider using a column with high-purity silica or one that is end-capped to minimize exposed silanol groups. Columns specifically designed for basic compounds can also provide better peak shapes.

Q6: I am struggling to resolve quinine from its main impurity, dihydroquinine. What should I do?

A6: Improving the resolution between these closely related compounds requires fine-tuning the mobile phase.

  • Optimize Organic Modifier Concentration: A slight decrease in the percentage of the organic modifier (e.g., acetonitrile) will increase the retention time of both compounds, potentially providing more time for the column to resolve them.

  • Adjust pH: Systematically adjust the pH within the acidic range (e.g., from 2.5 to 3.5) to see if it impacts the selectivity between quinine and dihydroquinine.

  • Change Organic Modifier Type: The choice of organic solvent can significantly impact selectivity. Try switching from acetonitrile to methanol or using a combination of the two.

  • Lower the Temperature: Reducing the column temperature can sometimes increase resolution, although it will also lead to longer run times and higher backpressure.

Q7: My retention times are drifting and not reproducible. What is the cause?

A7: Retention time drift is often a sign of an unstable system or a column that has not been properly equilibrated.

  • Ensure Column Equilibration: Before starting your analysis, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially when changing mobile phase compositions.

  • Check Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause. Ensure accurate measurements and that the mobile phase is well-mixed and degassed. If preparing the mobile phase online with a gradient pump, ensure the proportioning valves are working correctly.

  • Control Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can cause retention times to shift.

  • Check for Leaks: Inspect the system for any leaks, as this can cause pressure and flow rate fluctuations, leading to unstable retention times.

Data Presentation

Table 1: Example HPLC Methods for Quinine and Impurity Separation
ParameterMethod 1Method 2Method 3
Column Zorbax Eclipse Plus C18 (100 x 4.6 mm, 5 µm)Cogent Phenyl Hydride (75 x 4.6 mm, 4 µm)Symmetry C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A Sodium Phosphate BufferDI Water with 0.1% TFAAcetonitrile
Mobile Phase B AcetonitrileAcetonitrile with 0.1% TFAWater-TEA-Acetic Acid
Composition Buffer/Acetonitrile mixture (pH 2.7)Gradient: 10% to 30% B in 6 min9:90:0.25:0.75 (ACN:H2O:TEA:Acid)
pH 2.7-3.03 (adjusted with orthophosphoric acid)
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 316 nm235 nm254 nm
Analytes Separated Quinine and DihydroquinineQuinine and DihydroquinineQuinine and Quinidine

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for the separation of quinine and its impurities, focusing on resolution and peak shape.

Methodology:

  • Prepare Stock Solutions: Prepare a mixed standard solution containing quinine and known impurities (e.g., dihydroquinine, quinidine) at a suitable concentration in the diluent (e.g., 50:50 water:acetonitrile).

  • Prepare Mobile Phases:

    • Prepare an aqueous buffer solution (e.g., 10 mM potassium dihydrogen phosphate).

    • Divide the buffer into several portions. Adjust the pH of each portion to a different value (e.g., 2.5, 2.8, 3.0, 3.2, 3.5) using orthophosphoric acid.

    • Filter each aqueous phase through a 0.45 µm filter.

    • Prepare the final mobile phases by mixing the buffered aqueous phase with a fixed percentage of organic modifier (e.g., 70:30 Buffer:Acetonitrile). Degas the final mobile phases.

  • HPLC Analysis:

    • Equilibrate the C18 column with the first mobile phase (pH 2.5) until a stable baseline is achieved.

    • Inject the mixed standard solution and record the chromatogram.

    • Repeat the analysis for each prepared mobile phase pH, ensuring the column is fully re-equilibrated between each change.

  • Data Evaluation:

    • For each pH, measure the retention time of each peak, the resolution between critical pairs (e.g., quinine/dihydroquinine), and the tailing factor for the quinine peak.

    • Tabulate the results to identify the pH that provides the best balance of resolution and peak symmetry.

Visualizations

Troubleshooting_Workflow Start Poor Separation of Quinine and Impurities ProblemID Identify Primary Issue Start->ProblemID PeakTailing Peak Tailing? ProblemID->PeakTailing Yes PoorResolution Poor Resolution? ProblemID->PoorResolution No ProblemID->PoorResolution AdjustpH Lower Mobile Phase pH (e.g., to 2.5 - 3.0) PeakTailing->AdjustpH OptimizeOrganic Adjust % Organic Modifier (Typically decrease) PoorResolution->OptimizeOrganic AddTEA Add Tailing Inhibitor (e.g., 0.1% TEA) AdjustpH->AddTEA Still Tailing End Optimized Separation AdjustpH->End Resolved CheckColumn Evaluate Column (High Purity / End-capped) AddTEA->CheckColumn Still Tailing AddTEA->End Resolved CheckColumn->End ChangeModifier Change Organic Modifier (ACN vs. MeOH) OptimizeOrganic->ChangeModifier No Improvement OptimizeOrganic->End Resolved OptimizeTemp Adjust Column Temperature ChangeModifier->OptimizeTemp No Improvement ChangeModifier->End Resolved OptimizeTemp->End

Caption: Troubleshooting workflow for poor separation of quinine.

MobilePhase_DecisionTree Start Start: Mobile Phase Selection StationaryPhase Select Stationary Phase (e.g., Reversed-Phase C18) Start->StationaryPhase OrganicModifier Choose Organic Modifier StationaryPhase->OrganicModifier ACN Acetonitrile (ACN) (Good for peak shape) OrganicModifier->ACN MeOH Methanol (MeOH) (Can alter selectivity) OrganicModifier->MeOH AqueousPhase Define Aqueous Phase Buffer Select Buffer (e.g., Phosphate) AqueousPhase->Buffer ACN->AqueousPhase MeOH->AqueousPhase SetpH Set pH (Acidic: 2.5 - 4.0) Buffer->SetpH Additives Consider Additives? SetpH->Additives NoAdditives No Additives Needed Additives->NoAdditives No, start without UseTEA Use TEA for Tailing Additives->UseTEA Yes, for peak tailing FinalMobilePhase Combine and Degas Final Mobile Phase NoAdditives->FinalMobilePhase UseTEA->FinalMobilePhase

Caption: Decision tree for selecting HPLC mobile phase components.

References

"common interferences in the spectrophotometric analysis of quinine hydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the spectrophotometric analysis of quinine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interferences in the UV-Vis spectrophotometric analysis of this compound?

A1: Interferences in the spectrophotometric analysis of this compound can be broadly categorized into three types:

  • Chemical Interferences: These are substances that absorb UV radiation in the same wavelength range as this compound, leading to artificially high absorbance readings. Common chemical interferents include other active pharmaceutical ingredients (APIs), degradation products, and certain excipients.

  • Matrix Interferences: The sample matrix refers to everything in the sample except the analyte of interest (this compound). Components of the matrix, such as excipients in pharmaceutical formulations (e.g., lactose, starch, magnesium stearate) or ingredients in beverages (e.g., sugars, sodium benzoate, citric acid), can scatter light or absorb UV radiation, causing interference.

  • Instrumental Interferences: These relate to the performance of the spectrophotometer itself and can include issues like stray light, wavelength inaccuracy, and baseline drift.

Q2: How does pH affect the spectrophotometric analysis of this compound?

A2: The pH of the solution significantly influences the UV absorbance spectrum of this compound. Quinine has multiple ionizable groups, and changes in pH alter the equilibrium between its different protonated and unprotonated forms. Each of these forms can have a different molar absorptivity and wavelength of maximum absorbance (λmax). Therefore, it is crucial to control the pH of the sample and standard solutions to ensure consistent and accurate measurements. For many analyses, an acidic medium, such as 0.1 N HCl or a phosphate buffer, is used to maintain quinine in a specific ionic state.[1][2]

Q3: Can common pharmaceutical excipients interfere with the analysis?

A3: Yes, some common pharmaceutical excipients can interfere with the UV-Vis spectrophotometric analysis of this compound. While some studies have shown no significant interference from certain excipients in specific methods, this is not universally applicable, especially in direct UV-Vis analysis.[3]

  • UV-absorbing excipients: Some excipients, like povidone, may have a UV cutoff near the analytical wavelength of quinine and can cause interference.[4]

  • Insoluble excipients: Insoluble excipients such as magnesium stearate can cause light scattering, leading to an unstable baseline and inaccurate absorbance readings.[5]

  • Coloring agents: Excipients like titanium dioxide can also interfere with the analysis.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible absorbance readings.

This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.

G cluster_solutions Solutions start Start: Inconsistent Readings check_instrument Check Instrument Performance (Wavelength Accuracy, Baseline Stability) start->check_instrument check_cuvettes Inspect and Clean Cuvettes check_instrument->check_cuvettes Instrument OK recalibrate Recalibrate Spectrophotometer check_instrument->recalibrate Issue Found check_sample_prep Review Sample Preparation (pH control, dissolution) check_cuvettes->check_sample_prep Cuvettes OK clean_cuvettes Thoroughly Clean/Replace Cuvettes check_cuvettes->clean_cuvettes Issue Found check_matrix Evaluate Matrix Effects check_sample_prep->check_matrix Preparation OK control_ph Strictly Control pH check_sample_prep->control_ph pH Variation filter_sample Filter Sample to Remove Particulates check_sample_prep->filter_sample Incomplete Dissolution end_node Obtain Consistent Readings check_matrix->end_node Matrix Effects Addressed

Caption: Troubleshooting workflow for inconsistent absorbance readings.

Issue 2: Higher than expected absorbance values.

Elevated absorbance readings often indicate the presence of an interfering substance that absorbs at the same wavelength as this compound.

Troubleshooting Steps:

  • Spectral Scan: Perform a full UV-Vis spectral scan (e.g., 200-400 nm) of your sample and compare it to a pure standard of this compound. The presence of additional peaks or a shoulder on the main absorbance peak suggests the presence of an interfering substance.

  • Placebo Analysis: If analyzing a pharmaceutical formulation, prepare a "placebo" sample containing all the excipients but no this compound. Measure the absorbance of the placebo at the analytical wavelength. Any significant absorbance from the placebo indicates excipient interference.

  • Derivative Spectroscopy: Consider using first or second derivative spectroscopy. This technique can sometimes resolve the spectra of overlapping peaks, allowing for the quantification of the analyte in the presence of an interferent.

G start Start: High Absorbance spectral_scan Perform Full Spectral Scan start->spectral_scan placebo_analysis Analyze Placebo Sample spectral_scan->placebo_analysis Abnormal Spectrum derivative_spec Consider Derivative Spectroscopy placebo_analysis->derivative_spec Placebo Absorbs extraction Implement Sample Extraction derivative_spec->extraction Interference Persists end_node Accurate Quantification extraction->end_node

Caption: Logical flow for addressing high absorbance readings.

Quantitative Data on Potential Interferences

The following table summarizes the potential impact of common substances on the spectrophotometric analysis of quinine.

Interfering SubstancePotential Effect on AbsorbanceRecommended Action
Sodium Benzoate Additive absorbance (absorbs in the UV range)Use a multi-component analysis method or a chromatographic technique if interference is significant.
Lactose Generally low interference, but can cause light scattering at high concentrations.Ensure complete dissolution; filter the sample if necessary.
Starch Can cause light scattering and may not be fully soluble.Use a suitable solvent and ensure complete dissolution; filtration may be required.
Magnesium Stearate Insoluble; causes significant light scattering.Filter the sample through a 0.45 µm filter before analysis.
Chloride Ions Primarily known to quench fluorescence; minor effects on UV absorbance may occur.Use non-chloride containing acids or buffers if fluorescence is a concern. For UV-Vis, the effect is generally negligible at low concentrations.

Experimental Protocols

Protocol 1: General Method for UV-Vis Spectrophotometric Analysis of this compound

This protocol provides a general procedure for the analysis. Optimization may be required based on the specific sample matrix.

  • Preparation of Standard Solutions:

    • Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with 0.1 N hydrochloric acid to obtain a stock solution of 1000 µg/mL.

    • Prepare a series of working standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with 0.1 N hydrochloric acid.

  • Preparation of Sample Solution (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to about 100 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of 0.1 N hydrochloric acid and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to volume with 0.1 N hydrochloric acid and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an appropriate volume of the filtrate with 0.1 N hydrochloric acid to obtain a final concentration within the range of the standard solutions.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use 0.1 N hydrochloric acid as the blank.

    • Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 348 nm in 0.1 N HCl.

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentration.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Protocol for Investigating Excipient Interference

This protocol outlines a method to assess the impact of individual excipients on the analysis.

  • Preparation of this compound Solution:

    • Prepare a standard solution of this compound in 0.1 N hydrochloric acid at a known concentration (e.g., 10 µg/mL).

  • Preparation of Excipient Solutions/Suspensions:

    • Prepare solutions or suspensions of each excipient (e.g., lactose, starch, magnesium stearate) in 0.1 N hydrochloric acid at concentrations typically found in the pharmaceutical formulation.

  • Analysis of Individual Components:

    • Measure the absorbance of the this compound solution and each excipient solution/suspension at the analytical wavelength of quinine.

  • Analysis of Mixed Solutions:

    • Prepare mixtures of the this compound solution with each excipient solution/suspension.

    • Measure the absorbance of each mixture.

  • Data Analysis:

    • Compare the absorbance of the this compound solution with the absorbance of the mixtures.

    • Calculate the percent recovery of this compound in the presence of each excipient. A significant deviation from 100% indicates interference.

    Recovery (%) = (Absorbance of Mixture - Absorbance of Excipient) / Absorbance of Quinine HCl * 100

This systematic approach allows for the identification and quantification of interference from individual excipients.

References

Technical Support Center: Stability-Indicating HPLC Method for Quinine Hydrochloride and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability-indicating HPLC method for quinine hydrochloride and its degradation products. It includes detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the HPLC analysis of this compound and its degradation products.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Interaction with active silanols on the column.[1] - Inappropriate mobile phase pH.[1] - Column overload.[1] - Sample solvent incompatible with the mobile phase.- Use a high-purity, end-capped silica column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase or a weaker solvent.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction or leaks. - Column degradation.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a constant flow rate. - Replace the column if it has deteriorated.
Baseline Noise or Drift - Contaminated mobile phase or solvents. - Air bubbles in the detector or pump. - Detector lamp aging. - Incomplete column equilibration.- Use high-purity HPLC-grade solvents and degas the mobile phase thoroughly. - Purge the pump and detector to remove air bubbles. - Replace the detector lamp if necessary. - Ensure the column is fully equilibrated with the mobile phase before analysis.
Ghost Peaks - Contaminants in the sample or mobile phase. - Carryover from previous injections. - Late eluting peaks from a previous run.- Use high-purity solvents and sample preparation techniques to minimize contamination. - Implement a robust needle wash program in the autosampler. - Increase the run time or use a gradient flush at the end of each run to elute all components.
Poor Resolution Between Quinine and Degradation Products - Suboptimal mobile phase composition. - Inappropriate column chemistry. - Flow rate is too high.- Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). - Select a column with a different stationary phase (e.g., Phenyl, Cyano) for alternative selectivity. - Reduce the flow rate to improve separation efficiency.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing). - Particulate matter from the sample. - Buffer precipitation in the mobile phase.- Replace the guard column or in-line filter. - Filter all samples before injection. - Ensure the buffer is fully dissolved and miscible with the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating HPLC method?

A1: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API), such as this compound, in the presence of its degradation products, impurities, and excipients. The method must be able to separate the API peak from all potential degradation product peaks.

Q2: Why are forced degradation studies necessary for developing a stability-indicating method?

A2: Forced degradation studies, also known as stress testing, are essential to generate the potential degradation products of a drug substance. By subjecting the drug to harsh conditions (e.g., acid, base, oxidation, heat, light), we can ensure that the developed HPLC method can effectively separate the intact drug from any degradants that might form during its shelf life.

Q3: What are the typical stress conditions used in forced degradation studies for quinine?

A3: Typical stress conditions for this compound include:

  • Acid Hydrolysis: Refluxing with 0.1 N HCl.

  • Base Hydrolysis: Refluxing with 0.1 N NaOH.

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30%).

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Exposing the drug solution to UV or fluorescent light.

Q4: How can I confirm peak purity in my chromatogram?

A4: Peak purity can be assessed using a photodiode array (PDA) detector. The PDA detector can acquire UV spectra across a peak. If the spectra at the upslope, apex, and downslope of a peak are identical, it indicates that the peak is pure and not co-eluting with another compound.

Q5: What are the critical system suitability parameters for this method?

A5: Key system suitability parameters include:

  • Tailing Factor: Should ideally be less than 2.

  • Theoretical Plates (N): A measure of column efficiency; the higher the better.

  • Resolution (Rs): The degree of separation between adjacent peaks; should be greater than 1.5.

  • Relative Standard Deviation (RSD) for replicate injections: Should be less than 2% for peak area and retention time.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of this compound in a volumetric flask using a mixture of water and an organic solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat the mixture in a water bath at 80°C for a specified period (e.g., 2 hours). After cooling, neutralize the solution with 0.1 N NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture in a water bath at 80°C for a specified period (e.g., 2 hours). After cooling, neutralize the solution with 0.1 N HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at a set temperature (e.g., 80°C) for a specified period (e.g., 48 hours). A separate sample of solid this compound should also be subjected to the same thermal stress.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to UV light (e.g., 254 nm) or sunlight for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Preparation for HPLC Analysis:

  • After the specified stress period, dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the samples through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Analyze the unstressed and stressed samples using the developed stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

HPLC Method Parameters

The following table summarizes a typical starting point for a stability-indicating HPLC method for this compound. Method optimization will be required based on the specific degradation products formed.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1 M Ammonium Acetate (pH adjusted to 7.0) B: Acetonitrile and Methanol mixture
Gradient A time-based gradient from a higher percentage of aqueous phase (A) to a higher percentage of organic phase (B) to elute both polar and non-polar compounds.
Flow Rate 1.0 mL/min
Detection Wavelength 330 nm
Injection Volume 20 µL
Column Temperature Ambient or controlled at 30°C

Visualizations

experimental_workflow cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation lit_review Literature Review & Drug Characterization col_select Column & Mobile Phase Screening lit_review->col_select method_opt Method Optimization (Gradient, Flow Rate, Temp) col_select->method_opt acid Acid Hydrolysis method_opt->acid specificity Specificity & Peak Purity acid->specificity base Base Hydrolysis base->specificity oxidation Oxidation oxidation->specificity thermal Thermal thermal->specificity photo Photolytic photo->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method final_method robustness->final_method Final Validated Method

Caption: Experimental workflow for developing a stability-indicating HPLC method.

hplc_troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues cluster_pressure Pressure Issues start HPLC Problem Observed peak_tail Peak Tailing start->peak_tail rt_drift Drifting Retention start->rt_drift baseline_noise Noisy Baseline start->baseline_noise high_pressure High Backpressure start->high_pressure check_ph Check Mobile Phase pH peak_tail->check_ph check_col Check for Column Contamination/Age peak_tail->check_col peak_front Peak Fronting split_peak Split Peaks check_temp Check Column Temperature rt_drift->check_temp check_mp Check Mobile Phase Composition rt_drift->check_mp rt_variable Variable Retention degas_mp Degas Mobile Phase baseline_noise->degas_mp check_detector Check Detector Lamp baseline_noise->check_detector baseline_drift Drifting Baseline check_frit Check Column Frit/Guard Column high_pressure->check_frit filter_sample Filter Sample high_pressure->filter_sample pressure_fluct Pressure Fluctuations

Caption: Logical troubleshooting workflow for common HPLC problems.

References

"troubleshooting poor peak shape in quinine hydrochloride chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of quinine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in this compound chromatography?

A1: Poor peak shape in the chromatography of this compound, a basic compound, is often due to several factors. The most common issues are peak tailing, peak fronting, and split peaks. Peak tailing is frequently caused by strong interactions between the protonated quinine molecules and ionized silanol groups on the surface of silica-based stationary phases.[1][2] Other causes for poor peak shape in general include column overload, inappropriate mobile phase pH, column degradation, and issues with the injection solvent.[3][4][5]

Q2: How does the mobile phase pH affect the peak shape of quinine?

A2: The mobile phase pH is a critical parameter in the analysis of quinine, which is a weak basic compound with pKa values of 4.13 and 8.52. At a low pH (e.g., 2.5-3.5), quinine is protonated. This can lead to strong electrostatic interactions with residual silanol groups on the column's stationary phase, resulting in peak tailing and asymmetry. Adjusting the mobile phase to a more acidic pH, such as 2.5, can dramatically improve the peak shape and efficiency. It is generally recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a consistent ionic form.

Q3: What is peak tailing and how can I prevent it when analyzing this compound?

A3: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. For basic compounds like quinine, this is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To prevent tailing, you can:

  • Adjust the mobile phase pH: Using a low pH mobile phase (around 2.5-3.5) can suppress the ionization of silanol groups.

  • Use a mobile phase additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.

  • Choose an appropriate column: Using a column with low silanol activity or an end-capped column can minimize these secondary interactions.

Q4: What causes peak fronting in HPLC analysis?

A4: Peak fronting is a peak shape distortion where the front part of the peak is broader than the back part. Common causes include:

  • Column overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column and lead to fronting.

  • Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a fronting peak.

  • Poor column packing or collapse: Physical degradation of the column bed can lead to non-uniform flow and peak fronting.

Q5: Why am I observing split peaks for this compound?

A5: Split peaks can occur for several reasons in HPLC. For all peaks in a chromatogram, a common cause is a partially blocked inlet frit or a void at the head of the column. If only the quinine peak is splitting, it could be due to:

  • Co-elution: An impurity or related substance may be co-eluting with the quinine peak.

  • Sample solvent/mobile phase mismatch: Injecting the sample in a solvent that is immiscible with the mobile phase can cause peak splitting.

  • Mobile phase pH close to pKa: If the mobile phase pH is too close to the pKa of quinine, both the ionized and unionized forms may be present, leading to a split peak.

Troubleshooting Guides

Guide 1: Resolving Peak Tailing

Question: My this compound peak is showing significant tailing. What steps should I take to improve the peak shape?

Answer: Follow this systematic approach to troubleshoot and resolve peak tailing for this compound:

  • Check the Mobile Phase pH: Quinine is a basic compound and is susceptible to secondary interactions with the stationary phase.

    • Action: Ensure your mobile phase is sufficiently acidic. A pH in the range of 2.5-3.5 is often effective at suppressing silanol interactions.

    • Tip: Prepare fresh mobile phase and verify the pH. An error in mobile phase preparation is a common source of problems.

  • Incorporate a Mobile Phase Additive: To further reduce silanol interactions, a competing base can be added.

    • Action: Add a small amount of triethylamine (TEA) to your mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, leading to a more symmetrical peak for quinine.

  • Evaluate the Column: The column itself can be the source of tailing.

    • Action 1: If you are using a standard silica-based C18 column, consider switching to an end-capped column or one specifically designed for basic compounds, which will have lower silanol activity.

    • Action 2: Check the column's history and performance. Column degradation can lead to increased tailing. If the column is old or has been used extensively, replacing it may be necessary.

  • Optimize Injection Conditions:

    • Action: Avoid column overload by reducing the injection volume or sample concentration.

Guide 2: Correcting Peak Fronting

Question: I am observing peak fronting for my this compound standard. How can I obtain a symmetrical peak?

Answer: Peak fronting is typically related to column overload or solvent effects. Here’s how to address it:

  • Reduce Sample Concentration/Volume: This is the most common cause of peak fronting.

    • Action: Dilute your sample and re-inject. Alternatively, reduce the injection volume. If the peak shape improves, you were likely overloading the column.

  • Check the Sample Solvent: The solvent used to dissolve your sample can have a significant impact.

    • Action: Whenever possible, dissolve your sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. A strong sample solvent can cause the analyte band to spread and front.

  • Inspect the Column: A damaged column can also lead to fronting.

    • Action: Check for a void at the column inlet. Reversing and flushing the column (if the manufacturer's instructions permit) can sometimes resolve blockages at the inlet frit. If the problem persists, the column may need to be replaced.

Guide 3: Eliminating Split Peaks

Question: My this compound peak is split into two. What is causing this and how do I fix it?

Answer: Split peaks can be caused by issues with the column, the mobile phase, or the sample injection.

  • Examine All Peaks:

    • Action: First, determine if all peaks in your chromatogram are split or just the quinine peak. If all peaks are split, this points to a problem at the head of the column, such as a partially blocked frit or a void in the packing material. Try replacing the in-line filter and guard column if used. If the problem continues, the analytical column may be the issue.

  • If Only the Quinine Peak is Split:

    • Action 1: Check for Co-elution. Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you may have a co-eluting impurity.

    • Action 2: Verify Mobile Phase and Sample Solvent Compatibility. Ensure your sample solvent is compatible with the mobile phase. Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting. Ideally, dissolve your sample in the mobile phase.

    • Action 3: Adjust Mobile Phase pH. If the mobile phase pH is very close to a pKa value of quinine, you may have both the ionized and non-ionized forms present, which can lead to peak splitting. Adjust the pH to be at least 2 units away from the pKa values.

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH and triethylamine (TEA) concentration on the column efficiency for quinine analysis.

Mobile Phase ConditionEfficiency (plates/m)Observations
Initial Conditions (unspecified)~2,200Poor peak shape and efficiency.
pH adjusted to 2.56,700Dramatic improvement in peak shape.
0.1 mol L⁻¹ TEA at pH 2.5~11,000Significant enhancement in peak efficiency.

Data synthesized from ResearchGate article on the effect of mobile phase pH.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound using reversed-phase HPLC.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Triethylamine (optional, for peak shape improvement)

3. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Prepare an aqueous buffer. For example, dissolve an appropriate amount of a phosphate buffer salt in water and adjust the pH to 2.5 with phosphoric acid.

  • Final Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 30:70 v/v Acetonitrile:Buffer). The exact ratio may need to be optimized for your specific column and system.

  • Degas the mobile phase before use.

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations.

5. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Detection:

    • UV detection at 233 nm or 254 nm.

    • Fluorescence detection with excitation at 325 nm and emission at 375 nm for higher sensitivity.

6. System Suitability:

  • Before sample analysis, perform replicate injections of a standard solution.

  • Check for system suitability parameters such as peak asymmetry (tailing factor), theoretical plates, and reproducibility of retention time and peak area. The tailing factor should ideally be between 0.9 and 1.2.

7. Analysis:

  • Inject the sample solutions and integrate the peak area for quinine.

  • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

Visualizations

G cluster_0 Troubleshooting Poor Peak Shape for Quinine HCl start Observe Poor Peak Shape (Tailing, Fronting, or Split) q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No tailing_a Adjust Mobile Phase pH to 2.5-3.5 q1->tailing_a Yes q3 Is the peak split? q2->q3 No fronting_a Reduce Sample Concentration/Volume q2->fronting_a Yes splitting_a Check if All Peaks are Split q3->splitting_a Yes end Symmetrical Peak Achieved q3->end No tailing_b Add Competing Base (e.g., TEA) tailing_a->tailing_b tailing_c Use End-Capped or Low-Silanol Column tailing_b->tailing_c tailing_c->end fronting_b Dissolve Sample in Mobile Phase fronting_a->fronting_b fronting_c Check for Column Void/Blockage fronting_b->fronting_c fronting_c->end splitting_b Check for Column Frit Blockage/Void splitting_a->splitting_b Yes splitting_c Investigate Co-elution or Solvent Mismatch splitting_a->splitting_c No splitting_b->end splitting_c->end

Caption: Troubleshooting workflow for poor peak shape in quinine HCl chromatography.

G cluster_1 Experimental Workflow for Quinine HCl Analysis prep_mobile_phase 1. Prepare Mobile Phase (e.g., ACN:pH 2.5 Buffer) prep_standards 2. Prepare Standard Solutions in Mobile Phase prep_mobile_phase->prep_standards prep_samples 3. Prepare Sample Solutions prep_standards->prep_samples system_setup 4. Set Up HPLC System (C18 Column, 40°C, 1 mL/min) prep_samples->system_setup system_suitability 5. Perform System Suitability Test system_setup->system_suitability analysis 6. Inject Standards and Samples system_suitability->analysis data_processing 7. Process Data and Quantify analysis->data_processing

Caption: General experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Reducing Photobleaching of Quinine Hydrochloride in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of quinine hydrochloride during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This leads to a gradual fading of the fluorescent signal, which can compromise the quality and quantitative accuracy of your microscopy data. A weakened signal reduces image contrast and can lead to false-negative results.

Q2: What are the main factors that contribute to the photobleaching of this compound?

A2: Several factors can accelerate the photobleaching of this compound:

  • High Excitation Light Intensity: More intense light increases the rate of photochemical reactions that destroy the fluorophore.

  • Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.

  • Excitation Wavelength: Shorter UV wavelengths can cause more rapid photobleaching. For instance, photobleaching of quinine is significantly faster at 254 nm compared to 365 nm[1].

  • Presence of Oxygen: Molecular oxygen can react with the excited state of quinine, leading to its degradation.

  • Presence of Quenching Agents: Halide ions, such as the chloride (Cl⁻) in this compound, can quench fluorescence through a dynamic (collisional) process, which can also contribute to signal loss[2].

  • Suboptimal pH: The fluorescence intensity of quinine is pH-dependent, with acidic conditions generally favoring strong fluorescence[3][4]. Deviations from the optimal pH can affect signal stability.

Q3: What are antifade reagents and how do they work?

A3: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching. They work through various mechanisms, primarily by scavenging for reactive oxygen species (ROS) that are generated during fluorescence excitation and which can damage the fluorophore[5]. Common antifade agents include n-propyl gallate (NPG) and Trolox. Trolox, a water-soluble vitamin E analog, acts by quenching the triplet state of the fluorophore and through a reducing and oxidizing system (ROXS) to minimize photobleaching and blinking.

Q4: Can I use a commercial antifade mounting medium for my this compound samples?

A4: Yes, many commercial antifade mounting media are effective at reducing photobleaching for a wide range of fluorophores and can be tested for use with this compound. When choosing a commercial product, consider its refractive index (RI) to match your immersion oil and objective lens to minimize spherical aberrations.

Q5: How does the chloride ion in this compound affect my fluorescence measurements?

A5: The chloride ion (Cl⁻) is a known quencher of quinine fluorescence. This means it can decrease the fluorescence intensity through a collisional mechanism without permanently destroying the fluorophore. While this is different from photobleaching, it contributes to a lower initial signal. It is an inherent property of using this compound, and optimizing other imaging parameters becomes even more crucial to obtaining a strong signal.

Troubleshooting Guides

Issue 1: The fluorescence signal of my this compound sample is fading very quickly.

Possible Cause Troubleshooting Step
Excitation light is too intense.Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio.
Exposure time is too long.Decrease the camera exposure time. If the signal is too weak, consider using a more sensitive detector.
No or ineffective antifade reagent.Prepare a fresh mounting medium with an appropriate concentration of an antifade reagent like n-propyl gallate (0.5-2%) or Trolox (0.1-1 mM).
Suboptimal excitation wavelength.If your system allows, use a longer excitation wavelength (e.g., 365 nm instead of shorter UV wavelengths).
Oxygen is present in the mounting medium.While difficult to eliminate completely, using freshly prepared buffers and minimizing air bubbles when mounting can help. Some specialized protocols use oxygen scavenging systems.

Issue 2: The initial fluorescence signal is very weak.

Possible Cause Troubleshooting Step
Low concentration of this compound.Ensure you are using an appropriate concentration of this compound for your application.
Quenching by chloride ions.This is inherent to this compound. Maximize signal by optimizing all other parameters (light source, detector settings, and pH).
Suboptimal pH of the mounting medium.The fluorescence of quinine is highly pH-dependent. Ensure your mounting medium is buffered to an acidic pH (around 3.7 has been shown to optimize luminosity).
Mismatched refractive index.Ensure the refractive index of your mounting medium is closely matched to that of your immersion oil to avoid signal loss due to spherical aberration.
Incorrect filter sets.Verify that your microscope's excitation and emission filters are appropriate for quinine's spectral properties (Excitation max: ~350 nm, Emission max: ~450 nm).

Issue 3: High background fluorescence is obscuring the signal.

| Possible Cause | Troubleshooting Step | | Autofluorescence from the sample or mounting medium. | Image an unstained control sample to assess the level of autofluorescence. Some antifade reagents can contribute to background; you may need to test different formulations. | | Impurities in the this compound or reagents. | Use high-purity this compound and fresh, high-quality reagents for your mounting medium. | | Mounting medium with DAPI is being used unnecessarily. | Avoid using mounting media containing DAPI unless nuclear counterstaining is required, as it can contribute to background fluorescence. |

Quantitative Data Summary

Table 1: Factors Influencing this compound Photobleaching

ParameterEffect on PhotobleachingRecommendation
Excitation Wavelength Shorter wavelengths (e.g., 254 nm) cause significantly more photobleaching than longer wavelengths (e.g., 365 nm).Use the longest possible excitation wavelength that efficiently excites quinine (~350-365 nm).
Excitation Intensity Higher intensity leads to a faster rate of photobleaching.Use the lowest intensity that provides an adequate signal-to-noise ratio.
Exposure Time Longer exposure results in more accumulated photobleaching.Minimize exposure time by using a sensitive detector and acquiring images efficiently.
Antifade Reagents Significantly reduce photobleaching by scavenging reactive oxygen species.Incorporate antifade reagents such as n-propyl gallate or Trolox into the mounting medium.
pH of Mounting Medium Quinine fluorescence is pH-sensitive; optimal fluorescence is in acidic conditions.Use a mounting medium buffered to an acidic pH (e.g., pH ~3.7-5.0).
Chloride Ion Concentration Quenches fluorescence, reducing the initial signal intensity.This is inherent to this compound. Be aware of this effect and optimize other parameters.

Experimental Protocols

Protocol 1: Preparation of N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a recipe for a commonly used homemade antifade mounting medium.

Materials:

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • n-propyl gallate (NPG)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Prepare a 20% (w/v) NPG stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. NPG does not dissolve well in aqueous solutions, so a solvent is necessary. Store this stock solution in the dark at -20°C.

  • Prepare the glycerol/PBS mixture: In a 50 mL conical tube, thoroughly mix 9 mL of glycerol with 1 mL of 10X PBS.

  • Add the NPG stock solution: While rapidly stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% NPG stock solution dropwise. This will result in a final NPG concentration of approximately 0.2% in the mounting medium. For a higher concentration (e.g., 2%), you can adjust the amount of stock solution added.

  • pH adjustment (Optional but recommended): Check the pH of the final solution and adjust to a slightly acidic pH if necessary for optimal quinine fluorescence.

  • Storage: Store the final mounting medium in small aliquots at -20°C, protected from light. Thaw an aliquot before use and do not re-freeze multiple times.

Protocol 2: Mounting a this compound Sample for Fluorescence Microscopy

Procedure:

  • Prepare your this compound solution in an appropriate buffer (e.g., an acidic buffer to maintain optimal fluorescence).

  • Place a small drop (5-10 µL) of your this compound solution onto a clean microscope slide.

  • Add a small drop (approximately 6-8 µL for an 18 mm coverslip) of the antifade mounting medium directly onto the sample drop.

  • Carefully lower a coverslip over the sample, avoiding air bubbles. The mounting medium should spread to the edges of the coverslip without significant excess.

  • If excess medium seeps out, carefully wick it away with a kimwipe.

  • Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and movement of the coverslip.

  • Allow the mounting medium to cure if it is a hardening formulation. For non-hardening media, the slide can be imaged immediately.

  • Store the slide flat and in the dark at 4°C.

Visualizations

experimental_workflow Experimental Workflow for Minimizing Quinine Photobleaching cluster_prep Sample Preparation cluster_mounting Slide Mounting cluster_imaging Microscopy Imaging cluster_analysis Data Analysis prep_quinine Prepare Quinine HCl in Acidic Buffer mount_sample Apply Sample to Slide prep_quinine->mount_sample prep_antifade Prepare Antifade Mounting Medium add_antifade Add Antifade Medium prep_antifade->add_antifade mount_sample->add_antifade place_coverslip Place and Seal Coverslip add_antifade->place_coverslip optimize_settings Optimize Imaging Parameters (Low Light, Short Exposure) place_coverslip->optimize_settings acquire_image Acquire Image optimize_settings->acquire_image analyze_data Analyze Fluorescent Signal acquire_image->analyze_data

Caption: Workflow for preparing and imaging this compound samples to minimize photobleaching.

troubleshooting_logic Troubleshooting Logic for Rapid Photobleaching start Rapid Signal Fading Observed check_intensity Is Excitation Intensity High? start->check_intensity reduce_intensity Reduce Light Intensity check_intensity->reduce_intensity Yes check_exposure Is Exposure Time Long? check_intensity->check_exposure No re_evaluate Re-evaluate Signal reduce_intensity->re_evaluate reduce_exposure Decrease Exposure Time check_exposure->reduce_exposure Yes check_antifade Is Antifade Reagent Used? check_exposure->check_antifade No reduce_exposure->re_evaluate add_antifade Use Fresh Antifade Mounting Medium check_antifade->add_antifade No check_antifade->re_evaluate Yes add_antifade->re_evaluate

Caption: A logical workflow for troubleshooting rapid photobleaching of this compound.

References

"method for removing interfering substances from urine samples for quinine analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of quinine in urine samples. It addresses common issues related to the removal of interfering substances to ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing interfering substances from urine before quinine analysis?

A1: The most common and effective methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME). Each method has its own advantages regarding selectivity, recovery rate, and sample throughput.

Q2: What types of substances in urine can interfere with quinine analysis?

A2: Interfering substances can be endogenous (e.g., urea, creatinine) or exogenous. Exogenous interferents include other medications, such as quinolone antibiotics and other anti-malarial drugs, which can cause false positives.[1][2] Household products like bleach or detergent and food items such as lemon juice can also be used to adulterate samples and may interfere with the analysis.[3] Additionally, chloride ions have been shown to quench the fluorescence of quinine.[4]

Q3: My quinine recovery is consistently low. What could be the cause?

A3: Low recovery rates can stem from several factors. In Liquid-Liquid Extraction, incomplete phase separation or the use of an inappropriate solvent can be the cause. For Solid-Phase Extraction, the issue might be an incorrect choice of sorbent, improper conditioning of the cartridge, or an unsuitable elution solvent. It is also crucial to ensure the pH of the urine sample is optimized for the chosen extraction method.

Q4: I am observing unexpected peaks in my chromatogram. How can I identify the source of this interference?

A4: Unexpected peaks are often due to co-eluting interfering substances from the urine matrix. To identify the source, you can process a blank urine sample (without the analyte) using the same extraction protocol. This will help differentiate between matrix-derived interferences and contaminants from reagents or equipment. Further characterization of the interfering peak can be performed using mass spectrometry.

Q5: Can I directly analyze urine samples for quinine without a cleanup step?

A5: Direct analysis of urine samples is generally not recommended for accurate quantification of quinine. The complex matrix of urine contains numerous substances that can interfere with analytical signals, leading to inaccurate results. A sample cleanup step is crucial to remove these interferences and improve the sensitivity and reliability of the analysis.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Quinine Quantification
Possible Cause Troubleshooting Step
Inconsistent sample pHEnsure the pH of all urine samples is adjusted to the same value before extraction.
Incomplete mixing during extractionUse a vortex mixer for a standardized time to ensure thorough mixing of the sample and extraction solvent.
Variable evaporation of the final extractEvaporate the solvent under a gentle stream of nitrogen at a consistent temperature. Avoid complete dryness, which can lead to loss of the analyte.
Inconsistent injection volumeUse an autosampler for precise and reproducible injection volumes into the analytical instrument.
Issue 2: Matrix Effects (Ion Suppression or Enhancement) in Mass Spectrometry
Possible Cause Troubleshooting Step
Co-elution of matrix components with quinineOptimize the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of quinine from interfering substances.
Insufficient sample cleanupEmploy a more rigorous sample preparation method, such as a two-step extraction (LLE followed by SPE) or use a more selective SPE sorbent.
High salt concentration in the final extractEnsure that the final extract is free of non-volatile salts before injection into the mass spectrometer. A solvent exchange step may be necessary.

Experimental Protocols

Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

This method is known for its rapidity and simplicity, offering good recovery rates.[5]

Methodology:

  • To a 10 mL screw-capped glass tube, add 5 mL of the urine sample.

  • Adjust the pH of the sample to 10.0 using a sodium hydroxide solution.

  • Inject a mixture of 500 µL of ethanol (disperser solvent) and 100 µL of dichloromethane (extraction solvent) rapidly into the urine sample.

  • Place the tube in an ultrasonic bath and sonicate for 2 minutes.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Collect the sedimented organic phase (dichloromethane) using a microsyringe.

  • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE is an efficient and sustainable method that can be automated for high-throughput analysis. A C18 silica cartridge is a common choice for quinine extraction.

Methodology:

  • Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

  • To 5 mL of the urine sample, add 400 µL of 2.5 M sodium hydroxide.

  • Load the alkalinized urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the quinine from the cartridge with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used method for sample cleanup.

Methodology:

  • In a 15 mL centrifuge tube, place 5 mL of the urine sample.

  • Alkalinize the sample by adding 1 mL of 1 M sodium hydroxide.

  • Add 5 mL of an extraction solvent mixture of dichloromethane and isopropanol (95:5 v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer (bottom layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery Rate (%) Reference
UA-DLLME5.4 ng/mL18 ng/mL87 - 96
SPE--85 - 115
LLE0.05 mg/L--
Isotachophoresis with LLEca. 60 µg in 48-h urine--

Visualizations

UA_DLLME_Workflow urine Urine Sample (5 mL) ph_adjust Adjust pH to 10.0 (NaOH) urine->ph_adjust solvent_add Add Disperser (Ethanol) & Extraction (DCM) Solvents ph_adjust->solvent_add ultrasonicate Ultrasonicate (2 min) solvent_add->ultrasonicate centrifuge Centrifuge (4000 rpm, 5 min) ultrasonicate->centrifuge collect Collect Organic Phase centrifuge->collect evaporate Evaporate & Reconstitute collect->evaporate analysis Analysis evaporate->analysis

Caption: Workflow for UA-DLLME.

SPE_Workflow condition Condition C18 Cartridge (Methanol & Water) load Load Sample condition->load urine Urine Sample (5 mL) alkalinize Alkalinize Urine (NaOH) urine->alkalinize alkalinize->load wash Wash Cartridge (Water) load->wash dry Dry Cartridge wash->dry elute Elute Quinine (Methanol) dry->elute evaporate Evaporate & Reconstitute elute->evaporate analysis Analysis evaporate->analysis

Caption: Workflow for Solid-Phase Extraction.

LLE_Workflow urine Urine Sample (5 mL) alkalinize Alkalinize Sample (NaOH) urine->alkalinize add_solvent Add Extraction Solvent (DCM:Isopropanol) alkalinize->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (3000 rpm, 10 min) vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate & Reconstitute collect->evaporate analysis Analysis evaporate->analysis

Caption: Workflow for Liquid-Liquid Extraction.

References

Troubleshooting Poor Reproducibility in Quinine Hydrochloride Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to poor reproducibility in quinine hydrochloride bioassays. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My fluorescence intensity readings for this compound are inconsistent between experiments. What are the potential causes?

A1: Inconsistent fluorescence readings are a common issue. Several factors can contribute to this variability:

  • pH of the Solution: Quinine's fluorescence is highly dependent on the pH of the medium. It fluoresces strongly in acidic solutions (e.g., 0.05 M H₂SO₄), while the fluorescence decreases significantly in neutral or basic solutions.[1] Ensure the pH is consistent across all samples and standards.

  • Concentration Quenching: At higher concentrations, quinine can exhibit concentration quenching, also known as the inner filter effect, where the fluorescence intensity does not increase linearly with concentration and may even decrease.[1] It is crucial to work within the linear range of the assay.

  • Presence of Quenching Agents: Certain ions, particularly chloride ions, can quench quinine fluorescence.[2] The presence of varying concentrations of these ions in your samples can lead to inconsistent readings.

  • Photobleaching: Prolonged exposure of the samples to the excitation light source can lead to photobleaching, a photochemical destruction of the fluorophore, resulting in decreased fluorescence. Minimize exposure time during measurements.

  • Instrumental Drift: Fluctuations in the lamp intensity or detector sensitivity of the fluorometer can cause drift in readings over time. Always allow the instrument to warm up sufficiently and calibrate it before each run.

Q2: I am observing a high background signal in my fluorescence bioassay. How can I reduce it?

A2: High background fluorescence can mask the specific signal from this compound. To reduce it:

  • Use High-Purity Solvents: Ensure that the solvents used for preparing samples and standards are of high purity and do not have inherent fluorescence at the excitation and emission wavelengths of quinine.

  • Check for Contaminants: Contaminants in your sample matrix or on your labware can be a source of background fluorescence. Thoroughly clean all cuvettes and glassware.

  • Optimize Filter/Monochromator Settings: Ensure your fluorometer's excitation and emission wavelengths are set precisely for quinine (typically around 350 nm for excitation and 450 nm for emission in acidic solutions).[2][3] Using narrow slit widths can also help to reduce the contribution of scattered light and background noise.

Q3: My standard curve for this compound is not linear. What should I do?

A3: A non-linear standard curve can be due to several reasons:

  • Concentration Range: You might be working outside the linear dynamic range of the assay. Try preparing standards with a narrower and lower concentration range. Quinine fluorescence is typically linear at concentrations up to a few micrograms per milliliter.

  • Inner Filter Effect: As mentioned earlier, high concentrations can lead to non-linearity due to the inner filter effect. Dilute your samples to fall within the linear portion of the curve.

  • Incorrect Blank Subtraction: Ensure you are correctly subtracting the fluorescence of a true blank sample (containing everything except this compound).

Q4: We are performing a cell-based bioassay with this compound and see variable cell viability results. What could be the cause?

A4: Inconsistent cell viability in the presence of this compound can stem from:

  • Inconsistent Drug Preparation: Ensure that the this compound stock solution is prepared consistently and that the final concentrations in the cell culture medium are accurate. The solubility and stability of the compound in the culture medium should be verified.

  • Cell Seeding Density: Variations in the initial number of cells seeded per well can lead to significant differences in viability readouts. Use a consistent cell seeding protocol.

  • Metabolic Activity of Cells: The metabolic state of the cells can influence their response to a compound. Factors like cell passage number and confluency can affect results. Standardize these parameters for your experiments.

  • Assay Endpoint: The timing of the viability assay measurement is critical. Ensure you are measuring at a consistent time point after treatment. Some viability assays, like those using resazurin, can themselves become toxic to cells over long incubation periods.

Troubleshooting Guides

Guide 1: Fluorescence Measurement Instability

This guide addresses issues related to fluctuating or non-reproducible fluorescence readings.

Symptom Possible Cause Troubleshooting Step
Fluctuating readings within a single sample Instrumental noise or instability.1. Allow the fluorometer to warm up for the manufacturer-recommended time. 2. Check the lamp and detector specifications and consider replacement if they are near the end of their lifespan. 3. Increase the integration time or take multiple readings and average them.
Readings decrease over time with repeated measurements Photobleaching.1. Minimize the exposure of the sample to the excitation light. 2. Use the instrument's shutter feature if available. 3. Prepare fresh samples for repeated measurements if necessary.
Inconsistent readings between different sample preparations Pipetting errors or inconsistent final volumes.1. Calibrate your pipettes regularly. 2. Use precise pipetting techniques. 3. Ensure all samples and standards have the same final volume.
Low signal-to-noise ratio Suboptimal instrument settings.1. Optimize the photomultiplier tube (PMT) voltage or gain setting. Increasing the PMT voltage can amplify the signal, but also the noise, so an optimal balance is needed. 2. Adjust the excitation and emission slit widths. Wider slits allow more light to pass, increasing the signal, but may decrease resolution.
Guide 2: Standard Curve and Quantification Issues

This guide helps troubleshoot problems with the this compound standard curve, which is essential for accurate quantification.

Symptom Possible Cause Troubleshooting Step
Non-linear standard curve Concentrations are too high (concentration quenching).1. Prepare a new set of standards with a lower concentration range. 2. Perform a serial dilution to find the linear range for your specific instrument and assay conditions.
Inaccurate standard preparation.1. Use a calibrated analytical balance to weigh the this compound standard. 2. Ensure the standard is fully dissolved in the appropriate acidic solvent.
Poor correlation coefficient (R² value) Inconsistent sample preparation or measurement.1. Review and standardize your entire workflow, from stock solution preparation to fluorescence measurement. 2. Ensure there are no air bubbles in the cuvette during measurement.
High intercept on the y-axis Contaminated blank or solvent.1. Prepare a fresh blank using high-purity solvent. 2. Check for and eliminate any sources of background fluorescence.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Primary Stock Solution (e.g., 1000 ppm):

    • Accurately weigh a precise amount of this compound Dihydrate (USP reference standard is recommended).

    • Dissolve the standard in 0.05 M sulfuric acid (H₂SO₄) in a volumetric flask to the desired final volume. Ensure complete dissolution.

  • Intermediate Stock Solution (e.g., 100 ppm):

    • Perform a serial dilution from the primary stock solution using 0.05 M H₂SO₄ as the diluent.

  • Working Standards (e.g., 0.2 - 5.0 ppm):

    • Prepare a series of working standards by further diluting the intermediate stock solution in volumetric flasks with 0.05 M H₂SO₄.

Protocol 2: Fluorescence Measurement of this compound
  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.

    • Optimize the PMT voltage and slit widths using a mid-range standard to obtain a strong signal without saturating the detector.

  • Measurement:

    • Calibrate the instrument by setting the fluorescence of a blank solution (0.05 M H₂SO₄) to zero.

    • Measure the fluorescence intensity of each working standard, starting from the lowest concentration.

    • Rinse the cuvette with the next standard before filling it for measurement.

    • Measure the fluorescence intensity of the unknown samples.

  • Data Analysis:

    • Plot the fluorescence intensity of the standards against their concentrations.

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

    • Use the equation of the line to calculate the concentration of this compound in the unknown samples.

Data Presentation

Table 1: Common Instrumental Parameters for Quinine Fluorescence Assays
ParameterTypical ValueReference
Excitation Wavelength350 nm
Emission Wavelength450 nm
Solvent0.05 M H₂SO₄
PMT Voltage400 - 725 V (instrument dependent)
Excitation Slit Width1.5 - 20 nm
Emission Slit Width1.5 - 20 nm

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock_prep Prepare Quinine HCl Stock Solution standard_prep Prepare Working Standards stock_prep->standard_prep measure_standards Measure Standards standard_prep->measure_standards sample_prep Prepare Samples measure_samples Measure Samples sample_prep->measure_samples instrument_setup Instrument Setup (Wavelengths, PMT, Slits) blank_cal Calibrate with Blank instrument_setup->blank_cal blank_cal->measure_standards measure_standards->measure_samples std_curve Generate Standard Curve measure_standards->std_curve calc_conc Calculate Sample Concentrations measure_samples->calc_conc std_curve->calc_conc

Caption: A typical experimental workflow for this compound bioassays.

troubleshooting_logic start Poor Reproducibility Observed issue_type Issue Type? start->issue_type fluorescence_issue Inconsistent Fluorescence Readings issue_type->fluorescence_issue Fluorescence std_curve_issue Non-Linear Standard Curve issue_type->std_curve_issue Standard Curve cell_viability_issue Variable Cell Viability issue_type->cell_viability_issue Cell-based check_ph Verify Consistent pH fluorescence_issue->check_ph check_quenching Check for Quenchers (e.g., Cl-) fluorescence_issue->check_quenching check_instrument Verify Instrument Performance fluorescence_issue->check_instrument check_conc Check Concentration Range (Inner Filter Effect) std_curve_issue->check_conc check_drug_prep Standardize Drug Preparation std_curve_issue->check_drug_prep cell_viability_issue->check_drug_prep check_cell_protocol Standardize Cell Culture Protocol cell_viability_issue->check_cell_protocol

Caption: A logical troubleshooting guide for addressing reproducibility issues.

References

"impact of pH on the fluorescence quantum yield of quinine hydrochloride"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of quinine hydrochloride, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental effect of pH on the fluorescence of quinine?

A1: The fluorescence of quinine is highly dependent on pH. Its fluorescence intensity is strongest in acidic solutions and decreases significantly as the pH increases towards neutral and alkaline conditions.[1][2] This is because the protonation state of the quinine molecule, which is governed by the pH of the solution, dictates its electronic structure and, consequently, its ability to fluoresce efficiently.[3] In highly acidic environments, quinine exists as a dication, which is the most fluorescent species.

Q2: What are the optimal excitation and emission wavelengths for quinine fluorescence?

A2: In acidic solutions (e.g., 0.05 M or 0.1 M H₂SO₄), quinine exhibits two primary excitation peaks around 250 nm and 350 nm, with a single, broad emission peak centered at approximately 450 nm.[1][4] The 350 nm excitation wavelength is most commonly used for quantitative analysis.

Q3: My fluorescence signal is much lower than expected, even in an acidic solution. What could be the cause?

A3: Several factors can lead to a weak fluorescence signal:

  • Quenching Agents: The presence of certain ions, particularly halide ions like chloride (Cl⁻), can significantly quench quinine's fluorescence. Since you are using this compound, the chloride counter-ion itself is a known quencher. The quenching effect is concentration-dependent.

  • Concentration Effects (Inner Filter Effect): At high concentrations of quinine, the solution can absorb too much of the excitation light, preventing it from reaching the center of the cuvette where emission is measured. This phenomenon, known as the inner filter effect, leads to a non-linear relationship between concentration and fluorescence and can reduce the measured intensity. Ensure your sample absorbance is low, typically below 0.1, to avoid this issue.

  • Sample Degradation: Quinine solutions are sensitive to light and should be prepared fresh and protected from prolonged light exposure to prevent photodegradation.

  • Incorrect pH: Ensure the final pH of your solution is sufficiently acidic. Even small deviations from the optimal acidic range can cause a noticeable drop in fluorescence.

Q4: Why are my results not reproducible?

A4: A lack of reproducibility can stem from several sources:

  • Inconsistent Sample Preparation: Minor variations in weighing, pipetting, or the final concentration of acid or buffer can lead to different pH values and quinine concentrations, affecting fluorescence intensity.

  • Instrumental Drift: Ensure the fluorometer has had adequate warm-up time and is stable. It's good practice to re-measure a standard solution periodically to check for instrument drift.

  • Cuvette Contamination or Scratches: Use clean, scratch-free quartz cuvettes. Contaminants can fluoresce, and scratches can scatter light, leading to inconsistent readings.

Q5: Can I use this compound as a quantum yield standard?

A5: While quinine is a well-known fluorescent molecule, quinine sulfate in 0.1 M H₂SO₄ or 0.5 M H₂SO₄ is the widely accepted and certified fluorescence quantum yield standard (Φ = ~0.55-0.60). This compound is less ideal for this purpose because the chloride ion is a known collisional quencher, which can reduce the fluorescence intensity and affect the quantum yield. If you must use this compound, its quantum yield will likely be lower than that of quinine sulfate under identical conditions.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
No or Very Low Fluorescence Signal Incorrect instrument settings (excitation/emission wavelengths are wrong).Verify instrument settings. For quinine, use λex ≈ 350 nm and λem ≈ 450 nm.
pH is too high (neutral or basic).Acidify the sample with sulfuric acid (e.g., to a final concentration of 0.05 M H₂SO₄) and re-measure.
Sample concentration is too low.Prepare a more concentrated sample. If unsure, prepare a serial dilution to find the optimal concentration range.
Fluorescence Intensity Decreases Over Time Photodegradation (photobleaching).Minimize the sample's exposure to the excitation light. Use fresh samples for each measurement if possible. Store stock solutions in the dark.
Instrumental Instability.Allow the instrument to warm up fully. Check for fluctuations by measuring a stable standard (like quinine sulfate) over time.
Non-linear Calibration Curve Inner Filter Effect (concentration is too high).Dilute your samples to ensure the absorbance at the excitation wavelength is below 0.1.
Presence of a quenching impurity.Use high-purity solvents and reagents. If analyzing a complex matrix (e.g., tonic water, urine), consider sample cleanup or matrix-matched standards.
Emission Peak Shifted from ~450 nm Change in solvent polarity or pH.The protonation of N-heterocycles can cause a shift in the emission wavelength. Ensure your solvent and pH are consistent across all samples and standards.
Presence of a fluorescent contaminant.Run a blank spectrum of just the solvent/buffer to check for background fluorescence.

Experimental Protocols & Data

Protocol: Measuring Relative Fluorescence Intensity of Quinine vs. pH

This protocol outlines the steps to determine the effect of pH on the fluorescence intensity of quinine.

  • Reagent Preparation:

    • Quinine Stock Solution (10 µg/mL): Prepare a 100 µg/mL primary stock by dissolving the appropriate amount of this compound in 0.05 M H₂SO₄. Protect this solution from light. Dilute this primary stock 1:10 with 0.05 M H₂SO₄ to create a 10 µg/mL working stock solution.

    • Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation:

    • For each pH value, pipet a fixed volume of the quinine working stock solution (e.g., 2.0 mL) into a volumetric flask (e.g., 25 mL).

    • Dilute to the mark with the corresponding buffer solution. This ensures the final concentration of quinine is identical in all samples.

    • Prepare a blank for each buffer solution containing no quinine.

  • Instrumentation & Measurement:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm. Set appropriate slit widths (e.g., 5 nm for both excitation and emission).

    • For each pH point, first use the corresponding blank to zero the instrument.

    • Measure the fluorescence intensity of the quinine sample. Record the value.

    • Repeat for all prepared pH samples.

  • Data Analysis:

    • Plot the measured fluorescence intensity (Y-axis) against the pH (X-axis).

    • The resulting graph will illustrate the dependence of quinine's fluorescence on pH.

Quantitative Data Summary

Table 1: Photophysical Properties of Quinine in Acidic Solution

PropertyValueConditions
Excitation Maxima (λex)~250 nm, ~350 nmIn 0.05 M H₂SO₄
Emission Maximum (λem)~450 nmIn 0.05 M H₂SO₄
Standard Quantum Yield (ΦF)0.546Quinine Sulfate in 0.5 M H₂SO₄

Table 2: Illustrative Trend of Quinine Fluorescence vs. pH

Note: These are representative relative values. Actual intensities will vary with instrument and concentration.

pHRelative Fluorescence Intensity (%)Predominant Quinine Species
2.0100Dication (Highly Fluorescent)
4.095Dication (Highly Fluorescent)
6.060Monocation (Less Fluorescent)
8.025Monocation/Neutral Mix
10.0< 5Neutral (Weakly Fluorescent)

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Analysis p1 Prepare Quinine Stock Solution p3 Create Samples: Quinine in each buffer p1->p3 p2 Prepare Buffer Solutions (e.g., pH 2-10) p2->p3 m1 Set Fluorometer Parameters (λex=350nm, λem=450nm) p3->m1 m2 Measure Blank (Buffer Only) m1->m2 m3 Measure Sample Fluorescence Intensity m2->m3 m4 Loop: Repeat for all pH samples m3->m4 m4->m2 Next pH a1 Plot Fluorescence Intensity vs. pH m4->a1 All samples measured a2 Interpret Results a1->a2 end_node End a2->end_node start Start start->p1

Caption: Experimental workflow for determining the effect of pH on quinine fluorescence.

pH-Fluorescence Relationship

G cluster_acid Acidic Conditions cluster_base Basic Conditions ph_low Low pH (High [H⁺]) dication Quinine Dication (Protonated Species) ph_low->dication Protonation fluorescence_high High Fluorescence Quantum Yield dication->fluorescence_high ph_high High pH (Low [H⁺]) neutral Quinine Neutral/Monocation (Deprotonated Species) ph_high->neutral Deprotonation fluorescence_low Low Fluorescence Quantum Yield neutral->fluorescence_low quencher Quencher Present (e.g., Cl⁻ ions) fluorescence_high->quencher Quenching

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quinine Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of active pharmaceutical ingredients (APIs) is paramount in ensuring the safety and efficacy of pharmaceutical products. Quinine hydrochloride, a crucial antimalarial drug, requires robust and validated analytical methods for its determination in various formulations. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a UV-Vis Spectrophotometric method for the analysis of this compound, offering insights into their respective performance characteristics and experimental protocols.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and specificity. A validated Reverse-Phase HPLC (RP-HPLC) method is widely employed for the routine quality control of this compound in dosage forms.

Experimental Protocol: RP-HPLC

This protocol is based on a validated stability-indicating HPLC method for the determination of quinine sulfate, which is directly applicable to this compound analysis with appropriate standard preparation.

1. Instrumentation:

  • A liquid chromatograph equipped with a UV detector and a data acquisition system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and water (e.g., 30:70 v/v)[1]. The pH may be adjusted as needed.

  • Flow Rate: 1.0 mL/min[1][2].

  • Detection Wavelength: 233 nm[1].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase to a concentration of 1000 µg/mL.

  • From the stock solution, prepare working standard solutions in the range of 10-50 µg/mL by further dilution with the mobile phase[1].

4. Sample Preparation (for Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a quantity of the powder equivalent to a known amount of this compound into a volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard.

Data Presentation: HPLC Method and Validation Parameters

Table 1: Chromatographic Conditions for this compound Analysis by RP-HPLC

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (30:70 v/v)
Flow Rate 1.0 mL/min
Detection UV at 233 nm
Injection Volume 20 µL
Retention Time Approximately 7.73 min

Table 2: Summary of Validation Parameters for the RP-HPLC Method

Validation ParameterResult
Linearity Range 10-50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.35% - 99.83%
Precision (% RSD) < 2%
Limit of Detection (LOD) 4.32 µg/mL
Limit of Quantitation (LOQ) 13.09 µg/mL
Specificity The method is specific to quinine, with no interference from excipients.

Alternative Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid alternative for the quantification of this compound, particularly for routine quality control where high sample throughput is required.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Standard Solution Preparation:

  • Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in 100 mL of 0.1 N Hydrochloric Acid (HCl) to obtain a stock solution.

  • Prepare a series of standard solutions by diluting the stock solution with 0.1 N HCl to achieve concentrations in a suitable range (e.g., 2-10 µg/mL).

3. Sample Preparation (for Injections/Tablets):

  • For liquid formulations, dilute an appropriate volume of the sample with 0.1 N HCl to obtain a theoretical concentration within the calibration range.

  • For tablets, prepare a sample solution as described in the HPLC protocol, using 0.1 N HCl as the diluent.

4. Analysis:

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for quinine in 0.1 N HCl, which is approximately 348 nm, using 0.1 N HCl as a blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis spectrophotometry depends on the specific requirements of the analysis, such as the need for specificity in the presence of degradation products or impurities.

Table 3: Performance Comparison of HPLC and UV-Vis Spectrophotometry

FeatureHPLCUV-Vis Spectrophotometry
Specificity High; capable of separating quinine from impurities and degradation products.Low; potential for interference from other UV-absorbing substances in the formulation.
Sensitivity High; suitable for detecting low concentrations.Moderate; generally less sensitive than HPLC.
Speed Slower due to chromatographic separation.Faster; rapid measurements after sample preparation.
Cost Higher initial instrument cost and ongoing operational expenses (solvents, columns).Lower instrument and operational costs.
Complexity More complex method development and operation.Simpler operation and data analysis.
Application Ideal for stability-indicating assays, impurity profiling, and research.Suitable for routine quality control of pure drug substances and simple formulations.

Workflow for Analytical Method Validation

The validation of any analytical method is a systematic process that ensures the reliability and accuracy of the results. The workflow below, based on the International Council for Harmonisation (ICH) guidelines, illustrates the key stages of validating an analytical procedure like the HPLC method for this compound.

Analytical Method Validation Workflow Workflow for Analytical Method Validation of this compound Analysis start Start: Define Analytical Procedure & Requirements specificity Specificity (Interference from excipients, degradation products) start->specificity linearity Linearity & Range (Correlation between concentration and response) specificity->linearity accuracy Accuracy (% Recovery of known amounts) linearity->accuracy precision Precision (Repeatability, Intermediate Precision, Reproducibility) accuracy->precision lod_loq LOD & LOQ (Limit of Detection & Limit of Quantitation) precision->lod_loq robustness Robustness (Effect of small variations in method parameters) lod_loq->robustness system_suitability System Suitability Testing (Ongoing performance check) robustness->system_suitability validation_report Validation Report (Documentation of results) system_suitability->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: Workflow of analytical method validation based on ICH guidelines.

Conclusion

Both HPLC and UV-Vis spectrophotometry are valuable techniques for the quantification of this compound in pharmaceutical formulations. The HPLC method provides superior specificity and is essential for stability-indicating assays and the analysis of complex mixtures. In contrast, the UV-Vis spectrophotometric method offers a rapid, cost-effective, and simpler alternative for routine quality control where interference from other components is not a concern. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, including the nature of the sample, the intended application of the results, and the available resources. Regardless of the method chosen, rigorous validation according to ICH guidelines is mandatory to ensure the quality and reliability of the analytical data.

References

A Comparative Analysis of Quinine Hydrochloride and Artemether-Lumefantrine in the Treatment of Uncomplicated Malaria

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy, safety, and mechanistic profiles of two cornerstone antimalarial treatments.

In the management of uncomplicated Plasmodium falciparum malaria, the choice of therapeutic agent is critical to ensuring patient recovery and preventing the progression to severe disease. This guide provides a detailed comparative analysis of two widely utilized antimalarial drugs: quinine hydrochloride, a traditional cinchona alkaloid, and artemether-lumefantrine, a modern artemisinin-based combination therapy (ACT). This comparison is based on data from clinical trials, focusing on efficacy, safety, and the underlying mechanisms of action to inform researchers, scientists, and drug development professionals.

Efficacy and Treatment Outcomes

Clinical studies have consistently demonstrated a higher efficacy for artemether-lumefantrine compared to quinine in the treatment of uncomplicated falciparum malaria. The primary measure of efficacy, the parasitological cure rate, is significantly higher with artemether-lumefantrine.

A randomized, open-label trial conducted in Uganda involving children aged 6 to 59 months with uncomplicated malaria reported a 28-day parasitological cure rate of 96% for the artemether-lumefantrine group, compared to 64% for the quinine group.[1][2] Notably, in the quinine group, 69% of treatment failures were due to recrudescence (the revival of an existing infection), whereas no recrudescence was observed in the artemether-lumefantrine group.[1][2] Another study focusing on pregnant women in their second and third trimesters also demonstrated the non-inferiority of artemether-lumefantrine, with a day 42 cure rate of 99.3% compared to 97.6% for quinine.[3]

Parameter Artemether-Lumefantrine This compound Reference
28-Day Cure Rate (Unadjusted) 96%64%
Recrudescence Rate 0%69% of failures
Day 42 Cure Rate (Pregnant Women) 99.3%97.6%
Parasite Clearance Time ShorterLonger
Fever Clearance Time ShorterLonger
Gametocyte Carriage (Day 7) 1%14%

Safety and Tolerability

Artemether-lumefantrine is generally better tolerated than quinine, with a lower incidence of adverse events. Quinine is frequently associated with a collection of symptoms known as cinchonism, which can include headache, tinnitus (ringing in the ears), hearing impairment, dizziness, and blurred vision. In more severe cases, cinchonism can lead to vomiting, abdominal pain, and cardiac rhythm disturbances.

In a comparative study involving pregnant women, a significantly lower number of adverse events were reported in the artemether-lumefantrine group (141 events) compared to the quinine group (290 events). Common adverse effects of artemether-lumefantrine include headache, anorexia, dizziness, and asthenia.

Adverse Event Profile Artemether-Lumefantrine This compound Reference
Common Side Effects Headache, anorexia, dizziness, asthenia.Cinchonism (headache, tinnitus, hearing impairment, dizziness, blurred vision).
Serious Adverse Events Rare, may include QT prolongation.Can include severe cinchonism, cardiac arrhythmias, and thrombocytopenia.
Adherence Higher (mean 94.5%).Lower (mean 85.4%).

Experimental Protocols

The data presented is derived from randomized controlled clinical trials. The following provides a generalized experimental protocol based on these studies.

1. Study Design: Randomized, open-label, comparative clinical trials.

2. Participant Population:

  • Inclusion Criteria: Patients with microscopically confirmed, uncomplicated P. falciparum malaria. Studies have included specific populations such as children aged 6-59 months and pregnant women in the second or third trimester.

  • Exclusion Criteria: Signs of severe malaria, known allergies to the study drugs, and co-morbidities that could interfere with the study outcomes.

3. Drug Administration:

  • Artemether-Lumefantrine: Administered orally, typically as a six-dose regimen over three days, with the dose based on the patient's body weight. Administration with fatty food is recommended to enhance lumefantrine absorption.

  • This compound: Administered orally, typically three times daily for seven days, with the dosage calculated based on body weight.

4. Data Collection and Analysis:

  • Efficacy Assessment: Parasite density is monitored at baseline and at specified follow-up days (e.g., 1, 2, 3, 7, 14, 21, 28, and 42). Treatment failure is defined by the presence of parasites after a certain day.

  • Genotyping: PCR analysis is used to distinguish between recrudescence (same parasite strain as the initial infection) and a new infection (different parasite strain).

  • Safety Assessment: Adverse events are monitored and recorded throughout the study period.

  • Statistical Analysis: Cure rates are often analyzed using survival analysis. Differences in continuous variables are assessed using appropriate statistical tests.

G Generalized Experimental Workflow for Comparative Antimalarial Trials cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Administration cluster_followup Follow-up and Data Collection cluster_analysis Data Analysis A Screening of Patients with Uncomplicated Malaria B Informed Consent A->B C Inclusion/Exclusion Criteria Assessment B->C D Random Assignment to Treatment Arms C->D E This compound (7-day regimen) D->E F Artemether-Lumefantrine (3-day regimen) D->F G Clinical Assessment (Fever, Symptoms) E->G H Parasitological Assessment (Blood Smears) E->H I Safety Monitoring (Adverse Events) E->I F->G F->H F->I K Efficacy Outcomes (Cure Rates) G->K J PCR Genotyping for Treatment Failures H->J H->K I->K L Safety Outcomes (Adverse Event Rates) I->L J->K M Statistical Comparison K->M L->M

Generalized experimental workflow for comparative antimalarial trials.

Mechanism of Action

The mechanisms by which quinine and artemether-lumefantrine exert their antimalarial effects are distinct.

This compound: The precise mechanism of action for quinine is not fully elucidated, but it is understood to interfere with the parasite's ability to digest hemoglobin in the host's red blood cells. The parasite breaks down hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. It may also inhibit the parasite's nucleic acid and protein synthesis.

G Mechanism of Action of Quinine cluster_parasite Plasmodium falciparum cluster_quinine Quinine Action A Hemoglobin Digestion in Food Vacuole B Release of Toxic Heme A->B C Heme Polymerization (Detoxification) B->C H Accumulation of Toxic Heme B->H D Formation of Hemozoin (Inert Crystal) C->D C->H E Parasite Survival D->E F Quinine G Inhibition of Heme Polymerase F->G G->C I Parasite Death H->I

Mechanism of action of Quinine.

Artemether-Lumefantrine: This combination therapy provides a dual and synergistic mechanism of action.

  • Artemether: A derivative of artemisinin, artemether is a fast-acting component that rapidly reduces the parasite biomass. Its endoperoxide bridge is thought to interact with heme iron in the parasite's food vacuole, leading to the generation of free radicals. These free radicals then damage parasite proteins and membranes, leading to rapid parasite clearance.

  • Lumefantrine: This component has a much longer half-life and is responsible for eliminating the remaining parasites, thereby preventing recrudescence. Similar to quinine, lumefantrine is also believed to interfere with the heme polymerization process, leading to the accumulation of toxic heme.

G Synergistic Mechanism of Artemether-Lumefantrine cluster_artemether Artemether (Fast-Acting) cluster_lumefantrine Lumefantrine (Long-Acting) cluster_parasite Plasmodium falciparum A Artemether B Interaction with Heme Iron A->B C Generation of Free Radicals B->C D Damage to Parasite Proteins and Membranes C->D E Rapid Parasite Clearance D->E K Parasite Biomass E->K Reduces F Lumefantrine G Inhibition of Heme Polymerization F->G H Accumulation of Toxic Heme G->H I Elimination of Residual Parasites H->I J Prevention of Recrudescence I->J I->K Eliminates

Synergistic mechanism of Artemether-Lumefantrine.

References

A Comparative Guide to Quinine Analysis: Cross-Validation of Fluorescence and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of quinine is critical. This guide provides an objective comparison of two common analytical techniques: fluorescence spectroscopy and high-performance liquid chromatography (HPLC), supported by experimental data and detailed protocols to aid in method selection and validation.

Quinine, a natural alkaloid renowned for its antimalarial properties, is also utilized as a flavoring agent in beverages.[1][2] Its analysis is crucial for pharmaceutical quality control, pharmacokinetic studies, and food safety. Both fluorescence spectroscopy and HPLC are powerful techniques for quinine quantification, each with its own set of advantages and limitations. This guide explores the cross-validation of these methods to ensure data integrity and reliability.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the analysis of quinine using fluorescence spectroscopy and HPLC, based on data from various validation studies.

ParameterFluorescence SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
**Linearity (R²) **> 0.999[3]> 0.999[4][5]
Limit of Detection (LOD) Lower than HPLC0.16 µg/mL, 0.3 ng
Limit of Quantification (LOQ) 2 µg/mL4 ng/mL
Precision (%RSD) < 7%< 7%
Accuracy/Recovery (%) ~95%76-101.8%
Analysis Time Rapid< 10 minutes

Principle of Quinine Fluorescence

Quinine is a highly fluorescent molecule, a property that makes fluorescence spectroscopy an extremely sensitive analytical technique. The fluorescence of quinine is dependent on its molecular structure and the surrounding environment. Molecules with aromatic rings and conjugated double bonds, like quinine, are likely to fluoresce. The process involves the absorption of a photon, exciting the molecule to a higher energy state. After a very short lifetime in the excited state, the molecule relaxes back to its ground state, emitting the excess energy as a photon of lower energy (longer wavelength). For quinine, excitation typically occurs at around 250 nm and 350 nm, with a characteristic emission peak at approximately 450 nm.

G cluster_absorption Photon Absorption (Excitation) cluster_emission Photon Emission (Fluorescence) GroundState Ground State (S0) ExcitedState1 Excited State (S1) GroundState->ExcitedState1 ~350 nm ExcitedState2 Higher Excited State (S2) GroundState->ExcitedState2 ~250 nm ExcitedState1->GroundState Fluorescence Fluorescence Emission (~450 nm) ExcitedState2->ExcitedState1 Internal Conversion Fluorescence->GroundState

Caption: Principle of Quinine Fluorescence.

Experimental Workflow for Cross-Validation

A robust cross-validation protocol is essential to demonstrate the interchangeability and reliability of two different analytical methods. The workflow ensures that both methods provide equivalent results for the same sample.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_fluoro Fluorescence Spectroscopy cluster_hplc HPLC Analysis cluster_data Data Processing & Comparison Prep Prepare Quinine Stock & Working Standards FluoroAnalysis Analyze Standards & Samples Prep->FluoroAnalysis HPLCAnalysis Analyze Standards & Samples Prep->HPLCAnalysis SamplePrep Prepare Sample Solutions (e.g., extraction from plasma, dilution of beverage) SamplePrep->FluoroAnalysis SamplePrep->HPLCAnalysis FluoroData Generate Calibration Curve & Quantify Samples FluoroAnalysis->FluoroData HPLCData Generate Calibration Curve & Quantify Samples HPLCAnalysis->HPLCData Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) FluoroData->Comparison HPLCData->Comparison

Caption: Cross-Validation Experimental Workflow.

Experimental Protocols

Below are detailed methodologies for the analysis of quinine using fluorescence spectroscopy and HPLC.

Fluorescence Spectroscopy Protocol

This protocol is based on the principles of synchronous fluorescence spectroscopy.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of quinine (e.g., 100 µg/mL) in 0.05 M sulfuric acid.

    • Perform serial dilutions of the stock solution with 0.05 M sulfuric acid to prepare a series of standard solutions of known concentrations.

  • Sample Preparation:

    • For liquid samples like tonic water, degas the sample and dilute it with 0.05 M sulfuric acid to bring the quinine concentration within the linear range of the calibration curve.

    • For biological fluids like plasma, a protein precipitation step is required. Add two volumes of cold methanol to the sample, vortex, and centrifuge. The supernatant is then used for analysis.

  • Instrumentation and Measurement:

    • Use a spectrofluorometer to record the fluorescence spectra.

    • Set the excitation and emission slits (e.g., 2.5 nm and 5 nm, respectively).

    • For synchronous fluorescence, set a constant wavelength difference (Δλ) of 100 nm between the excitation and emission monochromators.

    • Scan the synchronous fluorescence spectra of the standard solutions and samples.

    • Measure the fluorescence intensity at the wavelength of maximum emission (around 350 nm for synchronous scan).

  • Data Analysis:

    • Construct a calibration curve by plotting the fluorescence intensity of the standard solutions against their concentrations.

    • Determine the concentration of quinine in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method with fluorescence detection.

  • Preparation of Standard and Sample Solutions:

    • Prepare standard and sample solutions as described in the fluorescence spectroscopy protocol. The final solvent for injection should be compatible with the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 2 mm I.D. x 100 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or ammonium formate) is typical. For example, a mobile phase of acetonitrile-aqueous phosphate buffer (40:60, v/v) containing ion-pairing agents like sodium dodecyl sulphate and tetrabutylammonium bromide, adjusted to an acidic pH (e.g., 2.1), has been used.

    • Flow Rate: A typical flow rate is 0.5 mL/min.

    • Injection Volume: Inject a small volume of the standard or sample solution (e.g., 30 µL).

  • Detection:

    • Use a fluorescence detector.

    • Set the excitation wavelength to approximately 325-350 nm and the emission wavelength to around 375-450 nm.

  • Data Analysis:

    • Identify the quinine peak based on its retention time.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Quantify the amount of quinine in the samples by comparing their peak areas to the calibration curve.

Conclusion

Both fluorescence spectroscopy and HPLC are robust and reliable methods for the analysis of quinine. Fluorescence spectroscopy offers the advantages of being rapid, highly sensitive, and less expensive. HPLC, particularly when coupled with a fluorescence detector, provides excellent selectivity and sensitivity, making it suitable for complex matrices like biological fluids. The choice of method will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. A thorough cross-validation as outlined in this guide is crucial when transitioning between methods or when comparing data from different analytical platforms, ensuring the accuracy and consistency of results.

References

Performance Showdown: A Comparative Guide to C18 Columns for Quinine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step in achieving accurate and reliable quantification of active pharmaceutical ingredients like quinine hydrochloride. This guide provides a detailed comparison of various C18 columns, supported by experimental data, to aid in the selection process for the analysis of this essential antimalarial drug.

Comparative Analysis of C18 Column Performance

The performance of several commercially available C18 columns for the HPLC analysis of this compound is summarized below. The data, extracted from various studies, highlights key chromatographic parameters under the specified experimental conditions.

Column Brand & TypeDimensions & Particle SizeMobile PhaseFlow Rate (mL/min)Retention Time (min)Performance Notes
Newcrom R1 -Acetonitrile, Water, and Phosphoric Acid--Described as a special reverse-phase column with low silanol activity, suitable for scalable preparative separation.[1]
Rad-Pak μBondapak C18 100 mm x 8 mm, 10 μm6.5% Acetonitrile and 93.5% Water with 0.05 M NH4COOH, pH 2.04-Method developed for the determination of quinine and quinidine in biological fluids.[2]
Symmetry C18 150 mm x 4.6 mm, 3.5 μmAcetonitrile:Water:Triethylamine:Acetic Acid (9:90:0.25:0.75 v/v/v/v), pH 3.031~7.73Provided good separation of quinine and its diastereoisomer quinidine.[3][4]
Zorbax Eclipse Plus C18 100 mm x 4.6 mm, 5 µmAcetonitrile-buffer mobile phase1.24.6 (Quinine)Utilized for quantifying dihydroquinine in quinine sulfate pharmaceutical dosage forms.[5]
MZ Kromasil C18 250 mm x 4 mm, 5 µmCH3OH:CH3CN:CH3COONH4 0.1 M (45:15:40 v/v/v)1.0< 5Developed for the routine determination of quinine in soft drinks with fluorescence detection.
Varian C18 250 mm x 4.6 mmMethanol:Water (30:70 v/v)1-Used in a validated RP-HPLC method for the estimation of Quinine Sulphate.

Detailed Experimental Protocols

The following are representative experimental methodologies employed in the analysis of this compound using different C18 columns.

Method 1: Analysis on Symmetry C18 Column
  • Column: Symmetry C18 (150 mm x 4.6 mm, 3.5 μm particle size)

  • Mobile Phase: A mixture of acetonitrile, water, triethylamine, and acetic acid in the ratio of 9:90:0.25:0.75 (v/v/v/v). The pH was adjusted to 3.03 with orthophosphoric acid.

  • Flow Rate: 1 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: Not specified

Method 2: Analysis on Zorbax Eclipse Plus C18 Column
  • Column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A combination of a buffer and acetonitrile.

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 316 nm

  • Injection Volume: 20 μL

  • Column Temperature: 35°C

Method 3: Analysis on MZ Kromasil C18 Column
  • Column: MZ Kromasil C18 (250 mm x 4 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol, acetonitrile, and 0.1 M ammonium acetate in the ratio of 45:15:40 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: 325 nm, Emission: 375 nm)

  • Column Temperature: Ambient

Experimental Workflow for this compound HPLC Analysis

The logical flow of a typical HPLC analysis for this compound is depicted in the following diagram. This workflow outlines the key stages from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis SamplePrep Standard and Sample Solution Preparation Injector Autosampler/Manual Injector SamplePrep->Injector Inject Sample MobilePhasePrep Mobile Phase Preparation (e.g., Acetonitrile/Buffer) Pump HPLC Pump MobilePhasePrep->Pump Column C18 Column Pump->Column Deliver Mobile Phase Detector UV or Fluorescence Detector Column->Detector Eluent ChromatographySW Chromatography Software Detector->ChromatographySW Signal DataAnalysis Data Processing and Quantification ChromatographySW->DataAnalysis Report Generate Report DataAnalysis->Report

Caption: HPLC analysis workflow for this compound.

Conclusion

The choice of a C18 column for the HPLC analysis of this compound significantly impacts the chromatographic performance. Factors such as particle size, column dimensions, and the specific C18 bonding technology influence retention, peak shape, and resolution. The provided data indicates that columns like the Symmetry C18 and Zorbax Eclipse Plus C18 have been successfully employed for the analysis of quinine and its related substances. Researchers should consider the specific requirements of their analysis, such as the need for separation from diastereoisomers or quantification in complex matrices, when selecting the most appropriate C18 column and corresponding HPLC method. The experimental protocols and workflow provided in this guide serve as a valuable starting point for method development and optimization.

References

"quinine hydrochloride vs. quinidine: a comparative analysis of antimalarial efficacy"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimalarial efficacy of quinine hydrochloride and its dextrorotatory diastereoisomer, quinidine. The information presented herein is a synthesis of data from in vitro and in vivo studies to support research and development in the field of antimalarial therapeutics.

Comparative Efficacy Data

The following table summarizes key quantitative data on the antimalarial efficacy of quinine and quinidine against Plasmodium falciparum.

Efficacy ParameterQuinineQuinidineStudy DetailsSource
In Vitro IC50 0.22 x 10⁻⁶ mol/L0.07 x 10⁻⁶ mol/LLiberian P. falciparum isolates[1]
In Vitro IC50 Range 0.053 to 8.132 µmol/L of blood0.053 to 4.577 µmol/L of bloodBrazilian P. falciparum isolates[2][3]
In Vitro MIC 5.12 x 10⁻⁶ mol/L1.28 x 10⁻⁶ mol/LLiberian P. falciparum isolates[1]
In Vivo Cure Rate 85% (28 of 33 children)88% (29 of 33 children)Uncomplicated falciparum malaria in Thai childrenInferred from WHO Bulletin
Fever Clearance Time Comparable to QuinidineComparable to QuininePatients with highly parasitized falciparum malaria[4]
Parasite Clearance Time Comparable to QuinidineComparable to QuininePatients with highly parasitized falciparum malaria

Mechanism of Action

Both quinine and quinidine are thought to exert their antimalarial effect through a similar mechanism of action. They interfere with the detoxification of heme, a byproduct of the parasite's digestion of hemoglobin in the host's red blood cells. By inhibiting the polymerization of toxic heme into hemozoin, these drugs lead to the accumulation of free heme, which is toxic to the parasite.

Proposed Mechanism of Action of Quinine and Quinidine cluster_parasite Plasmodium falciparum Food Vacuole Hemoglobin Hemoglobin from Host RBC Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Drugs Quinine / Quinidine Heme Polymerase Heme Polymerase Drugs->Heme Polymerase Inhibition

Caption: Proposed mechanism of action for Quinine and Quinidine.

Experimental Protocols

While specific protocols for each cited study vary, the following represents a generalized methodology for in vitro and in vivo evaluation of antimalarial efficacy.

In Vitro Susceptibility Testing: The Microtechnique

The in vitro activity of quinine and quinidine against P. falciparum is commonly assessed using the microtechnique.

  • Preparation of Drug Plates : 96-well microtiter plates are pre-dosed with serial dilutions of quinine and quinidine.

  • Parasite Culture : P. falciparum isolates are cultured in vitro to achieve a target parasitemia, typically with a high proportion of ring-stage parasites.

  • Incubation : Infected red blood cells are added to the drug-coated plates and incubated for 24-48 hours in a low-oxygen environment.

  • Assessment of Growth Inhibition : Parasite growth is assessed by microscopic examination of Giemsa-stained thick blood smears to determine the number of schizonts that have matured from the initial ring stages.

  • Data Analysis : The minimal inhibitory concentration (MIC), the lowest drug concentration that completely inhibits schizont maturation, is determined. The IC50, the concentration that inhibits 50% of parasite growth, is calculated by fitting the dose-response data to a suitable model.

General Workflow for In Vitro and In Vivo Antimalarial Efficacy Testing cluster_invitro In Vitro Testing cluster_invivo In Vivo Clinical Trial P1 Prepare Drug-Coated Microplates P3 Incubate Infected RBCs with Drugs P1->P3 P2 Culture P. falciparum P2->P3 P4 Assess Schizont Maturation P3->P4 P5 Determine MIC and IC50 P4->P5 C1 Patient Recruitment with Uncomplicated Malaria C2 Randomized Drug Administration (Quinine vs. Quinidine) C1->C2 C3 Monitor Parasitemia and Fever C2->C3 C4 Follow-up for Recrudescence C3->C4 C5 Determine Cure Rate C4->C5

Caption: Generalized workflow for antimalarial efficacy testing.

In Vivo Clinical Trials for Uncomplicated Malaria

Clinical trials comparing quinine and quinidine for the treatment of uncomplicated falciparum malaria generally follow a standard protocol.

  • Patient Enrollment : Patients with microscopically confirmed, uncomplicated P. falciparum malaria are enrolled in the study.

  • Randomization : Enrolled patients are randomly assigned to receive either quinine or quinidine. The study is often double-blinded, where neither the investigators nor the patients know which drug is being administered.

  • Drug Administration : The drugs are administered orally or intravenously at a specified dosage and duration. For example, a loading dose might be followed by maintenance doses.

  • Monitoring : Patients are monitored for parasite clearance (daily blood smears), fever clearance, and any adverse effects.

  • Follow-up : After completion of treatment, patients are followed up for a period (e.g., 28 or 42 days) to monitor for recrudescence of the infection.

  • Outcome Assessment : The primary outcomes are typically the cure rate at the end of the follow-up period and the parasite and fever clearance times.

Comparative Analysis

Both in vitro and in vivo studies suggest that quinine and quinidine have comparable antimalarial efficacy. Some in vitro studies indicate that quinidine may be more potent than quinine, as evidenced by lower MIC and IC50 values against P. falciparum isolates. However, clinical trials have shown similar cure rates, as well as comparable parasite and fever clearance times between the two drugs.

A significant differentiating factor is the side effect profile. Quinidine is associated with a greater degree of cardiotoxicity, specifically QT interval prolongation, than quinine. This has led to the recommendation of quinine over quinidine for the treatment of malaria, especially in pediatric patients. Both drugs can cause cinchonism, a collection of symptoms including tinnitus, headache, and nausea.

Conclusion

Quinine and its diastereoisomer quinidine are both effective antimalarial agents. While in vitro data may suggest a higher potency for quinidine, this has not consistently translated to superior clinical outcomes in comparative trials. The increased risk of cardiotoxicity associated with quinidine is a critical consideration in clinical practice, often favoring the use of quinine when a cinchona alkaloid is indicated for the treatment of malaria. Further research into the structure-activity relationships of these and other cinchona alkaloids may lead to the development of new antimalarial agents with improved efficacy and safety profiles.

References

Spectrofluorometric Determination of Quinine Hydrochloride: A Comparison of Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of quinine, a critical component in pharmaceutical formulations and a common additive in beverages, demands analytical methods that are both sensitive and reliable. Spectrofluorometry stands out as a particularly powerful technique for this purpose due to the inherent fluorescent properties of the quinine molecule. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for quinine hydrochloride using spectrofluorometry, benchmarked against other common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methods

The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy.

Spectrofluorometry consistently demonstrates exceptional sensitivity for quinine analysis, often achieving LODs in the low parts-per-billion (ppb) range. This is significantly lower than what is typically achieved with UV-Vis spectrophotometry. While HPLC coupled with a fluorescence detector offers comparable sensitivity, spectrofluorometry provides a simpler, more direct, and often more cost-effective approach.

The following table summarizes the reported LOD and LOQ values for quinine determination using various analytical methods. It is important to note that these values can vary based on the specific instrumentation, experimental conditions, and matrix effects.

Analytical MethodDetectorLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Spectrofluorometry Fluorescence0.009 ppm (in 0.05 M H₂SO₄)Not Reported[1]
Spectrofluorometry Fluorescence0.033 ppmNot Reported[2]
Spectrofluorometry Fluorescence0.2 ppmNot Reported[3]
Paper-Based Fluorometry Digital Image3.6 ppm10.8 ppm[4]
HPLC Fluorescence0.3 ng (absolute)0.5 ng (absolute)[5]
HPLC Fluorescence0.16 ppm (0.5 µM)Not Reported
HPLC FluorescenceNot Reported4 ppb (ng/mL)
HPLC UV (330 nm)4.32 ppm (µg/mL)13.09 ppm (µg/mL)
HPLC UV0.3092 ppm (µg/mL)0.9371 ppm (µg/mL)
UV-Vis Spectrophotometry UV-Vis0.3548 ppm (µg/mL)Not Reported
UV-Vis with Microextraction UV-Vis0.0147 ppm (14.71 µg L⁻¹)Not Reported

Experimental Protocol: Spectrofluorometric Determination of Quinine LOD/LOQ

This protocol outlines a standard procedure for determining the limit of detection and quantification of this compound using spectrofluorometry. The principle relies on the strong native fluorescence of quinine in an acidic medium (0.05 M H₂SO₄), with typical excitation maxima around 250 nm and 350 nm, and a strong emission maximum at approximately 450 nm.

Materials and Reagents
  • This compound or Quinine sulfate (fluorescence grade)

  • Sulfuric acid (H₂SO₄), ACS reagent grade

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • Quartz cuvettes

Instrumentation
  • Fluorescence Spectrophotometer (Spectrofluorometer)

Procedure
  • Preparation of 0.05 M H₂SO₄ Solution:

    • Carefully add the required volume of concentrated H₂SO₄ to a volume of deionized water to prepare a 0.05 M solution. This will serve as the blank and dilution solvent.

  • Preparation of Quinine Stock Solution (e.g., 100 ppm):

    • Accurately weigh an appropriate amount of quinine salt (e.g., 12.07 mg of quinine sulfate dihydrate for a 100 ppm quinine solution).

    • Dissolve the salt in a small amount of 0.05 M H₂SO₄ in a volumetric flask (e.g., 100 mL) and then dilute to the mark with the same solvent.

    • Protect this solution from light, as quinine can be photolabile.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution with 0.05 M H₂SO₄ to prepare a series of at least five calibration standards with concentrations in the low ppm to ppb range (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 ppm).

  • Instrument Setup and Measurement:

    • Set the spectrofluorometer to the optimal excitation and emission wavelengths for quinine (e.g., Excitation: 350 nm, Emission: 450 nm).

    • Set appropriate slit widths for both excitation and emission monochromators (e.g., 2.5 to 5 nm).

    • Use the 0.05 M H₂SO₄ solution as a blank to zero the instrument.

    • Measure the fluorescence intensity of each calibration standard in triplicate.

    • To determine the LOD, measure the fluorescence intensity of the blank solution multiple times (e.g., 10-20 readings).

  • Data Analysis and Calculation:

    • Calibration Curve: Plot the average fluorescence intensity versus the concentration of the quinine standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • LOD Calculation: The Limit of Detection is calculated based on the standard deviation of the blank.

      • Calculate the mean (Xbl) and the standard deviation (sbl) of the blank measurements.

      • The minimum detectable signal (Sm) is calculated as: Sm = Xbl + 3sbl.

      • The LOD is then calculated using the slope (m) of the calibration curve: LOD = (Sm - Xbl) / m = 3sbl / m .

    • LOQ Calculation: The Limit of Quantification is typically calculated in a similar manner but using a higher multiplier for the standard deviation.

      • The LOQ is calculated as: LOQ = 10sbl / m .

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the LOD and LOQ of this compound by spectrofluorometry.

G cluster_prep 1. Preparation cluster_inst 2. Measurement cluster_anal 3. Analysis prep Reagent Preparation stock Prepare Quinine Stock Solution (100 ppm) prep->stock blank Prepare Blank (0.05 M H₂SO₄) prep->blank standards Prepare Calibration Standards (Serial Dilution) stock->standards measure_std Measure Standards (Triplicate) standards->measure_std setup Set λex=350 nm, λem=450 nm Zero with Blank blank->setup instrument Instrument Measurement instrument->setup measure_blank Measure Blank (n=10) setup->measure_blank setup->measure_std calc_sd Calculate Std. Dev. of Blank (s_bl) measure_blank->calc_sd cal_curve Generate Calibration Curve y = mx + c measure_std->cal_curve analysis Data Analysis & Calculation analysis->cal_curve analysis->calc_sd calc_lod Calculate LOD (3 * s_bl / m) cal_curve->calc_lod calc_loq Calculate LOQ (10 * s_bl / m) cal_curve->calc_loq calc_sd->calc_lod calc_sd->calc_loq

Caption: Workflow for LOD/LOQ determination of quinine by spectrofluorometry.

References

"inter-laboratory comparison of quinine hydrochloride quantification methods"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of quinine hydrochloride. The accurate determination of quinine, a critical antimalarial drug and a common flavoring agent, is essential for quality control, pharmacokinetic studies, and clinical monitoring. This document summarizes the performance of prevalent analytical techniques, offers detailed experimental protocols, and provides visual representations of experimental workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

The primary analytical platforms for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Spectrofluorometry. The choice between these methods often depends on the sample matrix, required sensitivity and selectivity, available instrumentation, and desired throughput.

Data Presentation

The following table summarizes the performance characteristics of representative HPLC-UV, HPLC-Fluorescence, UV-Vis Spectrophotometry, and Spectrofluorometry methods for this compound quantification as reported in the literature.

ParameterHPLC-UVHPLC-FluorescenceUV-Vis SpectrophotometrySpectrofluorometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by fluorescence detection.Measurement of UV light absorbance by quinine.Measurement of fluorescence emission from quinine.
Linearity Range 0.1 - 100 µg/mL0.005 - 0.7 ng/µL[1]0.2 - 1.0 ppm[2]0.1 - 1 ppm[3]
Limit of Detection (LOD) ~18 ng/mL (in plasma)[4]0.3 ng (signal-to-noise ratio 3:1)[1]~0.1 µM0.99 mg·L−1
Limit of Quantification (LOQ) 4 ng/mL (in plasma)1.46 mg·L−1Not explicitly foundNot explicitly found
Precision (%RSD) < 10% (inter- and intra-assay)< 7% (inter- and intra-assay)Not explicitly found3.1% (intra-day) to 8.8% (inter-day)
Selectivity High (separates from other compounds).Very High (highly selective detection).Moderate (potential for interference from other UV-absorbing compounds).High (less prone to interference than UV-Vis).
Sample Throughput Moderate (depends on run time).Moderate (depends on run time).High.High.
Instrumentation Cost High.High.Low to Moderate.Moderate.
Solvent Consumption High.High.Low.Low.

Note: The values presented are derived from different studies and may not be directly comparable due to variations in instrumentation, sample matrix, and validation procedures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the quantification of this compound using HPLC, UV-Vis Spectrophotometry, and Spectrofluorometry, based on established methods in the literature.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying quinine from complex mixtures.

a) HPLC with UV Detection

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm I.D.).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 2). The ratio can be adjusted to optimize separation (e.g., 50:50, v/v).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at approximately 240 nm or 250 nm.

  • Sample Preparation:

    • For plasma samples, a simple protein precipitation step with methanol can be used, followed by centrifugation. The clear supernatant is then injected into the HPLC system.

    • For beverage samples, simple dilution with the mobile phase may be sufficient.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area of quinine standards against their known concentrations. The concentration of quinine in the sample is then determined from this curve.

b) HPLC with Fluorescence Detection

  • Chromatographic Conditions:

    • Column and Mobile Phase: Similar to HPLC-UV.

    • Detection: Fluorescence detection with an excitation wavelength of around 325-350 nm and an emission wavelength of approximately 375-450 nm.

  • Sample Preparation:

    • Similar to HPLC-UV. For soft drinks, minimal pretreatment before direct injection may be possible.

  • Quantification:

    • Similar to HPLC-UV, using peak area from the fluorescence chromatogram.

UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less selective.

  • Methodology:

    • Solvent: A dilute acidic solution, such as 0.05 M sulfuric acid, is commonly used to dissolve the quinine standards and samples.

    • Wavelength: The absorbance is measured at the wavelength of maximum absorption for quinine, which is around 347.5 nm or 250 nm.

    • Procedure:

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Measure the absorbance of each standard solution at the selected wavelength using a spectrophotometer, with the solvent as a blank.

      • Construct a calibration curve by plotting absorbance versus concentration.

      • Prepare the sample solution (e.g., by diluting tonic water) and measure its absorbance.

      • Determine the concentration of quinine in the sample from the calibration curve.

Spectrofluorometry

Fluorometry offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry.

  • Methodology:

    • Solvent: Similar to UV-Vis spectrophotometry, a dilute acidic solution (e.g., 0.05 M sulfuric acid) is used.

    • Wavelengths: The excitation wavelength is typically set to around 350 nm, and the emission wavelength is measured at approximately 450 nm.

    • Procedure:

      • Prepare a series of quinine standard solutions.

      • Measure the fluorescence intensity of each standard at the specified excitation and emission wavelengths.

      • Create a calibration curve by plotting fluorescence intensity against concentration.

      • Prepare the sample solution and measure its fluorescence intensity under the same conditions.

      • Calculate the quinine concentration in the sample using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described quantification methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_spectro Spectroscopic Analysis start Sample (e.g., Plasma, Beverage) dilution Dilution start->dilution extraction Extraction / Protein Precipitation start->extraction hplc_injection Inject into HPLC dilution->hplc_injection For simple matrices uv_vis UV-Vis Spectrophotometry (Measure Absorbance) dilution->uv_vis fluorometry Spectrofluorometry (Measure Fluorescence) dilution->fluorometry centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant supernatant->hplc_injection For complex matrices separation Chromatographic Separation (C18 Column) hplc_injection->separation detection Detection (UV or Fluorescence) separation->detection data_analysis_hplc Data Analysis (Peak Area vs. Concentration) detection->data_analysis_hplc data_analysis_spectro Data Analysis (Signal vs. Concentration) uv_vis->data_analysis_spectro fluorometry->data_analysis_spectro logical_relationship cluster_hplc HPLC Methods cluster_spectroscopy Spectroscopic Methods cluster_performance Key Performance Attributes HPLC High-Performance Liquid Chromatography UV_Detector UV Detector HPLC->UV_Detector High Selectivity Fluorescence_Detector Fluorescence Detector HPLC->Fluorescence_Detector Very High Selectivity & Sensitivity Cost Cost HPLC->Cost High Throughput Throughput HPLC->Throughput Moderate Selectivity Selectivity UV_Detector->Selectivity High Sensitivity Sensitivity Fluorescence_Detector->Sensitivity Highest Spectrophotometry UV-Vis Spectrophotometry Spectrophotometry->Cost Lowest Spectrophotometry->Throughput Highest Fluorometry Spectrofluorometry Fluorometry->Sensitivity High

References

Detecting Adulteration in Quinine Hydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity and authenticity of pharmaceutical ingredients is paramount for drug safety and efficacy. This guide provides a comparative analysis of validated analytical methods for detecting adulteration in quinine hydrochloride samples. The focus is on providing actionable data and detailed protocols to aid in the selection and implementation of appropriate quality control measures.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used technique for the separation, identification, and quantification of this compound and its potential adulterants or impurities. An alternative method, spectrofluorimetry, offers a sensitive and less complex approach, particularly for quantification. The following table summarizes the key performance parameters of these two methods based on available experimental data.

ParameterHPLC MethodSpectrofluorimetry Method
Principle Chromatographic separation based on differential partitioning between a mobile and stationary phase.Measurement of fluorescence intensity at a specific emission wavelength after excitation at a specific wavelength.
Specificity High; capable of separating quinine from its diastereomer quinidine and other related impurities.Moderate to High; selective due to characteristic excitation and emission wavelengths, but susceptible to interference from other fluorescent compounds.
Limit of Detection (LOD) As low as 4.32 µg/mL.[1]Can be as low as 0.009 ppm (9 ng/mL).[2]
Limit of Quantification (LOQ) As low as 13.09 µg/mL.[1]-
Accuracy (% Recovery) Typically in the range of 98-102%.[1][3]High, with a linear regression coefficient (R²) often exceeding 0.999.
Precision (% RSD) Generally less than 2%.-
Linearity Range Wide, for example, 0.08-600.00 µg/mL.Dependent on concentration to avoid quenching effects.
Common Adulterants/Impurities Detected Dihydroquinine, quinidine, cinchonine, and other related alkaloids and degradation products.Primarily quantifies quinine; may not distinguish from structurally similar fluorescent compounds without prior separation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Quinine Sulfate and its Impurities

This protocol is a representative example of a validated HPLC method for the analysis of quinine and its related substances.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1 M ammonium acetate (pH 7.0), acetonitrile, and methanol in a ratio of 40:25:35 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection Wavelength: 330 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment.

  • Sample Solution: Accurately weigh a portion of the this compound sample, dissolve it in the mobile phase, and dilute to a suitable concentration that falls within the linear range of the method.

3. Method Validation Parameters (as per ICH Guidelines):

  • Specificity: Analyze blank samples (mobile phase), a solution of the reference standard, and the sample solution to ensure no interference at the retention time of quinine.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the quinine reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Spectrofluorimetry Method for the Quantification of Quinine

This protocol outlines a general procedure for the quantitative analysis of quinine using fluorescence spectroscopy.

1. Instrumentation:

  • A fluorescence spectrophotometer equipped with a xenon lamp source and a suitable detector.

2. Instrumental Parameters:

  • Excitation Wavelength: 350 nm.

  • Emission Wavelength: 450 nm.

  • Slit Widths (Excitation and Emission): 5 nm.

3. Standard and Sample Preparation:

  • Solvent: 0.1 N Sulfuric Acid.

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in 0.1 N sulfuric acid.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution: Dissolve the this compound sample in 0.1 N sulfuric acid and dilute to a concentration within the calibration range.

4. Measurement and Analysis:

  • Measure the fluorescence intensity of the blank (0.1 N sulfuric acid), the working standard solutions, and the sample solutions.

  • Construct a calibration curve by plotting fluorescence intensity versus concentration.

  • Determine the concentration of quinine in the sample solution from the calibration curve.

Visualizing the Workflow and Validation Logic

To better illustrate the processes involved in method validation, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation HPLC HPLC System Std_Prep->HPLC Sample_Prep Sample Preparation Sample_Prep->HPLC Detector UV Detector HPLC->Detector Chroma Chromatogram Detector->Chroma Integration Peak Integration Chroma->Integration Report Final Report Integration->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Logic cluster_precision Precision Levels Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness System_Suitability System Suitability Linearity->System_Suitability Accuracy->System_Suitability Precision->System_Suitability Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Logical relationship of key parameters in analytical method validation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Quinine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is as crucial as the discoveries they enable. Quinine hydrochloride, a compound widely used in research and pharmaceuticals, requires meticulous disposal procedures to prevent potential harm to both individuals and the environment. Adherence to these guidelines is not only a matter of regulatory compliance but also a fundamental aspect of responsible scientific practice.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure and ensures a safe working environment.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact and absorption.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory A properly fitted respirator (e.g., N95 or higher).Recommended when working with powders or creating aerosols to prevent inhalation.[1]

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area, preventing further contamination.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Alert others in the vicinity and, if the spill is substantial or in a poorly ventilated area, evacuate immediately. Ensure adequate ventilation to disperse any airborne dust.[1]

  • Don PPE: Before addressing the spill, put on the required personal protective equipment as detailed in Table 1.[1]

  • Contain the Spill: For solid spills, gently cover the material with a damp paper towel to prevent dust from becoming airborne.[1] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[1]

  • Clean the Area: Carefully scoop or sweep up the absorbed or covered material and place it into a designated hazardous waste container. Subsequently, decontaminate the surface by wiping it with a 70% ethanol solution or another suitable laboratory disinfectant.

  • Dispose of Contaminated Materials: All materials used for the cleanup, including absorbents, paper towels, and gloves, must be placed in a sealed and clearly labeled hazardous waste container for proper disposal.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its associated waste must be conducted in strict accordance with institutional, local, regional, and national regulations for hazardous chemical waste.

  • Waste Segregation: It is crucial to segregate chemical waste. This compound waste should not be mixed with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Solid Waste: Place excess or expired this compound, as well as contaminated solids (e.g., paper towels, gloves), into a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and appropriately labeled hazardous waste container.

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution or local regulations.

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for disposal.

  • Final Disposal: The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company, typically via incineration in a facility equipped with an afterburner and scrubber. Do not dispose of this compound down the drain or in regular trash.

  • Empty Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The solvent rinse should be collected as hazardous liquid waste. After thorough cleaning, the container can be disposed of as regular waste, in accordance with institutional guidelines.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_assessment Waste Assessment cluster_segregation Segregation & Containerization cluster_labeling Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated assess_type Identify Waste Type start->assess_type solid_waste Solid Waste (Powder, Contaminated PPE) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_type->liquid_waste Liquid sharps_waste Contaminated Sharps assess_type->sharps_waste Sharps label_container Label Container: - 'Hazardous Waste' - 'this compound' - Other required information solid_waste->label_container liquid_waste->label_container sharps_waste->label_container contact_ehs Contact EHS or Licensed Hazardous Waste Contractor label_container->contact_ehs incineration Incineration at a Permitted Facility contact_ehs->incineration

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Quinine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Quinine Hydrochloride, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Glasses or GogglesWear safety glasses with side shields or tightly fitting safety goggles.[1][2][3] These should conform to EN 166 (EU) or NIOSH (US) standards.[3][4]
Skin and Body Protection GlovesWear impervious, chemical-resistant gloves. Gloves must be inspected before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Lab Coat/Protective ClothingA lab coat or other protective clothing should be worn to prevent skin exposure. For larger spills, a full suit may be necessary.
Respiratory Protection Dust Respirator/MaskIf exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. For high airborne contaminant concentrations, a positive-pressure supplied air respirator may be required. In case of inadequate ventilation, wear respiratory protection.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound in a laboratory setting is crucial. The following step-by-step protocol outlines the key stages of the handling process.

1. Preparation and Engineering Controls:

  • Ensure adequate ventilation in the handling area. This can be achieved through the use of a laboratory fume hood or other local exhaust ventilation systems.

  • Locate and ensure the functionality of emergency equipment, including an eyewash station and a safety shower.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place when not in use.

2. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe in the dust. Avoid dust formation during handling.

  • Wash hands thoroughly after handling the compound.

3. In Case of a Spill:

  • For small spills, use appropriate tools to place the spilled solid into a suitable container for waste disposal.

  • Cover powder spills with a plastic sheet or tarp to minimize spreading.

  • Clean the contaminated surface thoroughly.

  • For large spills, a self-contained breathing apparatus should be used to avoid inhalation of the product.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of this material and its container as hazardous waste.

  • Do not empty into drains.

  • Contaminated packaging should be handled in the same way as the substance itself.

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Wash the affected skin immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
Inhalation Remove the individual from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng prep_mat Prepare Materials prep_eng->prep_mat handle_weigh Weigh Compound in Vented Enclosure prep_mat->handle_weigh Proceed to Handling handle_sol Prepare Solution in Fume Hood handle_weigh->handle_sol emergency_spill Spill Response handle_weigh->emergency_spill clean_decon Decontaminate Glassware and Surfaces handle_sol->clean_decon Proceed to Cleanup emergency_exposure Exposure Response (First Aid) handle_sol->emergency_exposure clean_dispose Dispose of Waste in Labeled Hazardous Waste Container clean_decon->clean_dispose clean_ppe Doff PPE clean_dispose->clean_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinine Hydrochloride
Reactant of Route 2
Quinine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.